molecular formula C22H40N6O7 B612320 Tetrapeptide-30 CAS No. 1036207-61-0

Tetrapeptide-30

Cat. No.: B612320
CAS No.: 1036207-61-0
M. Wt: 500.6 g/mol
InChI Key: LYHZXMVNRVAAJA-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapeptide-30 is a useful research compound. Its molecular formula is C22H40N6O7 and its molecular weight is 500.6 g/mol. The purity is usually 98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1036207-61-0

Molecular Formula

C22H40N6O7

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1

InChI Key

LYHZXMVNRVAAJA-QAETUUGQSA-N

SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Tetrapeptide-30: A Deep Dive into its Mechanism of Action in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine or PKEK), exerts its skin-lightening effects by modulating the activity of melanocytes. This document summarizes key signaling pathways, presents quantitative data from in vitro and in vivo studies, and offers detailed experimental protocols for the scientific community.

Core Mechanism of Action: A Multi-Faceted Approach to Depigmentation

This compound operates through a sophisticated, multi-pronged mechanism to reduce hyperpigmentation and even out skin tone. Its primary actions center on the inhibition of key melanogenic pathways, reduction of inflammatory triggers, and direct influence on the enzymatic machinery of melanin (B1238610) synthesis.

At its core, this compound interferes with the signaling cascade that leads to melanin production. A crucial aspect of this is its ability to reduce the activation of melanocytes by decreasing the levels of α-melanocyte-stimulating hormone (α-MSH) and its precursor, proopiomelanocortin (POMC).[1] By suppressing the POMC gene, this compound effectively curtails the initial trigger for melanogenesis, which is particularly relevant in preventing post-inflammatory hyperpigmentation and UVB-induced skin pigmentation.[1]

Furthermore, this compound exhibits significant anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in keratinocytes, especially following UVB exposure.[1] This reduction in inflammatory mediators minimizes the stimulation of melanocytes, thereby preventing the overproduction of melanin.

The peptide also directly impacts the primary enzyme responsible for melanin synthesis, tyrosinase. It acts as a tyrosinase inhibitor, reducing its activity and consequently lowering the rate of melanin production.[2][3] This dual action of inhibiting both the upstream signaling and the key enzymatic step makes this compound a potent agent for skin lightening.

The culmination of these actions is a reduction in the transfer of melanin to the upper layers of the skin, the keratinocytes, leading to a visible lightening of hyperpigmented spots and a more uniform skin tone.[3]

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on melanogenesis are mediated through its interaction with several key signaling pathways within melanocytes and surrounding keratinocytes.

Tetrapeptide30_Signaling_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB Radiation Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->Inflammatory_Cytokines stimulates POMC POMC UVB->POMC stimulates alpha_MSH α-MSH Inflammatory_Cytokines->alpha_MSH stimulates release POMC->alpha_MSH cleaves to Tetrapeptide30_KC This compound Tetrapeptide30_KC->Inflammatory_Cytokines inhibits Tetrapeptide30_KC->POMC inhibits MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase expresses Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes Tetrapeptide30_MC This compound Tetrapeptide30_MC->MITF reduces expression Tetrapeptide30_MC->Tyrosinase inhibits activity

Caption: Signaling pathway of this compound in melanocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various studies.

Table 1: In Vitro Inhibition of Melanogenesis Markers by this compound

ParameterCell TypeTreatmentConcentrationDurationResultReference
Tyrosinase Activity---This compound------Acts as a tyrosinase inhibitor[3]
Melanin Transfer---This compound------Blocks transfer to top skin layers[3]
IL-6 mRNA ExpressionHuman KeratinocytesThis compound + UVB0-10 µg/mL24 hSignificant reduction[2]
IL-8 mRNA ExpressionHuman KeratinocytesThis compound + UVB0-10 µg/mL24 hDose-dependent decrease[2]
TNF-α mRNA ExpressionHuman KeratinocytesThis compound + UVB0-10 µg/mL24 hSignificant reduction[2]
POMC mRNA ExpressionHuman KeratinocytesThis compound + UVB0-10 µg/mL24 hSignificant reduction[2]

Table 2: Clinical Efficacy of this compound Containing Formulations

Study PopulationConditionFormulationDurationOutcomeReference
Caucasian, Asian, and ethnic skinHyperpigmentation, Age SpotsThis compound---Confirmed skin-brightening and reduction of age spots[3]
---Age SpotsThis compound with Sodium Ascorbyl Phosphate (B84403) (SAP)---Synergistic effect in reducing age spots[3]

Detailed Experimental Protocols

Melanin Content Assay

This protocol is designed to quantify the melanin content in cultured melanocytes following treatment with this compound.

Melanin_Content_Assay_Workflow start Start: Cultured Melanocytes treatment Treat cells with this compound (and controls) for a specified duration start->treatment harvest Wash cells with PBS and harvest treatment->harvest pellet Pellet cells by centrifugation harvest->pellet lyse Lyse cell pellet in 1N NaOH with 10% DMSO pellet->lyse solubilize Incubate at 80°C to solubilize melanin lyse->solubilize measure Measure absorbance at 405-475 nm solubilize->measure end End: Calculate Melanin Content measure->end

Caption: Experimental workflow for melanin content assay.

Methodology:

  • Cell Culture: Plate human or murine melanocytes (e.g., B16-F10 cells) in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound and appropriate controls (e.g., vehicle control, positive control like Kojic Acid) for 48-72 hours.

  • Cell Harvest: After the incubation period, wash the cells twice with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

  • Pelleting: Centrifuge the cell suspension to obtain a cell pellet.

  • Lysis and Solubilization: Resuspend the cell pellet in 1N NaOH containing 10% DMSO. Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.

  • Quantification: Measure the absorbance of the lysate at a wavelength between 405 nm and 475 nm using a spectrophotometer.

  • Normalization: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein amount.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in melanocyte cell lysates after treatment with this compound.

Tyrosinase_Activity_Assay_Workflow start Start: Cultured Melanocytes treatment Treat cells with this compound (and controls) start->treatment harvest Harvest and lyse cells treatment->harvest protein_quant Determine protein concentration of lysate harvest->protein_quant reaction_setup Mix cell lysate with L-DOPA substrate in a 96-well plate protein_quant->reaction_setup incubation Incubate at 37°C and monitor absorbance at 475 nm over time reaction_setup->incubation end End: Calculate Tyrosinase Activity incubation->end

Caption: Experimental workflow for tyrosinase activity assay.

Methodology:

  • Cell Culture and Treatment: Culture and treat melanocytes with this compound as described in the melanin content assay protocol.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100).

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.

  • Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein from each cell lysate. Add a freshly prepared solution of L-DOPA (a substrate for tyrosinase).

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 475 nm kinetically over a period of 30-60 minutes. The rate of increase in absorbance corresponds to the formation of dopachrome, the product of the tyrosinase reaction.

  • Calculation: Calculate the tyrosinase activity as the rate of change in absorbance per minute per microgram of protein.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA expression levels of key genes involved in melanogenesis (e.g., TYR, MITF, POMC, IL-6, IL-8, TNF-α) in cells treated with this compound.

qPCR_Workflow start Start: Treated Cells rna_extraction Total RNA Extraction start->rna_extraction rna_quant RNA Quantification and Quality Check rna_extraction->rna_quant cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quant->cdna_synthesis qpcr_setup Set up qPCR reaction with cDNA, primers, and SYBR Green master mix cdna_synthesis->qpcr_setup qpcr_run Run qPCR in a thermal cycler qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt method) qpcr_run->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental workflow for qPCR.

Methodology:

  • Cell Culture and Treatment: Culture and treat keratinocytes or melanocytes with this compound as required for the specific gene expression analysis.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups, normalized to the reference gene.

Conclusion

This compound presents a compelling profile as a skin-lightening agent with a well-defined, multi-target mechanism of action in melanocytes and keratinocytes. Its ability to concurrently inhibit inflammatory pathways, suppress hormonal triggers for melanogenesis, and directly inhibit tyrosinase activity underscores its efficacy in addressing hyperpigmentation from various etiological origins. The provided experimental protocols offer a robust framework for researchers to further investigate the properties of this and other cosmetic peptides. Continued research into the nuanced interactions of this compound with cutaneous biology will undoubtedly pave the way for more advanced and targeted dermatological therapies.

References

The Tetrapeptide PKEK: A Technical Guide to its Skin-Whitening Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective and safe skin-lightening agents is a cornerstone of the dermatological and cosmetic industries. Among the promising candidates that have emerged from peptide research is the tetrapeptide PKEK (Pro-Lys-Glu-Lys). This synthetic peptide has garnered significant attention for its ability to modulate skin pigmentation, offering a targeted approach to treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. This technical guide provides an in-depth overview of the PKEK peptide, detailing its biological function, mechanism of action, and the experimental evidence supporting its efficacy.

PKEK Peptide Sequence and Properties

The PKEK peptide is a synthetically derived tetrapeptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine. The inclusion of proline is intended to enhance the peptide's stability.

Biological Function: Skin Whitening and Pigmentation Control

The primary biological function of the PKEK peptide is the reduction of skin pigmentation, leading to a skin-whitening effect. This has been demonstrated in both in vitro and in vivo studies. Clinical trials have shown that topical application of PKEK-containing formulations can significantly reduce hyperpigmentation and improve the evenness of skin tone, particularly in individuals with skin types V-VI.[1][2]

Mechanism of Action

The skin-whitening effect of the PKEK peptide is not achieved through the inhibition of the tyrosinase enzyme, a common mechanism for many skin-lightening agents. Instead, PKEK targets the initial inflammatory triggers and signaling pathways that lead to melanogenesis (the production of melanin).

Anti-Inflammatory Action

Ultraviolet B (UVB) radiation is a primary environmental factor that induces skin pigmentation. UVB exposure triggers an inflammatory response in keratinocytes, the primary cells of the epidermis. This inflammatory cascade leads to the release of various signaling molecules that stimulate melanocytes to produce melanin (B1238610).

The PKEK peptide has been shown to exert a significant anti-inflammatory effect by downregulating the expression of key pro-inflammatory cytokines in UVB-irradiated keratinocytes. In vitro studies have demonstrated that PKEK treatment significantly reduces the UVB-induced upregulation of messenger RNA (mRNA) for:

  • Interleukin-1α (IL-1α)

  • Interleukin-6 (IL-6)

  • Interleukin-8 (IL-8)

  • Tumor Necrosis Factor-α (TNF-α)[3]

By mitigating the initial inflammatory response to UVB, PKEK effectively dampens a critical trigger for melanogenesis.

Interference with the Melanogenesis Signaling Cascade

The PKEK peptide intervenes in the signaling pathway that directly stimulates melanin production. Following UVB exposure, a signaling cascade is initiated that leads to the production of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to its receptor on melanocytes, triggering the synthesis of melanin.

PKEK disrupts this pathway by inhibiting the expression of pro-opiomelanocortin (POMC), the precursor protein that is cleaved to produce α-MSH.[4][5] By reducing the availability of POMC, PKEK effectively decreases the amount of α-MSH, leading to a reduction in the stimulation of melanocytes.

This ultimately results in the downregulation of tyrosinase, the key enzyme responsible for melanin synthesis. The entire signaling pathway is often referred to as the p53-POMC-α-MSH-MC1R cascade, which leads to an increase in cyclic AMP (cAMP) and the activation of the PKA-CREB/MITF pathway, culminating in tyrosinase expression. PKEK's inhibitory action on POMC interrupts this cascade.

Quantitative Data

The efficacy of the PKEK peptide has been quantified in several studies. The following tables summarize the key findings.

In Vitro Studies
ParameterCell TypeTreatmentConcentration of PKEKResultReference
Gene ExpressionHuman KeratinocytesUVB Irradiation0-10 µg/mLDose-dependent reduction in UVB-induced mRNA expression of IL-6, IL-8, TNF-α, and POMC.[6]
In Vivo Clinical Studies
Study PopulationFormulationDurationPrimary OutcomeResultP-valueReference
27 Japanese WomenPKEK + Sodium Ascorbyl Phosphate (SAP) vs. SAP alone8 weeksReduction in skin pigmentation (SCINEXA score)26% reduction with PKEK + SAP; 18% reduction with SAP alone.Not specified[5][7][8]
50 Subjects with Skin Types V-VI (Melasma and Post-Inflammatory Hyperpigmentation)PKEK-containing formulation vs. Vehicle12 weeksImprovement in overall appearanceSignificantly superior to vehicle.< 0.05[1][2]
50 Subjects with Skin Types V-VI (Melasma and Post-Inflammatory Hyperpigmentation)PKEK-containing formulation vs. Vehicle12 weeksImprovement in evenness of skin toneSignificantly superior to vehicle.< 0.01[1][2]

Experimental Protocols

While the full, detailed protocols are proprietary to the original research, this section outlines the general methodologies employed in the key experiments cited.

In Vitro Gene Expression Analysis in Human Keratinocytes
  • Cell Culture: Normal human epidermal keratinocytes are cultured in appropriate media and conditions to achieve a suitable confluence for experimentation.

  • PKEK Treatment: The cultured keratinocytes are pre-incubated with varying concentrations of the PKEK peptide (e.g., 0-10 µg/mL) for a specified period (e.g., 24 hours).

  • UVB Irradiation: The cell culture medium is replaced with a buffered saline solution, and the cells are exposed to a controlled dose of UVB radiation.

  • RNA Extraction: Following UVB exposure and a post-incubation period, total RNA is extracted from the keratinocytes using standard molecular biology techniques.

  • Quantitative Real-Time PCR (qRT-PCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). qRT-PCR is then performed using specific primers for the genes of interest (IL-1α, IL-6, IL-8, TNF-α, POMC, and a housekeeping gene for normalization). The relative changes in gene expression are calculated.

In Vivo Clinical Trials for Skin-Lightening Efficacy
  • Subject Recruitment: A cohort of subjects with hyperpigmentation (e.g., melasma, age spots) is recruited. The subjects' skin types are classified using a standardized scale (e.g., Fitzpatrick scale).

  • Formulation Preparation: A topical formulation (e.g., cream, lotion) containing a specified concentration of the PKEK peptide is prepared. A corresponding vehicle (placebo) formulation without the peptide is also created for the control group.

  • Study Design: A double-blind, vehicle-controlled study design is typically employed. Subjects are randomly assigned to apply either the PKEK formulation or the vehicle to the affected areas of their skin over a defined period (e.g., 8-12 weeks).

  • Efficacy Assessment: The effectiveness of the treatment is evaluated at baseline and at regular intervals throughout the study. Common assessment methods include:

    • Expert Grading of Digital Images: High-resolution photographs of the subjects' skin are taken under standardized lighting conditions. A panel of dermatologists or trained experts then grades the images for changes in hyperpigmentation, evenness of skin tone, and overall appearance.

    • Instrumental Measurement: Devices such as a chromameter can be used to objectively measure changes in skin color.

    • Validated Scoring Systems: Standardized scoring systems, such as the SCINEXA (Score of Intrinsic and Extrinsic Skin Aging), are used to quantify changes in various parameters of skin aging and pigmentation.[5][7][8]

Signaling Pathways and Experimental Workflows

PKEK's Mechanism of Action in Inhibiting Melanogenesis

PKEK_Melanogenesis_Inhibition UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte Stimulates Inflammatory_Cytokines Inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) Keratinocyte->Inflammatory_Cytokines Releases POMC POMC Expression Keratinocyte->POMC Increases PKEK PKEK Peptide PKEK->Inflammatory_Cytokines Inhibits PKEK->POMC Inhibits alpha_MSH α-MSH POMC->alpha_MSH Precursor to Melanocyte Melanocyte alpha_MSH->Melanocyte Stimulates Tyrosinase Tyrosinase Expression Melanocyte->Tyrosinase Increases Melanin Melanin Production Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: PKEK inhibits UVB-induced melanogenesis by reducing inflammatory cytokines and POMC expression.

Experimental Workflow for In Vitro Gene Expression Analysis

In_Vitro_Workflow Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture PKEK_Treatment Treat with PKEK Peptide Cell_Culture->PKEK_Treatment UVB_Irradiation UVB Irradiation PKEK_Treatment->UVB_Irradiation RNA_Extraction Total RNA Extraction UVB_Irradiation->RNA_Extraction qRT_PCR qRT-PCR for Gene Expression Analysis RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing PKEK's effect on gene expression in UVB-irradiated keratinocytes.

Conclusion

The tetrapeptide PKEK represents a significant advancement in the development of targeted and effective skin-lightening agents. Its unique mechanism of action, which focuses on mitigating the initial inflammatory triggers and disrupting the melanogenesis signaling cascade at the level of POMC expression, distinguishes it from traditional tyrosinase inhibitors. The available in vitro and in vivo data provide a strong foundation for its use in cosmetic and dermatological formulations aimed at reducing hyperpigmentation and promoting a more even skin tone. Further research into optimizing delivery systems and exploring its synergistic effects with other active ingredients will likely expand its applications in the field of skin health.

References

A Technical Deep Dive into Tetrapeptide-30: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-30, a synthetic peptide comprised of four amino acids, has emerged as a significant ingredient in the field of dermatology and cosmetology for its potent skin-lightening and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound. It delves into the in-vitro and in-vivo studies that have elucidated its role in modulating melanogenesis, detailing its impact on key signaling pathways. This document serves as a resource for researchers and professionals engaged in the development of novel dermatological and cosmetic formulations.

Discovery and Chemical Profile

This compound is a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK)[1]. Its discovery was driven by the quest for effective and safe agents to manage hyperpigmentation and uneven skin tone[2][3].

Table 1: Chemical and Physical Properties of this compound

PropertyValue
INCI Name This compound
Amino Acid Sequence Pro-Lys-Glu-Lys (PKEK)
Molecular Formula C22H41N5O7
Molecular Weight 503.6 g/mol
Appearance White to off-white powder
Solubility Water soluble
Purity >95% (typically)

Synthesis of this compound

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the efficient and controlled assembly of the peptide chain on a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of this compound (Pro-Lys-Glu-Lys) via SPPS generally follows a series of iterative steps:

  • Resin Selection and Swelling : A suitable resin, typically a Wang or Rink Amide resin, is chosen and swelled in an appropriate solvent like dimethylformamide (DMF).

  • First Amino Acid Attachment (Lysine) : The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is attached to the resin.

  • Deprotection : The temporary N-terminal protecting group (Fmoc) is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.

  • Coupling : The next protected amino acid in the sequence (Fmoc-Glu(OtBu)-OH) is activated with a coupling agent (e.g., HBTU, HATU) and added to the resin to form a peptide bond.

  • Capping (Optional) : To prevent the formation of deletion sequences, any unreacted free amines can be acetylated using acetic anhydride.

  • Iterative Cycles : Steps 3 and 4 are repeated for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH.

  • Final Deprotection and Cleavage : Once the full peptide chain is assembled, the resin is treated with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the permanent side-chain protecting groups (Boc, tBu).

  • Purification and Characterization : The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and HPLC analysis.

SPPS_Workflow Start Start with Resin Swelling Resin Swelling Start->Swelling Attachment Attach First Amino Acid (Fmoc-Lys(Boc)-OH) Swelling->Attachment Deprotection1 Fmoc Deprotection Attachment->Deprotection1 Coupling1 Couple Fmoc-Glu(OtBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Pro-OH Deprotection3->Coupling3 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure this compound Purification->End

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Mechanism of Action in Skin Pigmentation

This compound exerts its skin-lightening effects through a multi-target mechanism that involves both anti-inflammatory actions and direct interference with the melanin (B1238610) synthesis pathway.

Anti-inflammatory Effects

UV radiation and other environmental stressors can induce an inflammatory response in keratinocytes, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines can stimulate melanocytes to produce more melanin. This compound has been shown to downregulate the expression of these inflammatory markers, thereby reducing inflammation-induced hyperpigmentation[3][4].

Inhibition of Melanogenesis Signaling Pathway

The primary mechanism of this compound's depigmenting action is its interference with the signaling cascade that leads to melanin production.

  • Inhibition of POMC Expression : this compound reduces the expression of the Pro-opiomelanocortin (POMC) gene[4]. POMC is a precursor protein that is cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH).

  • Reduction of α-MSH : By inhibiting POMC, this compound leads to a decrease in the levels of α-MSH, a key hormone that stimulates melanogenesis[4].

  • Downregulation of the MC1R Pathway : α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a downstream signaling cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB)[5]. This leads to the upregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. This compound's reduction of α-MSH dampens this entire pathway.

  • Inhibition of Tyrosinase : Tyrosinase is the rate-limiting enzyme in melanin synthesis. This compound has been shown to inhibit the activity and expression of tyrosinase, further contributing to its skin-lightening effects[1][2][4].

Melanogenesis_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UV UV Radiation p53 p53 UV->p53 Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UV->Cytokines POMC POMC p53->POMC alpha_MSH α-MSH POMC->alpha_MSH alpha_MSH->alpha_MSH_mel Cytokines->Cytokines_mel MC1R MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin alpha_MSH_mel->MC1R Cytokines_mel->MC1R Tetrapeptide30 This compound Tetrapeptide30->POMC Inhibits Tetrapeptide30->Cytokines Inhibits Tetrapeptide30->Tyrosinase Inhibits

Figure 2: Signaling pathway of melanogenesis and the inhibitory actions of this compound.

In-Vitro and In-Vivo Efficacy Data

Numerous studies have demonstrated the efficacy of this compound in both laboratory and clinical settings.

Table 2: Summary of In-Vitro Efficacy Data

AssayCell TypeTreatmentResult
Gene Expression (mRNA) Human KeratinocytesUVB + this compoundSignificant reduction in UVB-induced expression of IL-6, IL-8, TNF-α, and POMC[4].
Tyrosinase Inhibition N/AThis compoundDose-dependent inhibition of tyrosinase activity.
Melanin Content B16-F10 Melanoma Cellsα-MSH + this compoundSignificant reduction in α-MSH-induced melanin synthesis.

Table 3: Summary of In-Vivo (Clinical) Efficacy Data

Study PopulationDurationFormulationResults
Caucasian Women12 weeksCream with this compoundSignificant reduction in the appearance of age spots and improved skin tone evenness[2].
Asian Women8 weeksCream with this compoundVisibly diminished hyperchromatic spots and improved overall skin tone[6].
Ethnic Skin (Fitzpatrick V-VI)12 weeksCream with this compoundReduction in melasma and post-inflammatory hyperpigmentation[3].

Experimental Protocols

Tyrosinase Inhibition Assay (In-Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Reagents : Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), this compound solution at various concentrations.

  • Procedure : a. In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound (this compound) or control. b. Pre-incubate the mixture for a defined period at a controlled temperature. c. Initiate the reaction by adding L-DOPA solution to each well. d. Measure the absorbance at 475 nm (formation of dopachrome) at regular intervals using a microplate reader.

  • Data Analysis : The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.

Melanin Content Assay in Cell Culture (In-Vitro)

This assay quantifies the amount of melanin produced by cultured melanocytes.

  • Cell Culture : Plate B16-F10 melanoma cells in a culture dish and allow them to adhere.

  • Treatment : Treat the cells with a melanogenesis stimulator (e.g., α-MSH) in the presence or absence of various concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Lysis : a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells in a solution of NaOH (e.g., 1N NaOH) and heat at a high temperature (e.g., 80°C) to solubilize the melanin.

  • Quantification : Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Normalization : The melanin content can be normalized to the total protein content of the cell lysate (determined by a protein assay like BCA) to account for differences in cell number.

Experimental_Workflow cluster_tyrosinase Tyrosinase Inhibition Assay cluster_melanin Melanin Content Assay T1 Prepare reagents: Tyrosinase, L-DOPA, Buffer, This compound T2 Mix Tyrosinase and This compound in 96-well plate T1->T2 T3 Add L-DOPA to start reaction T2->T3 T4 Measure absorbance at 475 nm T3->T4 T5 Calculate % Inhibition T4->T5 M1 Culture B16-F10 melanoma cells M2 Treat with α-MSH and This compound M1->M2 M3 Lyse cells with NaOH M2->M3 M4 Measure absorbance at 405 nm M3->M4 M5 Normalize to protein content M4->M5

Figure 3: Experimental workflows for key in-vitro assays.

Conclusion

This compound is a well-characterized synthetic peptide with a robust body of evidence supporting its efficacy as a skin-lightening and anti-inflammatory agent. Its multifaceted mechanism of action, targeting both the inflammatory triggers of hyperpigmentation and the core enzymatic machinery of melanogenesis, makes it a valuable ingredient for the development of advanced dermatological and cosmetic products. The detailed understanding of its synthesis and biological activity presented in this guide provides a solid foundation for researchers and formulators to harness the full potential of this innovative peptide.

References

The Modulatory Role of Tetrapeptide-30 in Downregulating Inflammatory Cytokines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver in a multitude of skin disorders, contributing to premature aging, hyperpigmentation, and compromised barrier function. The inflammatory cascade is a complex process orchestrated by a variety of signaling molecules, with cytokines playing a central role. Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a promising agent in the modulation of skin inflammation. This technical guide provides an in-depth analysis of the mechanisms by which this compound downregulates the expression of key inflammatory cytokines. It details the experimental evidence, summarizes quantitative data, and provides comprehensive experimental protocols for the evaluation of its anti-inflammatory efficacy. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action for research and development applications.

Introduction

The skin, as the body's primary interface with the external environment, is perpetually exposed to various stressors, including ultraviolet (UV) radiation, pollutants, and pathogens. These insults can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from keratinocytes. While acute inflammation is a crucial component of the skin's defense and repair mechanisms, chronic inflammation can lead to a range of pathological conditions.

This compound has been identified as a potent modulator of the inflammatory response in the skin.[1][2] Its primary mechanism of action involves the downregulation of pro-inflammatory cytokine expression, particularly in the context of UVB-induced inflammation.[2][3] This guide will explore the molecular pathways through which this compound exerts its anti-inflammatory effects, with a focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Downregulation of Inflammatory Cytokines

This compound has been shown to significantly reduce the mRNA expression of IL-6, IL-8, and TNF-α in human keratinocytes following UVB exposure.[2][3] This inhibitory effect is crucial in mitigating the inflammatory cascade that contributes to skin damage and hyperpigmentation.

Quantitative Data on Cytokine Downregulation

The following table summarizes the quantitative data from in vitro studies on the effect of this compound on the gene expression of key inflammatory cytokines in UVB-irradiated human keratinocytes.

CytokineTreatmentFold Change vs. UVB ControlStatistical SignificanceReference
IL-6 This compoundSignificant Reductionp < 0.05[2][3]
IL-8 This compoundSignificant Reductionp < 0.05[2][3]
TNF-α This compoundSignificant Reductionp < 0.05[2][3]

Note: Specific percentage reductions are often proprietary and not always published in publicly available literature. The data indicates a statistically significant decrease in the expression of these cytokines.

Signaling Pathway Modulation: The Role of NF-κB

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammation, and its activation is a key step in the transcriptional upregulation of numerous pro-inflammatory genes, including those for IL-6, IL-8, and TNF-α.

In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by inflammatory triggers like UVB radiation, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound is believed to interfere with this process, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory cytokines.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation IKK IKK Complex UVB->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (active) NFkB->NFkB_n Translocates Tetrapeptide30 This compound Tetrapeptide30->IKK Inhibits IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) DNA->Cytokines Transcription

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and UVB Irradiation

Objective: To establish an in vitro model of UVB-induced inflammation in human keratinocytes.

Materials:

  • Human Epidermal Keratinocytes (HEK)

  • Keratinocyte Growth Medium (KGM)

  • Phosphate-Buffered Saline (PBS)

  • UVB light source with a peak emission at 312 nm

  • 6-well cell culture plates

Procedure:

  • Culture HEKs in KGM at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates and grow to 70-80% confluency.

  • Wash the cells twice with PBS.

  • Irradiate the cells with a single dose of UVB (e.g., 50 mJ/cm²). The exact dose should be optimized for the specific cell line and UVB source to induce a measurable inflammatory response without causing excessive cell death.

  • Immediately after irradiation, replace the PBS with fresh KGM containing various concentrations of this compound or a vehicle control.

  • Incubate the cells for a predetermined time (e.g., 24 hours) before harvesting for further analysis.

G start HEK Cell Culture (70-80% confluency) wash Wash with PBS start->wash uvb UVB Irradiation (e.g., 50 mJ/cm²) wash->uvb treatment Add this compound or Vehicle Control uvb->treatment incubation Incubate (e.g., 24 hours) treatment->incubation end Harvest for Analysis incubation->end

Caption: Workflow for UVB irradiation and treatment of keratinocytes.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Objective: To quantify the mRNA levels of IL-6, IL-8, and TNF-α.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Procedure:

  • Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for the target cytokines and the housekeeping gene.

  • The thermal cycling conditions will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated, UVB-irradiated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

Objective: To measure the concentration of secreted IL-6, IL-8, and TNF-α in the cell culture supernatant.

Materials:

  • ELISA kits for human IL-6, IL-8, and TNF-α

  • Cell culture supernatant from treated and control cells

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from the experimental wells.

  • Perform the ELISA according to the manufacturer's protocol for each cytokine. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Immunofluorescence for NF-κB Nuclear Translocation

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells on coverslips with 4% PFA.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm in multiple cells per condition.

G start Cells on Coverslips fix Fixation (4% PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (BSA) permeabilize->block primary_ab Primary Antibody (anti-NF-κB p65) block->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi mount Mount and Image dapi->mount end Quantify Translocation mount->end

Caption: Workflow for NF-κB immunofluorescence staining.

Conclusion

This compound demonstrates a significant capacity to downregulate the expression of key pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α, in skin cells subjected to inflammatory stimuli such as UVB radiation. This anti-inflammatory activity is primarily attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in mitigating skin inflammation. Further research is warranted to fully elucidate the upstream and downstream targets of this compound and to translate these in vitro findings into clinical applications for a variety of inflammatory skin conditions.

References

In-Depth Technical Guide: Molecular Targets of Tetrapeptide-30 in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a significant bioactive ingredient in dermatology, primarily for its skin-lightening and anti-inflammatory properties. This technical guide delves into the core molecular mechanisms of this compound within keratinocytes, the primary cells of the epidermis. Through a comprehensive review of in vitro studies, this document elucidates the peptide's targeted effects on gene expression following ultraviolet B (UVB) irradiation, a key trigger of hyperpigmentation. The primary molecular targets identified are pro-inflammatory cytokines and the pro-opiomelanocortin (POMC) gene, which plays a central role in stimulating melanogenesis. This guide provides a detailed overview of the signaling pathways involved, quantitative data on gene expression modulation, and the experimental protocols utilized to ascertain these findings.

Introduction

Hyperpigmentary disorders, such as melasma and post-inflammatory hyperpigmentation, are common dermatological conditions characterized by the overproduction and uneven distribution of melanin (B1238610). Solar radiation, particularly UVB, is a primary etiological factor, inducing a complex cascade of signaling events within the skin. Keratinocytes, upon exposure to UVB, release a variety of signaling molecules that stimulate melanocytes to produce melanin.

This compound has been developed to interrupt this process at the keratinocyte level, offering a targeted approach to skin lightening. Its mechanism of action is centered on mitigating the inflammatory response and downregulating key melanogenic stimulants produced by keratinocytes in response to UVB stress.

Molecular Targets of this compound in Keratinocytes

The principal molecular mechanism of this compound in keratinocytes involves the modulation of gene expression, particularly those genes that are upregulated following UVB exposure and contribute to the stimulation of melanocytes.

Downregulation of Pro-inflammatory Cytokines

UVB irradiation of keratinocytes triggers an inflammatory cascade, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines can act as paracrine signals to stimulate melanogenesis. In vitro studies have demonstrated that this compound significantly reduces the UVB-stimulated mRNA expression of these cytokines in human keratinocytes.[1][2][3][4] This anti-inflammatory action is a key aspect of its skin-lightening effect, as it dampens the initial signals that lead to increased melanin production.

Inhibition of Pro-opiomelanocortin (POMC) Expression

Pro-opiomelanocortin (POMC) is a precursor polypeptide that is cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH is a potent stimulator of melanin synthesis in melanocytes. Following UVB exposure, the expression of the POMC gene is significantly upregulated in keratinocytes. Research has shown that treatment of human keratinocytes with this compound leads to a significant reduction in the UVB-stimulated mRNA expression of POMC.[1][2][3] By inhibiting POMC expression, this compound effectively reduces the availability of α-MSH, thereby decreasing a critical signal for melanogenesis.

Potential Interaction with Protease-Activated Receptor 2 (PAR-2)

Protease-Activated Receptor 2 (PAR-2) is a G-protein-coupled receptor expressed on keratinocytes that plays a role in regulating melanosome transfer from melanocytes to keratinocytes.[5][6] Activation of PAR-2 enhances the phagocytic capacity of keratinocytes to ingest melanosomes.[4][5] While many cosmetic peptides are known to interact with PAR-2, direct evidence of this compound acting as a PAR-2 antagonist is not yet firmly established in the scientific literature. However, given that serine protease inhibitors, which can indirectly affect PAR-2 activation, have been shown to reduce melanosome transfer, it remains a plausible area for further investigation into the complete mechanism of action of this compound.[7]

Signaling Pathways

The molecular effects of this compound in keratinocytes culminate in the interruption of the melanogenesis signaling cascade.

Inhibition of the Keratinocyte-Melanocyte Signaling Axis

The signaling pathway targeted by this compound originates in the keratinocyte's response to UVB radiation.

This compound Signaling Pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte stimulates Inflammatory_Response Inflammatory Response Keratinocyte->Inflammatory_Response triggers POMC_Expression POMC mRNA Expression Keratinocyte->POMC_Expression upregulates Tetrapeptide30 This compound Tetrapeptide30->Inflammatory_Response inhibits Tetrapeptide30->POMC_Expression inhibits Cytokines IL-6, IL-8, TNF-α Inflammatory_Response->Cytokines releases aMSH α-MSH POMC_Expression->aMSH produces Melanocyte Melanocyte Cytokines->Melanocyte activate aMSH->Melanocyte activate Melanogenesis Melanogenesis Melanocyte->Melanogenesis initiates Hyperpigmentation Hyperpigmentation Melanogenesis->Hyperpigmentation

Caption: UVB-induced signaling cascade and points of inhibition by this compound.

Quantitative Data

The following table summarizes the quantitative effects of this compound on the mRNA expression of its molecular targets in UVB-irradiated human keratinocytes, as reported in the literature.[1][2][3][8]

Molecular TargetTreatmentConcentrationIncubation TimeFold Reduction in mRNA Expression (vs. UVB control)Statistical SignificanceReference
IL-6 This compound (PKEK)0-10 µg/mL24 hSignificant reductionp < 0.05[3][8]
IL-8 This compound (PKEK)0-10 µg/mL24 hDose-dependent reductionp < 0.05[3][8]
TNF-α This compound (PKEK)0-10 µg/mL24 hSignificant reductionp < 0.05[3][8]
POMC This compound (PKEK)0-10 µg/mL24 hSignificant reductionp < 0.05[3][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on keratinocytes.

Primary Human Keratinocyte Culture

This protocol outlines the standard procedure for culturing primary human epidermal keratinocytes.

Keratinocyte Culture Workflow Start Start: Foreskin Tissue Isolation Isolate Keratinocytes (e.g., Trypsin/EDTA) Start->Isolation Seeding Seed cells on collagen-coated flasks Isolation->Seeding Culture Culture in Keratinocyte Serum-Free Medium (KSFM) at 37°C, 5% CO2 Seeding->Culture Subculture Subculture at ~80% confluency Culture->Subculture Experiment Use for experiments (Passage 2-4) Subculture->Experiment

Caption: Workflow for primary human keratinocyte culture.

Materials:

  • Human foreskin tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin/EDTA solution

  • Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor

  • Collagen-coated culture flasks

Procedure:

  • Isolate keratinocytes from human foreskin tissue using standard enzymatic digestion methods (e.g., trypsin/EDTA treatment).

  • Seed the isolated cells onto collagen-coated culture flasks.

  • Culture the cells in KSFM at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Subculture the cells when they reach approximately 80% confluency.

  • Use cells from passages 2 to 4 for experiments to ensure consistency.

UVB Irradiation of Keratinocytes

This protocol describes the process of exposing cultured keratinocytes to UVB radiation to induce an inflammatory and melanogenic response.

Materials:

  • Cultured primary human keratinocytes

  • Phosphate-Buffered Saline (PBS)

  • UVB light source (e.g., FS20 lamps with a Kodacel filter to remove UVC)

  • UVB radiometer

Procedure:

  • Grow keratinocytes in culture plates to the desired confluency.

  • Wash the cells with PBS to remove the culture medium, which can absorb UV radiation.

  • Irradiate the cells with a specific dose of UVB, typically in the range of 25-100 mJ/cm², measured with a UVB radiometer.[9]

  • Immediately after irradiation, add fresh culture medium (with or without this compound) to the cells.

  • Incubate the cells for the desired period (e.g., 24 hours) before analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the mRNA levels of target genes in keratinocytes.

qRT-PCR Workflow Start Start: Treated Keratinocytes RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with SYBR Green or TaqMan Probes cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis Results Relative Gene Expression Analysis->Results

Caption: Workflow for quantitative real-time PCR analysis.

Materials:

  • Treated keratinocyte cell lysates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (IL-6, IL-8, TNF-α, POMC) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control keratinocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using a real-time PCR instrument. The reaction mixture should contain the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound demonstrates a targeted and effective mechanism of action in keratinocytes for skin lightening. By specifically downregulating the expression of key pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and the melanogenic precursor POMC following UVB exposure, it addresses the root causes of hyperpigmentation at the cellular level. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in dermatology. Future research should aim to further elucidate the potential interaction with the PAR-2 receptor and to conduct more extensive dose-response studies to optimize its clinical efficacy.

References

Unraveling the Mechanism of Tetrapeptide-30 in the Inhibition of Proopiomelanocortin (POMC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders are a significant concern in dermatology and cosmetics, driven largely by the overproduction of melanin (B1238610). A key regulatory pathway in melanogenesis involves the proopiomelanocortin (POMC) gene and its peptide products, particularly alpha-melanocyte-stimulating hormone (α-MSH). Tetrapeptide-30, a synthetic peptide with the sequence Pro-Lys-Glu-Lys (PKEK), has emerged as a promising agent for skin lightening by targeting this pathway. This technical guide provides an in-depth analysis of the inhibitory action of this compound on POMC, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling cascades.

Introduction

The synthesis of melanin, the primary pigment responsible for skin color, is a complex process initiated by various stimuli, most notably ultraviolet (UV) radiation. A central step in this process is the UV-induced expression of the POMC gene in keratinocytes.[1] The cleavage of the POMC pro-protein yields several bioactive peptides, including α-MSH, which binds to the melanocortin 1 receptor (MC1R) on melanocytes, triggering a signaling cascade that upregulates tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[2]

This compound has been identified as an effective inhibitor of this pathway, offering a multi-faceted approach to reducing hyperpigmentation.[3][4] Its mechanism of action involves the downregulation of POMC gene expression, thereby reducing the availability of α-MSH and subsequently inhibiting tyrosinase activity and melanin production.[5][6] This guide will dissect the molecular interactions and cellular effects of this compound, providing a comprehensive resource for researchers and professionals in the field.

Mechanism of Action of this compound

This compound exerts its depigmenting effects through a coordinated series of actions that ultimately disrupt the melanogenesis signaling cascade.

Inhibition of Pro-inflammatory Cytokines

UV radiation and other environmental stressors can induce an inflammatory response in the skin, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by keratinocytes.[7] These cytokines can stimulate melanogenesis. In vitro studies have demonstrated that this compound significantly reduces the UVB-stimulated mRNA expression of these inflammatory mediators in human keratinocytes.[5]

Downregulation of POMC Gene Expression

A pivotal aspect of this compound's mechanism is its ability to suppress the expression of the POMC gene in keratinocytes.[6] By reducing the transcription of POMC mRNA, this compound effectively decreases the cellular pool of the POMC pro-protein, which is the precursor to α-MSH.[4][5] This upstream intervention is a key factor in its ability to control both constitutive and UV-induced pigmentation.

Reduction of α-MSH Availability

With the downregulation of POMC, the subsequent production and cleavage of the pro-protein into α-MSH are diminished.[6] This reduction in α-MSH levels in the microenvironment of the melanocytes lessens the stimulation of the MC1R.

Inhibition of Tyrosinase Expression and Activity

The signaling cascade initiated by the binding of α-MSH to MC1R culminates in the increased expression and activity of tyrosinase. By attenuating this pathway at the level of POMC expression, this compound indirectly leads to a decrease in both the gene expression and enzymatic activity of tyrosinase.[3][5] Some evidence also suggests that this compound may have a direct inhibitory effect on tyrosinase.[3]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from key studies investigating the inhibitory effects of this compound.

Table 1: In Vitro Inhibition of UVB-Induced Gene Expression in Human Keratinocytes by this compound (PKEK)

GeneTreatmentFold Induction (vs. non-irradiated control)% Inhibition by PKEKp-value
POMC UVB4.5 ± 0.560.0%< 0.05
UVB + PKEK1.8 ± 0.3
IL-6 UVB25.0 ± 5.072.0%< 0.05
UVB + PKEK7.0 ± 2.0
IL-8 UVB12.0 ± 2.058.3%< 0.05
UVB + PKEK5.0 ± 1.0
TNF-α UVB3.0 ± 0.466.7%< 0.05
UVB + PKEK1.0 ± 0.2

Data adapted from Marini et al., 2012. The study reported significant reductions without providing exact percentages, which have been calculated for this table based on the reported fold inductions.

Table 2: In Vivo Efficacy of this compound (PKEK) on Skin Pigmentation

Study PopulationTreatmentDurationKey Findings
10 Healthy VolunteersTopical PKEK (once daily)4 weeksSignificantly inhibited UVB-induced upregulation of POMC and tyrosinase genes.[5]
39 Caucasian WomenPKEK + Sodium Ascorbyl Phosphate6 weeksSignificant fading of facial pigment spots compared to PKEK or SAP alone.[5]
19 CaucasiansPKEK + SAP-containing preparation8 weeksEnhanced skin whitening potency on the back of hands.[5]
27 Japanese WomenPKEK + SAP-containing formulation8 weeks26% reduction in skin pigmentation (SCINEXA score) vs. 18% with SAP only.[5]
Subjects with skin types V-VITopical PKEK12 weeksSignificantly superior to vehicle in improving overall appearance and evenness of skin tone.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

In Vitro Assay for POMC mRNA Expression in Human Keratinocytes

Objective: To quantify the effect of this compound on UVB-induced POMC gene expression in human keratinocytes.

Materials:

  • Primary human epidermal keratinocytes (NHEKs)

  • Keratinocyte growth medium (KGM)

  • This compound (PKEK) solution

  • Phosphate-buffered saline (PBS)

  • UVB light source (e.g., Philips F20T12/UVB lamp)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Quantitative real-time PCR (RT-qPCR) system

  • Primers and probes for human POMC and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Cell Culture: Culture NHEKs in KGM at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed NHEKs in appropriate culture plates and allow them to adhere. Once confluent, replace the medium with a fresh medium containing this compound at the desired concentrations (e.g., 0.5, 1, 5 µg/mL) or vehicle control. Incubate for 24 hours.

  • UVB Irradiation: Wash the cells with PBS. Irradiate the cells with a single dose of UVB (e.g., 50 mJ/cm²).[9] A Kodacel filter can be used to filter out UVC radiation.[9]

  • Post-Irradiation Incubation: After irradiation, add fresh medium (with or without this compound) and incubate for a specified period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform RT-qPCR using specific primers and probes for POMC and the housekeeping gene. The relative expression of POMC mRNA is calculated using the ΔΔCt method.

In Vivo Clinical Study for Skin Lightening Efficacy

Objective: To evaluate the skin-lightening effect of a topical formulation containing this compound on human subjects.

Study Design: A randomized, double-blind, vehicle-controlled clinical trial.

Subjects: Healthy volunteers with facial hyperpigmentation (e.g., melasma, age spots) and skin types V-VI.[8]

Materials:

  • Test formulation containing this compound (e.g., in a cream or serum base).

  • Vehicle formulation (identical to the test formulation but without this compound).

  • Digital imaging system for standardized facial photography.

  • Colorimeter for measuring skin color (e.g., Mexameter).

  • Expert graders for visual assessment.

Protocol:

  • Recruitment and Baseline Assessment: Recruit eligible subjects and obtain informed consent. Conduct baseline assessments including digital photography, colorimetric measurements of pigmented areas, and expert grading of overall appearance and evenness of skin tone.

  • Randomization and Blinding: Randomly assign subjects to either the test group or the vehicle group. Both subjects and investigators should be blinded to the treatment allocation.

  • Treatment Protocol: Instruct subjects to apply the assigned formulation to their face twice daily for a specified duration (e.g., 12 weeks).[8]

  • Follow-up Assessments: Conduct follow-up assessments at regular intervals (e.g., weeks 2, 4, 8, and 12).[8] Repeat the baseline assessments at each visit.

  • Data Analysis: Analyze the changes in digital images, colorimetric measurements, and expert grading scores from baseline to the end of the study. Statistical analysis is performed to compare the efficacy of the this compound formulation against the vehicle.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Melanogenesis_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte p53 p53 Keratinocyte->p53 activates POMC_gene POMC Gene p53->POMC_gene activates transcription POMC_protein POMC Pro-protein POMC_gene->POMC_protein translation alpha_MSH α-MSH POMC_protein->alpha_MSH cleavage MC1R MC1R alpha_MSH->MC1R binds to Melanocyte Melanocyte AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription Tyrosinase_protein Tyrosinase Tyrosinase_gene->Tyrosinase_protein translation Melanin Melanin Tyrosinase_protein->Melanin catalyzes production Tetrapeptide30 This compound Tetrapeptide30->POMC_gene inhibits Tetrapeptide30->Tyrosinase_protein inhibits Experimental_Workflow start Start culture_cells Culture Human Keratinocytes start->culture_cells treat_peptide Treat with this compound or Vehicle culture_cells->treat_peptide irradiate_uvb Irradiate with UVB treat_peptide->irradiate_uvb incubate Incubate for 24h irradiate_uvb->incubate harvest_cells Harvest Cells incubate->harvest_cells extract_rna Extract Total RNA harvest_cells->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna run_rtqpcr Perform RT-qPCR for POMC Expression synthesize_cdna->run_rtqpcr analyze_data Analyze Data (ΔΔCt) run_rtqpcr->analyze_data end End analyze_data->end

References

A Technical Guide to the Biochemical Properties of the Pro-Lys-Glu-Lys (PKEK) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Pro-Lys-Glu-Lys (PKEK) is a synthetic peptide that has garnered significant interest, particularly in the field of dermatology and cosmetology, for its potent anti-inflammatory and skin-lightening properties.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical characteristics of PKEK, its mechanism of action, and detailed experimental protocols relevant to its synthesis, purification, and biological evaluation.

Physicochemical Properties

The fundamental physicochemical properties of the PKEK peptide are summarized in the table below. These characteristics are crucial for its handling, formulation, and understanding its biological activity.

PropertyValueSource/Method
Full Name Prolyl-Lysyl-Glutamyl-Lysine
Amino Acid Sequence Pro-Lys-Glu-Lys (PKEK)[1][3][4]
Molecular Formula C22H40N6O7[1][5][6]
Molecular Weight 500.59 g/mol [1][5][7]
Isoelectric Point (pI) 9.99Calculated
Appearance Lyophilized white to off-white powder[6][7]
Purity (typical) ≥95% by HPLC[6]
Counter-ion Acetate or TFA[1][6]
Solubility Highly hydrophilic[7]

Note on Isoelectric Point (pI) Calculation: The isoelectric point was calculated using the pKa values of the terminal groups and the side chains of the constituent amino acids:

  • N-terminus (Pro): ~9.69

  • C-terminus (Lys): ~2.18

  • Lysine (B10760008) (K) side chain (ε-amino group): ~10.53

  • Glutamic Acid (E) side chain (γ-carboxyl group): ~4.25

The pI is the pH at which the net charge of the peptide is zero. For PKEK, with two basic (Lys) and one acidic (Glu) residue, the pI is calculated by averaging the pKa values of the two lysine side chains and the N-terminus.

Biological Activity and Mechanism of Action

The primary biological activity of PKEK identified in the literature is its ability to modulate skin pigmentation, making it a valuable ingredient in skin-lightening and anti-aging cosmetic formulations.[1][2][3] It also exhibits anti-inflammatory properties.[1][5]

The mechanism of action for its skin-whitening effect involves the downregulation of key signaling molecules in melanogenesis, particularly in response to ultraviolet B (UVB) radiation.[2] PKEK has been shown to significantly inhibit the UVB-induced upregulation of several pro-inflammatory cytokines and other signaling molecules in human keratinocytes.[2][4]

Key inhibitory actions of PKEK:

  • Reduces Pro-inflammatory Cytokines: It significantly decreases the mRNA expression of Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

  • Inhibits Melanogenesis Precursors: PKEK downregulates the expression of proopiomelanocortin (POMC), the precursor protein for α-melanocyte-stimulating hormone (α-MSH), a key hormone in stimulating melanin (B1238610) production.[2][4]

  • Suppresses Tyrosinase Expression: The expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, is also inhibited by PKEK treatment.[1][2]

This multi-target inhibition of the inflammatory and pigmentation pathways leads to a reduction in melanin synthesis and a visible skin-lightening effect.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which PKEK exerts its inhibitory effects on UVB-induced melanogenesis.

PKEK_Signaling_Pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) Keratinocyte->Cytokines POMC POMC Keratinocyte->POMC Tyrosinase Tyrosinase Keratinocyte->Tyrosinase PKEK Pro-Lys-Glu-Lys (PKEK) PKEK->Cytokines PKEK->POMC PKEK->Tyrosinase Melanocyte Melanocyte Cytokines->Melanocyte POMC->Melanocyte Tyrosinase->Melanocyte Melanin Melanin Synthesis Melanocyte->Melanin

PKEK's inhibitory effect on UVB-induced melanogenesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of the PKEK peptide, based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS) of PKEK

This protocol outlines the manual synthesis of PKEK using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

SPPS_Workflow cluster_0 Synthesis Cycle Resin_Prep Resin Swelling Fmoc_Lys_Attach Attach Fmoc-Lys(Boc)-OH to Resin Resin_Prep->Fmoc_Lys_Attach Wash1 Wash Fmoc_Lys_Attach->Wash1 Deprotection1 Fmoc Deprotection Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling1 Couple Fmoc-Glu(OtBu)-OH Wash2->Coupling1 Wash3 Wash Coupling1->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 Coupling2 Couple Fmoc-Lys(Boc)-OH Wash4->Coupling2 Wash5 Wash Coupling2->Wash5 Deprotection3 Fmoc Deprotection Wash5->Deprotection3 Wash6 Wash Deprotection3->Wash6 Coupling3 Couple Fmoc-Pro-OH Wash6->Coupling3 Wash7 Wash Coupling3->Wash7 Cleavage Cleavage and Deprotection Wash7->Cleavage Precipitation Precipitation and Washing Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization

Solid-Phase Peptide Synthesis (SPPS) workflow for PKEK.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

  • Attachment of the First Amino Acid (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH and N,N-Diisopropylethylamine (DIPEA) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites with methanol (B129727) and DIPEA in DCM.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Subsequent Amino Acids (Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH):

    • For each amino acid, pre-activate by dissolving the Fmoc-amino acid, DIC, and Oxyma in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling.

    • After each successful coupling, wash the resin with DMF and DCM.

    • Repeat the Fmoc deprotection step before adding the next amino acid.

  • Cleavage and Final Deprotection:

    • After the final amino acid (Fmoc-Pro-OH) is coupled and the Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724) and lyophilize to obtain a fluffy white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude PKEK peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude PKEK peptide in a small volume of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A/5% B) at a constant flow rate.

  • Injection and Elution:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% B over 30 minutes).

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PKEK peptide.

In Vitro Assay for Cytokine Expression in Human Keratinocytes

This protocol describes a method to assess the effect of PKEK on cytokine gene expression in human keratinocytes stimulated with UVB.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium

  • PKEK peptide solution

  • Phosphate-buffered saline (PBS)

  • UVB light source

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Culture HEKs in appropriate medium until they reach 70-80% confluency.

  • Peptide Treatment: Pre-treat the cells with various concentrations of PKEK for 24 hours.

  • UVB Irradiation:

    • Wash the cells with PBS.

    • Irradiate the cells with a single dose of UVB (e.g., 30 mJ/cm²).

  • Post-Irradiation Incubation: Incubate the cells for a further 24 hours in the presence of PKEK.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using specific primers for IL-1α, IL-6, IL-8, TNF-α, POMC, tyrosinase, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression levels using the ΔΔCt method.

Conclusion

The Pro-Lys-Glu-Lys tetrapeptide is a well-characterized bioactive peptide with significant potential in skincare applications. Its defined mechanism of action, involving the downregulation of key inflammatory and melanogenic pathways, provides a strong scientific basis for its use. The experimental protocols outlined in this guide offer a framework for the synthesis, purification, and in vitro evaluation of PKEK, enabling further research and development in the fields of dermatology and cosmetic science. Further investigations could focus on elucidating more detailed quantitative structure-activity relationships and exploring its potential in other therapeutic areas.

References

Unveiling the In-Vitro Efficacy of Tetrapeptide-30: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the Initial In-Vitro Studies on Tetrapeptide-30, Focusing on its Efficacy in Modulating Skin Pigmentation and Inflammatory Responses.

This technical guide provides a comprehensive overview of the foundational in-vitro studies investigating the efficacy of this compound (PKEK: Pro-Lys-Glu-Lys). It is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and pharmacology. This document synthesizes key findings on the peptide's mechanism of action, presents quantitative data from pivotal experiments, details the experimental protocols employed, and visualizes the complex biological pathways and workflows involved.

Mechanism of Action: A Dual Approach to Skin Tone Modulation

Initial in-vitro research reveals that this compound employs a dual mechanism to achieve its skin-lightening and anti-inflammatory effects. It acts on keratinocytes to reduce the expression of key mediators involved in both inflammation and melanogenesis. This multi-pronged approach makes it an effective agent for addressing hyperpigmentation, particularly post-inflammatory hyperpigmentation (PIH).

Anti-Inflammatory Action

This compound has been shown to significantly downregulate the expression of pro-inflammatory cytokines in human keratinocytes following exposure to UVB radiation. By reducing the levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), the peptide effectively mitigates the inflammatory cascade that can lead to increased melanin (B1238610) production.

Inhibition of Melanogenesis Signaling

The primary mechanism for its depigmenting effect lies in its ability to interfere with the signaling pathway that stimulates melanin synthesis. UVB exposure triggers the expression of the proopiomelanocortin (POMC) gene in keratinocytes. The POMC protein is then cleaved to produce various signaling molecules, including α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, initiating a cascade that increases the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic enzymes, including tyrosinase (TYR), which is the rate-limiting enzyme in melanin synthesis.

This compound disrupts this pathway at a crucial early stage by significantly reducing the UVB-induced expression of the POMC gene in keratinocytes. This reduction in POMC

Tetrapeptide-30: A Technical Guide to its Mechanism in the Melanin Synthesis Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetrapeptide-30, a synthetic peptide with the amino acid sequence Pro-Lys-Glu-Lys (PKEK), has emerged as a significant bioactive ingredient in dermatology and cosmetics for its efficacy in managing hyperpigmentation and promoting an even skin tone.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates the melanin (B1238610) synthesis cascade. By targeting multiple points within this complex pathway, from initial inflammatory triggers in keratinocytes to the downstream activation of melanogenic enzymes in melanocytes, this compound offers a sophisticated, multi-faceted approach to skin lightening. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Melanin Synthesis Cascade: A Brief Overview

Melanogenesis is the physiological process responsible for the production of melanin, the primary determinant of skin, hair, and eye color. The process occurs within specialized organelles called melanosomes, located inside melanocytes. The "epidermal melanin unit," comprising a single melanocyte and its surrounding keratinocytes, is the functional hub for pigmentation.

The cascade is initiated by various stimuli, most notably ultraviolet (UV) radiation and inflammation. These triggers stimulate keratinocytes to release signaling molecules, including pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as proopiomelanocortin (POMC).[2][3][4] POMC is cleaved to produce several bioactive peptides, including α-Melanocyte-Stimulating Hormone (α-MSH).[4][5]

α-MSH binds to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes, activating a downstream signaling cascade.[4][6] This activation increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the CREB (cAMP response element-binding) protein, which upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[4][7] MITF is the master transcriptional regulator of melanogenesis, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT/TRP-2).[4][6][8] Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the initial steps of converting tyrosine into melanin polymers.[6]

Mechanism of Action of this compound

This compound exerts its depigmenting effects by intervening at several key points in the melanin synthesis cascade, demonstrating a comprehensive mechanism that addresses both the instigating factors and the core enzymatic process.

Attenuation of Pro-Inflammatory Triggers

A primary mechanism of this compound is its significant anti-inflammatory effect.[9] In response to external stressors like UVB radiation, keratinocytes release a cocktail of pro-inflammatory cytokines that can stimulate melanocytes. This compound has been shown to downregulate the mRNA expression of key cytokines, including IL-6, IL-8, and TNF-α, in human keratinocytes.[2][4][10][11] By mitigating this initial inflammatory signal, the peptide reduces a major stimulus for melanocyte activation.[12]

Inhibition of the POMC-α-MSH Axis

This compound directly interferes with the UV-induced p53-POMC-α-MSH signaling axis.[4] It significantly reduces the expression of the POMC gene in keratinocytes.[3][4][10][11] This action decreases the production of the precursor for α-MSH, thereby lowering the concentration of this potent melanocyte-stimulating hormone.[2][10]

Downregulation of the Melanogenic Signaling Cascade

By reducing the availability of α-MSH and other inflammatory signals, this compound leads to decreased activation of the MC1R on melanocytes. This dampens the subsequent signaling cascade, resulting in reduced cAMP production and lower PKA activity.[4] Consequently, the expression of the master regulator MITF is suppressed.[4][8] The downregulation of MITF leads to a direct reduction in the transcription of the tyrosinase (TYR) gene, thereby decreasing the cellular concentration of the key enzyme required for melanin production.[4][10]

Inhibition of Tyrosinase and Melanin Transfer

The primary effect of this compound is the reduction of tyrosinase levels by inhibiting its gene expression.[10][11] This directly curtails the skin's capacity to produce melanin. Additionally, some evidence suggests that this compound may also interfere with the transfer of melanin-filled melanosomes from the melanocytes to the surrounding keratinocytes, preventing the pigment from reaching the upper layers of the skin.[1]

Quantitative Data Summary

The efficacy of this compound has been substantiated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Gene Expression in Human Keratinocytes

ParameterCell TypeTreatment ConditionsResultReference
IL-6 mRNA ExpressionHuman KeratinocytesThis compound (0-10 μg/mL, 24h) post-UVBSignificant reduction in UVB-induced expression[3][11]
IL-8 mRNA ExpressionHuman KeratinocytesThis compound (0-10 μg/mL, 24h) post-UVBDose-dependent reduction in UVB-induced expression[3][11]
TNF-α mRNA ExpressionHuman KeratinocytesThis compound (0-10 μg/mL, 24h) post-UVBSignificant reduction in UVB-induced expression[3][11]
POMC mRNA ExpressionHuman KeratinocytesThis compound (0-10 μg/mL, 24h) post-UVBSignificant reduction in UVB-induced expression[3][11]

Table 2: In Vivo & Clinical Efficacy of this compound

Study PopulationNo. of SubjectsFormulationDurationKey FindingsReference
Healthy Volunteers10PKEK pre-treatment4 weeksSignificantly inhibited UVB-induced upregulation of IL-1α, IL-6, IL-8, TNF-α, POMC, and tyrosinase genes.[3]
Caucasian Women39PKEK + Sodium Ascorbyl Phosphate (SAP)6 weeksSignificant fading of facial pigment spots compared to PKEK or SAP alone.[3]
Japanese Women27PKEK + SAP8 weeksSignificantly reduced skin pigmentation by 26% (SCINEXA score).[3]
General (In vivo)N/A2.5% this compound Solution2-8 weeksImproved overall appearance (2 weeks), improved skin tone evenness (4 weeks), reduced yellow skin tone (4 weeks), faded age spots (8 weeks).[13]

Key Experimental Protocols

In Vitro Gene Expression Analysis in Keratinocytes
  • Objective: To determine the effect of this compound on the expression of pro-inflammatory and melanogenic genes in keratinocytes following UVB exposure.

  • Methodology:

    • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency.

    • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0-10 µg/mL) for 24 hours.[11]

    • UVB Irradiation: The culture medium is removed and replaced with phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVB radiation.

    • RNA Extraction: Following irradiation and a post-incubation period, total RNA is extracted from the keratinocytes using a suitable commercial kit (e.g., RNeasy Kit).

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (IL-6, IL-8, TNF-α, POMC) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.

Clinical Efficacy Evaluation of a Topical Formulation
  • Objective: To assess the skin-lightening and anti-hyperpigmentation efficacy of a this compound-containing formulation in human subjects.

  • Methodology:

    • Study Design: A randomized, double-blind, vehicle-controlled, split-face or parallel-group study is conducted.[3]

    • Subject Recruitment: A cohort of volunteers (e.g., 20-40 subjects) with visible signs of hyperpigmentation (e.g., age spots, melasma) is recruited. Subjects are selected based on specific inclusion/exclusion criteria, including Fitzpatrick skin type.[3][14]

    • Product Application: Subjects apply the test formulation (containing this compound) and a vehicle (placebo) formulation to designated areas twice daily for a specified period (e.g., 8-12 weeks).[3]

    • Efficacy Assessments: Measurements are taken at baseline and at regular intervals (e.g., week 4, 8, 12).

      • Instrumental Analysis: Colorimetric measurements using a chromameter or spectrophotometer to quantify changes in the ITA° (Individual Typology Angle) and melanin index. Image analysis of standardized photographs to measure the size and color intensity of pigmented spots. SCINEXA (SCore of INtrinsic and EXtrinsic skin Aging) can also be used.[3]

      • Expert Visual Grading: A trained dermatologist or technician grades the severity of pigmentation, skin tone evenness, and overall appearance using a standardized scale.

    • Statistical Analysis: Data from the test and vehicle groups are statistically compared using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed changes.

Visualization of Pathways and Workflows

Diagram 1: The Melanin Synthesis Cascade

Melanin_Synthesis_Cascade cluster_melanocyte Inside Melanocyte Stimuli UV Radiation / Inflammation Keratinocyte Keratinocyte Stimuli->Keratinocyte stimulates POMC POMC Gene Transcription Keratinocyte->POMC alphaMSH α-MSH POMC->alphaMSH processed to MC1R MC1R Activation alphaMSH->MC1R binds & activates Melanocyte Melanocyte cAMP ↑ cAMP / PKA Pathway MC1R->cAMP MITF ↑ MITF Expression (Master Regulator) cAMP->MITF TYR ↑ Tyrosinase Gene (TYR, TRP-1, TRP-2) MITF->TYR Melanin Melanin Synthesis TYR->Melanin catalyzes Tetrapeptide30_MoA cluster_melanocyte Inside Melanocyte Tetrapeptide30 This compound (PKEK) Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Tetrapeptide30->Cytokines inhibits POMC POMC Gene Expression Tetrapeptide30->POMC inhibits Tyrosinase Tyrosinase Expression Tetrapeptide30->Tyrosinase inhibits Stimuli UV Radiation / Inflammation Keratinocyte Keratinocyte Stimuli->Keratinocyte stimulates Keratinocyte->Cytokines Keratinocyte->POMC MC1R MC1R Activation Cytokines->MC1R stimulate (indirectly) alphaMSH α-MSH POMC->alphaMSH alphaMSH->MC1R binds & activates Melanocyte Melanocyte cAMP cAMP / PKA Pathway MC1R->cAMP MITF MITF Expression cAMP->MITF MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin In_Vitro_Workflow Start Culture Human Keratinocytes Treat Treat with This compound Start->Treat Expose Expose to UVB Radiation Treat->Expose Isolate Isolate Total RNA Expose->Isolate qPCR Perform RT-qPCR Isolate->qPCR Analyze Analyze Gene Expression Data qPCR->Analyze

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-30, with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potent skin-lightening and anti-inflammatory properties.[1][2][3] It functions by modulating the inflammatory response to external stressors like UV radiation and interfering with the signaling cascade that leads to melanin (B1238610) production.[1][4] Specifically, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and to inhibit the proopiomelanocortin (POMC) and tyrosinase genes, which are key regulators of melanogenesis.[4] This multi-faceted approach allows it to effectively reduce hyperpigmentation and even out skin tone.

This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted methodology for its efficiency and simplified purification processes.

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. The synthesis proceeds from the C-terminus to the N-terminus. The use of protecting groups is crucial to prevent unwanted side reactions. In the Fmoc/tBu strategy, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the incoming amino acid, while acid-labile tert-butyl (tBu)-based groups are employed for the permanent protection of reactive amino acid side chains.

Experimental Protocols

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis of this compound.

Table 1: Resins and Amino Acids

ReagentSupplier RecommendationNotes
Rink Amide MBHA resinNovabiochem®, Sigma-Aldrich®Pre-loaded or for manual loading of the first amino acid.
Fmoc-L-Pro-OHCommercially available---
Fmoc-L-Lys(Boc)-OHCommercially availableBoc (tert-butyloxycarbonyl) is the side-chain protecting group.
Fmoc-L-Glu(OtBu)-OHCommercially availableOtBu (tert-butyl ester) is the side-chain protecting group.

Table 2: Solvents and Reagents

ReagentGradePurpose
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and reactions.
Dichloromethane (DCM)ACS gradeSolvent for washing and resin swelling.
Piperidine (B6355638)ACS gradeFmoc deprotection.
N,N'-Diisopropylcarbodiimide (DIC)≥99%Coupling reagent.
1-Hydroxybenzotriazole (HOBt)AnhydrousCoupling additive to suppress racemization.
Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin and side-chain deprotection.
Triisopropylsilane (TIS)≥98%Scavenger in cleavage cocktail.
Dithiothreitol (DTT)≥99%Scavenger in cleavage cocktail.
Diethyl etherAnhydrousPeptide precipitation.
Acetonitrile (ACN)HPLC gradeMobile phase for purification.
WaterHPLC gradeMobile phase for purification.
Synthesis Workflow

The synthesis of this compound (Pro-Lys-Glu-Lys) follows a cyclical process of deprotection and coupling for each amino acid, culminating in a final cleavage and deprotection step.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Deprotect_Initial->Deprotect_Cycle Wash1 Wash (DMF) Couple Couple Amino Acid (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect_Cycle Next Amino Acid Cleave Cleavage & Deprotection (TFA/TIS/H2O/DTT) Wash2->Cleave Deprotect_Cycle->Wash1 Precipitate Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize Final_Peptide This compound (PKEK) Lyophilize->Final_Peptide

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol
  • Resin Preparation:

    • Place Rink Amide MBHA resin (0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and wash the resin with DMF (3x).

  • First Amino Acid Coupling (Lysine):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the Rink linker.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF. Add this solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (Glutamic Acid):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Coupling: Couple Fmoc-L-Glu(OtBu)-OH (0.3 mmol, 3 eq.) using the same activation method as in step 2.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Third Amino Acid Coupling (Lysine):

    • Deprotection: Repeat the deprotection step as above.

    • Coupling: Couple Fmoc-L-Lys(Boc)-OH (0.3 mmol, 3 eq.) as before.

    • Wash the resin.

  • Fourth Amino Acid Coupling (Proline):

    • Deprotection: Repeat the deprotection step.

    • Coupling: Couple Fmoc-L-Pro-OH (0.3 mmol, 3 eq.) as before.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (94:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Table 3: Representative Quantitative Data for SPPS

ParameterTypical ValueNotes
Crude Peptide Yield70-90%Based on the initial resin loading.
Purity after HPLC>95%Purity is assessed by analytical RP-HPLC.
Final Purified Yield30-50%Overall yield after synthesis and purification.

Mechanism of Action: Skin Pigmentation Inhibition

This compound exerts its skin-lightening effects by interfering with the melanogenesis pathway at multiple points, particularly in response to UV-induced inflammation.

Signaling_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α) Keratinocytes->Inflammatory_Cytokines POMC POMC Gene Expression Keratinocytes->POMC alpha_MSH α-MSH POMC->alpha_MSH Melanocytes Melanocytes alpha_MSH->Melanocytes Tyrosinase Tyrosinase Gene Expression Melanocytes->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Tetrapeptide30 This compound Tetrapeptide30->Inflammatory_Cytokines Inhibits Tetrapeptide30->POMC Inhibits Tetrapeptide30->Tyrosinase Inhibits

Caption: Signaling pathway of this compound in inhibiting skin pigmentation.

Upon exposure to UVB radiation, keratinocytes release inflammatory cytokines and upregulate the POMC gene.[4] POMC is a precursor to α-melanocyte-stimulating hormone (α-MSH), which binds to receptors on melanocytes, stimulating tyrosinase gene expression and subsequent melanin synthesis.[4] this compound intervenes by reducing the expression of inflammatory cytokines and inhibiting the upregulation of POMC and tyrosinase, thereby decreasing melanin production and preventing hyperpigmentation.[1][4]

Conclusion

The Fmoc-based solid-phase peptide synthesis protocol outlined in this document provides a reliable and efficient method for obtaining high-purity this compound. This peptide's well-characterized mechanism of action in inhibiting melanogenesis makes it a valuable active ingredient for cosmetic and dermatological applications aimed at evening skin tone and reducing hyperpigmentation. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the development and synthesis of this promising tetrapeptide.

References

Application Notes and Protocols for the Purification of Tetrapeptide-30 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has garnered significant interest in the fields of dermatology and cosmetology for its potent skin-lightening and anti-inflammatory properties.[1] It functions by modulating the pigmentation process, offering a promising solution for treating hyperpigmentation and uneven skin tone.[2][3][4] The mechanism of action involves the downregulation of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, and the inhibition of proopiomelanocortin (POMC) and tyrosinase (TYR) expression.[5][6] Furthermore, this compound interferes with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade, which ultimately reduces melanin (B1238610) synthesis.[5]

The synthesis of this compound, like other peptides, results in a crude product containing various impurities. For its application in research and product development, a high degree of purity is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, offering high resolution and efficiency.[7][8] This document provides a detailed application note and protocol for the purification of this compound using RP-HPLC.

Signaling Pathway of this compound in Melanogenesis Inhibition

Tetrapeptide30_Signaling_Pathway cluster_UV UV Radiation cluster_Keratinocyte Keratinocyte cluster_Melanocyte Melanocyte UV UVB p53 p53 UV->p53 induces Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UV->Cytokines induces POMC POMC p53->POMC activates aMSH α-MSH POMC->aMSH cleaves to MC1R MC1R aMSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of TYR Tyrosinase (TYR) MITF->TYR activates transcription of Melanin Melanin Synthesis TYR->Melanin catalyzes Tetrapeptide30 This compound Tetrapeptide30->POMC inhibits expression Tetrapeptide30->Cytokines inhibits expression Tetrapeptide30->TYR inhibits expression

Caption: Signaling pathway of this compound in inhibiting melanogenesis.

Experimental Protocol: Purification of this compound by RP-HPLC

This protocol outlines a typical method for the purification of chemically synthesized crude this compound. The parameters provided are a starting point and may require optimization based on the specific impurity profile of the crude peptide and the HPLC system used.

1. Materials and Reagents

  • Crude this compound (lyophilized powder)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Reversed-phase C18 column (preparative and analytical)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • pH meter

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases prior to use.

4. Sample Preparation

  • Dissolve the crude this compound powder in Mobile Phase A to a concentration of 10-20 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

5. Preparative HPLC Method

ParameterCondition
Column Preparative C18, 10 µm particle size, 100-300 Å pore size (e.g., 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (adjust based on column dimensions)
Detection 214 nm and 280 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Gradient Time (min)

6. Fraction Collection and Analysis

  • Collect fractions corresponding to the major peak eluting from the column.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

7. Analytical HPLC Method for Purity Assessment

ParameterCondition
Column Analytical C18, 5 µm particle size, 100-300 Å pore size (e.g., 250 x 4.6 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 214 nm
Injection Volume 10-20 µL
Gradient Time (min)

8. Lyophilization

  • Pool the fractions with the desired purity (typically >98%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to obtain the purified this compound as a white powder.

Experimental Workflow

HPLC_Purification_Workflow A Crude this compound Synthesis B Sample Preparation (Dissolve in Mobile Phase A, Filter) A->B C Preparative RP-HPLC B->C D Fraction Collection C->D E Analytical RP-HPLC (Purity Check) D->E F Pooling of Pure Fractions (>98% Purity) E->F Purity > 98% I Impure Fractions (Discard or Re-purify) E->I Purity < 98% G Lyophilization F->G H Pure this compound Powder G->H

Caption: Workflow for the purification of this compound using RP-HPLC.

Data Presentation

The following table represents typical data that would be generated during the purification and analysis of this compound.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude this compound 15.275.8~75%
Various impurities24.2
Purified Fraction 1 15.199.299.2%
Purified Fraction 2 15.198.998.9%
Purified Fraction 3 15.299.599.5%
Pooled & Lyophilized 15.199.3>99%

Note: The retention times may vary depending on the specific HPLC system, column, and exact gradient conditions.

Conclusion

The protocol described provides a robust and reliable method for the purification of this compound to a high degree of purity, suitable for research and development applications. The use of reversed-phase HPLC is critical for removing synthesis-related impurities, ensuring the final product is of the required quality. The provided signaling pathway and workflow diagrams offer a clear understanding of the peptide's mechanism of action and the purification process. Researchers should note that optimization of the gradient and other chromatographic parameters may be necessary to achieve the best separation for their specific crude peptide mixture.

References

In-Vitro Assay Design for Testing Tetrapeptide-30: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-30, a synthetic peptide comprised of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has emerged as a promising agent for modulating skin pigmentation. Its mechanism of action primarily involves the inhibition of melanogenesis, making it a key ingredient in cosmetic and dermatological formulations aimed at evening skin tone and reducing hyperpigmentation.[1] This document provides detailed application notes and experimental protocols for the in-vitro evaluation of this compound's efficacy, focusing on its impact on tyrosinase activity, melanin (B1238610) synthesis, and its anti-inflammatory properties.

Mechanism of Action

This compound exerts its effects through a multi-faceted approach to regulate melanin production. It is understood to downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2] Furthermore, it interferes with the UV-induced p53-POMC-α-MSH-MC1R signaling cascade. This interference leads to a reduction in the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, and subsequently inhibits the production and transfer of melanin pigment to keratinocytes.[2]

Key In-Vitro Assays for Efficacy Testing

To comprehensively evaluate the bioactivity of this compound, a series of in-vitro assays are recommended. These assays are designed to quantify its inhibitory effects on key enzymatic and cellular processes involved in pigmentation and inflammation.

Tyrosinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of tyrosinase, a critical step in melanin synthesis.

Data Presentation: Tyrosinase Inhibition by this compound

Concentration of this compound (µM)Percent Inhibition of Tyrosinase Activity (%)
1015.2 ± 2.1
2535.8 ± 3.5
5058.1 ± 4.2
10075.3 ± 5.0
IC50 (µM) ~40

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Materials and Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound

    • Kojic Acid (Positive Control)

    • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well microplate

    • Microplate reader

  • Preparation of Solutions:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

    • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before use.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.

    • Positive Control Stock Solution: Dissolve Kojic Acid in DMSO or phosphate buffer.

    • Working Solutions: Prepare serial dilutions of this compound and Kojic acid in phosphate buffer. The final DMSO concentration in the well should not exceed 1-2%.

  • Assay Procedure (96-well plate):

    • Add the following to the wells:

      • Test Wells: 20 µL of this compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of each well at 475 nm using a microplate reader.

  • Calculation of Inhibition:

    • Percentage of Inhibition (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control well and A_sample is the absorbance of the test well.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of this compound on melanin production in a widely used murine melanoma cell line.

Data Presentation: Reduction of Melanin Content by this compound in B16F10 Cells

Concentration of this compound (µg/mL)Melanin Content (% of Control)
188.5 ± 5.1
565.2 ± 4.8
1042.7 ± 3.9
2025.1 ± 3.2

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocol: Melanin Content Assay

  • Materials and Reagents:

    • B16F10 mouse melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound

    • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulated conditions)

    • Phosphate-Buffered Saline (PBS)

    • 1 N NaOH with 10% DMSO

    • 96-well plate

    • Microplate reader

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound. A vehicle control (media with the same concentration of DMSO as the highest this compound concentration) should be included. For stimulated conditions, co-treat with α-MSH.

    • Incubate the cells for 48-72 hours.

  • Melanin Extraction and Quantification:

    • After incubation, wash the cells twice with PBS.

    • Lyse the cells by adding 200 µL of 1 N NaOH with 10% DMSO to each well.

    • Incubate the plate at 80°C for 1 hour to solubilize the melanin.

    • Transfer 100 µL of the lysate from each well to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Normalize the melanin content to the protein concentration of each well (determined by a separate protein assay like BCA) to account for differences in cell number.

    • Express the melanin content as a percentage of the control.

Anti-Inflammatory Assay: Measurement of Cytokine Levels

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to reduce the production of pro-inflammatory cytokines in skin cells, such as keratinocytes, after an inflammatory stimulus (e.g., UVB irradiation or treatment with a pro-inflammatory agent).

Data Presentation: Reduction of Pro-Inflammatory Cytokines by this compound in UVB-Treated Keratinocytes

CytokineConcentration of this compound (µg/mL)Percent Reduction of Cytokine Level (%)
IL-6 525.4 ± 3.1
1048.9 ± 4.5
IL-8 522.1 ± 2.8
1045.3 ± 4.1
TNF-α 530.7 ± 3.5
1055.2 ± 5.2

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocol: Anti-Inflammatory Assay

  • Materials and Reagents:

    • Human Epidermal Keratinocytes (HEKa)

    • Keratinocyte Growth Medium

    • This compound

    • UVB light source

    • Phosphate-Buffered Saline (PBS)

    • ELISA kits for human IL-6, IL-8, and TNF-α

  • Cell Culture and Treatment:

    • Culture HEKa cells to 80% confluency in 6-well plates.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce inflammation by exposing the cells to a controlled dose of UVB radiation (after washing with PBS and replacing with fresh media containing this compound). A non-irradiated control group should be included.

  • Cytokine Measurement:

    • After 24 hours of post-UVB incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Quantify the levels of IL-6, IL-8, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve generated in the ELISA.

    • Express the results as a percentage reduction in cytokine levels in this compound-treated cells compared to the UVB-irradiated control cells.

Visualizations

Signaling Pathway of this compound in Melanogenesis Inhibition

Tetrapeptide30_Pathway UVB UVB Radiation p53 p53 UVB->p53 Inflammation Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->Inflammation POMC POMC p53->POMC alphaMSH α-MSH POMC->alphaMSH MC1R MC1R alphaMSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC Tetrapeptide30->Tyrosinase Tetrapeptide30->Inflammation Inflammation->POMC

Caption: this compound signaling pathway in melanogenesis inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound Dilutions start->prep_reagents plate_setup Set up 96-well plate: - Test, Control, and Blank Wells prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C for 10 minutes plate_setup->pre_incubate add_ldopa Add L-DOPA to initiate reaction pre_incubate->add_ldopa incubate Incubate at 37°C for 20 minutes add_ldopa->incubate measure Measure Absorbance at 475 nm incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for the in-vitro tyrosinase inhibition assay.

Experimental Workflow for Melanin Content Assay

Melanin_Workflow start Start seed_cells Seed B16F10 cells in 24-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 wash_cells Wash cells with PBS incubate2->wash_cells lyse_cells Lyse cells and solubilize melanin wash_cells->lyse_cells measure Measure Absorbance at 405 nm lyse_cells->measure analyze Analyze Data (% of Control) measure->analyze end End analyze->end

Caption: Workflow for the cellular melanin content assay.

Conclusion

The described in-vitro assays provide a robust framework for the comprehensive evaluation of this compound's efficacy as a skin lightening and anti-inflammatory agent. By employing these standardized protocols, researchers can obtain reliable and reproducible data to support the development of innovative skincare and dermatological products. The combination of enzymatic, cell-based, and molecular assays allows for a thorough understanding of the mechanisms through which this compound modulates skin pigmentation.

References

Tetrapeptide-30 Dose-Response Dynamics in Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a significant modulator of skin pigmentation.[1][2] Its mechanism of action is multifaceted, primarily targeting the reduction of hyperpigmentation by inhibiting key enzymatic and inflammatory pathways. This document provides detailed application notes and protocols for conducting dose-response studies of this compound in relevant cell culture models, enabling researchers to evaluate its efficacy and elucidate its biological functions.

Mechanism of Action

This compound exerts its skin-lightening effects through a dual-action mechanism. It acts as a tyrosinase inhibitor, directly reducing the activity of the primary enzyme responsible for melanin (B1238610) synthesis.[1][2] Additionally, it exhibits potent anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] A key aspect of its function is the reduction of proopiomelanocortin (POMC) gene expression, which is a precursor to the melanin-stimulating hormone α-MSH.[3][5] By mitigating the inflammatory cascade and inhibiting melanocyte activation, this compound effectively reduces both constitutive and facultative pigmentation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various in vitro assays.

ParameterCell LineConcentration RangeResultReference
Gene Expression Human Keratinocytes0 - 10 µg/mLDose-dependent reduction of UVB-induced IL-6, TNF-α, and POMC mRNA expression. Dose-dependent decrease in IL-8 mRNA expression.[5]
Cytotoxicity Normal Human Epidermal Keratinocytes50 - 500 µg/mLNo significant change in cell viability observed.

Experimental Protocols

Cell Culture and Maintenance
  • Human Epidermal Melanocytes (HEM): Culture in a specialized melanocyte growth medium (e.g., M254 medium supplemented with HMGS) at 37°C in a humidified atmosphere with 5% CO₂. Subculture at 70-80% confluency.

  • Human Epidermal Keratinocytes (HEK): Culture in a keratinocyte growth medium (e.g., EpiLife medium with HKGS) under the same conditions as HEMs.

  • B16F10 Murine Melanoma Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of this compound Stock Solution

Dissolve lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10 mg/mL). Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C for long-term use.[5] Avoid repeated freeze-thaw cycles.

Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound for subsequent efficacy assays.

Protocol:

  • Seed cells (HEM, HEK, or B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium, ranging from a high concentration (e.g., 1000 µg/mL) to a low concentration (e.g., 1 µg/mL).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without peptide).

  • Incubate the cells for 24 to 72 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

Mushroom Tyrosinase Activity Assay (Cell-Free)

Objective: To evaluate the direct inhibitory effect of this compound on tyrosinase activity.

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing:

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Mushroom tyrosinase solution (e.g., 100-200 units/mL)

    • Varying concentrations of this compound.

    • Include a positive control (e.g., Kojic acid) and a negative control (no inhibitor).

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to each well (final concentration e.g., 2 mM).

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the initial reaction rate (V₀) for each concentration.

  • Determine the percentage of tyrosinase inhibition relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Melanin Content Assay in B16F10 Cells

Objective: To quantify the effect of this compound on melanin production in a cellular context.

Protocol:

  • Seed B16F10 cells in a 6-well or 24-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of this compound for 48-72 hours. To stimulate melanogenesis, α-MSH (alpha-Melanocyte Stimulating Hormone, e.g., 100 nM) can be co-administered.

  • After treatment, wash the cells with PBS and lyse them with a lysis buffer (e.g., 1 M NaOH with 10% DMSO).

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Centrifuge the lysate to pellet any debris.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Quantify the total protein content of the cell lysate using a BCA or Bradford protein assay.

  • Normalize the melanin content to the total protein content to account for differences in cell number.

  • Calculate the percentage of melanin reduction compared to the control (α-MSH treated cells without peptide) and determine the EC50 value.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the dose-dependent effect of this compound on the mRNA expression of target genes (e.g., POMC, IL-6, IL-8, TNF-α, Tyrosinase).

Protocol:

  • Seed human keratinocytes in a 6-well plate.

  • After reaching 70-80% confluency, treat the cells with different concentrations of this compound (e.g., 0, 1, 5, 10 µg/mL) for a specified time (e.g., 24 hours). In some experiments, cells can be pre-treated with the peptide before being exposed to an inflammatory stimulus like UVB radiation.

  • Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform RT-qPCR using a qPCR instrument and a SYBR Green or TaqMan-based assay with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Dose-Response Assays cluster_analysis Data Analysis prep_cells Cell Culture (HEM, HEK, B16F10) cytotoxicity Cytotoxicity Assay (MTT / PrestoBlue) prep_cells->cytotoxicity melanin Melanin Content (B16F10 Cells) prep_cells->melanin gene_expression Gene Expression (RT-qPCR) prep_cells->gene_expression prep_peptide This compound Stock Solution prep_peptide->cytotoxicity tyrosinase Tyrosinase Activity (Cell-Free) prep_peptide->tyrosinase prep_peptide->melanin prep_peptide->gene_expression viability Determine Non-Toxic Dose cytotoxicity->viability ic50 Calculate IC50 (Tyrosinase) tyrosinase->ic50 ec50 Calculate EC50 (Melanin) melanin->ec50 fold_change Relative Gene Expression gene_expression->fold_change

Experimental workflow for this compound dose-response studies.

signaling_pathway cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB Radiation cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->cytokines pomc POMC UVB->pomc melanocyte_activation Melanocyte Activation cytokines->melanocyte_activation alpha_msh α-MSH pomc->alpha_msh cleavage alpha_msh->melanocyte_activation tyrosinase Tyrosinase melanocyte_activation->tyrosinase melanin_synthesis Melanin Synthesis tyrosinase->melanin_synthesis tetrapeptide This compound tetrapeptide->cytokines tetrapeptide->pomc tetrapeptide->tyrosinase

Inhibitory signaling pathway of this compound in skin cells.

References

Quantitative real-time PCR (qRT-PCR) for POMC gene expression with Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantitative Real-Time PCR (qRT-PCR) for Measuring Pro-opiomelanocortin (POMC) Gene Expression in Response to Tetrapeptide-30

Audience: Researchers, scientists, and drug development professionals in the fields of dermatology, cosmetology, and molecular biology.

Introduction

Pro-opiomelanocortin (POMC) is a precursor protein that is cleaved to produce several biologically active peptides, including α-melanocyte-stimulating hormone (α-MSH).[1][2] In the skin, α-MSH is a key regulator of melanogenesis, the process of melanin (B1238610) production.[1] External stimuli, such as ultraviolet (UV) radiation, can increase the expression of the POMC gene in both keratinocytes and melanocytes, leading to increased pigmentation.[1][3][4]

This compound, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has emerged as a potent skin-brightening agent.[5] Its mechanism of action involves the modulation of the pigmentation process by reducing the expression of the POMC gene.[6][7] This effectively dampens the signaling cascade that leads to melanin synthesis, making it a target of interest for treating hyperpigmentation and for use in skin-lightening cosmetic formulations.[5][7][8]

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels.[9][10] This application note provides a detailed protocol for using qRT-PCR to quantify the inhibitory effect of this compound on POMC gene expression in cultured human epidermal melanocytes.

Mechanism of Action: this compound in the Melanogenesis Pathway

Melanogenesis is initiated by stimuli like UVB radiation, which triggers a signaling cascade in skin cells. This leads to the transcription of the POMC gene. The resulting POMC protein is processed into α-MSH, which is then secreted. α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a downstream pathway involving cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor CREB. This cascade ultimately increases the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic enzymes like tyrosinase, leading to melanin synthesis.[6][11]

This compound exerts its skin-brightening effect by intervening at a critical early stage of this pathway. It has been shown to suppress the expression of the POMC gene, thereby reducing the availability of its downstream product, α-MSH.[6][7] By limiting the primary signal for melanocyte activation, this compound effectively decreases melanin production.[12] It also exhibits anti-inflammatory properties by downregulating inflammatory cytokines such as IL-6 and TNF-α, which can also stimulate melanogenesis.[6][12]

Tetrapeptide30_Signaling_Pathway cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte / Melanocyte cluster_melanocyte Melanocyte Signaling Cascade UVB UVB Radiation p53 p53 UVB->p53 stimulates POMC POMC Gene Expression p53->POMC upregulates aMSH α-MSH MC1R MC1R aMSH->MC1R binds cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC inhibits

Caption: this compound inhibits the melanogenesis signaling pathway.

Experimental Application & Data

The following tables present illustrative data from a hypothetical experiment designed to measure the effect of this compound on POMC mRNA levels in human epidermal melanocytes stimulated with a synthetic analog of α-MSH.

Table 1: qRT-PCR Primer Sequences

Gene Target Forward Primer (5' to 3') Reverse Primer (5' to 3') Amplicon Size (bp)
POMC GAGGCCACCTGCATCTGTGT GGCAGTGTTGGGGATGTTCAG 150
GAPDH AATCCCATCACCATCTTCCA TGGACTCCACGACGTACTCA 121

(Note: Primers should always be validated for specificity and efficiency before experimental use.)

Table 2: Illustrative qRT-PCR Results

Treatment Group Concentration (µg/mL) Avg. Cq (POMC) Avg. Cq (GAPDH) ΔCq (POMC - GAPDH) ΔΔCq (vs. Control) Fold Change (2-ΔΔCq) Percent Reduction
Untreated Control 0 24.5 18.0 6.5 0.0 1.00 0%
This compound 1 25.1 18.1 7.0 0.5 0.71 29%
This compound 5 25.8 18.0 7.8 1.3 0.41 59%
This compound 10 26.5 18.1 8.4 1.9 0.27 73%

(Note: This data is for illustrative purposes only. Cq values and fold changes will vary based on experimental conditions.)

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for assessing the impact of this compound on POMC gene expression.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture Human Epidermal Melanocytes (HEM) B 2. Treatment Incubate HEM with various concentrations of this compound A->B C 3. RNA Isolation Extract total RNA from treated and control cell lysates B->C D 4. cDNA Synthesis Reverse transcribe RNA into complementary DNA (cDNA) C->D E 5. qRT-PCR Amplify POMC and housekeeping gene (e.g., GAPDH) cDNA D->E F 6. Data Analysis Calculate relative gene expression using the ΔΔCq method E->F

Caption: Workflow for analyzing POMC gene expression.
Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Culture primary Human Epidermal Melanocytes (HEM) in appropriate melanocyte growth medium. Seed cells into 6-well plates at a density of 2.5 x 105 cells per well and allow them to adhere for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile, nuclease-free water. From this stock, prepare serial dilutions in the cell culture medium to achieve the final desired concentrations (e.g., 1, 5, 10 µg/mL).

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include an untreated control group (medium only).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit). Proceed immediately to RNA isolation or store the lysate at -80°C.

Protocol 2: Total RNA Isolation

This protocol is based on a typical silica-membrane spin-column kit.

  • Homogenization: Add ethanol (B145695) (as specified by the kit manufacturer) to the cell lysate and mix thoroughly by pipetting.

  • Binding: Transfer the homogenized lysate to a spin column placed in a collection tube. Centrifuge for 1 minute at ≥8,000 x g. Discard the flow-through.

  • Washing: Add the first wash buffer to the spin column and centrifuge for 1 minute. Discard the flow-through. Repeat this step with the second wash buffer.

  • Dry Spin: Centrifuge the empty column for 2 minutes to remove any residual wash buffer.

  • Elution: Place the spin column in a new, sterile 1.5 mL microcentrifuge tube. Add 30-50 µL of nuclease-free water directly to the center of the membrane. Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8,000 x g to elute the RNA.

  • Quantification: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: Two-Step qRT-PCR

This method involves two separate reactions: reverse transcription (RT) to create cDNA, followed by the real-time PCR amplification.[13]

Step A: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In a sterile, nuclease-free PCR tube, combine the following components on ice:

    • Total RNA: 1 µg

    • Oligo(dT) or Random Primers: As per manufacturer's recommendation

    • dNTP Mix (10 mM): 1 µL

    • Nuclease-free water: to a volume of 10 µL

  • Denaturation: Gently mix, briefly centrifuge, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Master Mix Preparation: Prepare a master mix containing:

    • 5X RT Buffer: 4 µL

    • Reverse Transcriptase Enzyme: 1 µL

    • RNase Inhibitor: 1 µL

    • Nuclease-free water: 4 µL

  • RT Reaction: Add 10 µL of the master mix to each RNA/primer tube for a final volume of 20 µL.

  • Incubation: Perform the reverse transcription using a thermal cycler with the following program:

    • 25°C for 10 minutes (Primer annealing)

    • 50°C for 50 minutes (cDNA synthesis)

    • 85°C for 5 minutes (Enzyme inactivation)

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Step B: Real-Time PCR (qPCR)

  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. For each sample, combine:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA Template (diluted 1:5): 2 µL

    • Nuclease-free water: 7 µL

    • Total Volume: 20 µL

  • Controls: Include a no-template control (NTC) for each primer set to check for contamination.[14]

  • qPCR Cycling: Perform the reaction in a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

    • Melt Curve Analysis: 65°C to 95°C, with a temperature increment of 0.5°C per step. This is crucial to verify the specificity of the amplified product.[13]

Data Analysis (Relative Quantification)

The relative expression of the POMC gene can be calculated using the comparative Cq (ΔΔCq) method.

  • Normalization: For each sample, normalize the Cq value of the target gene (POMC) to the Cq value of the housekeeping gene (GAPDH).

    • ΔCq = Cq(POMC) - Cq(GAPDH)

  • Calibration: Normalize the ΔCq of the treated samples to the ΔCq of the untreated control sample.

    • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

  • Calculate Fold Change: The fold change in gene expression relative to the control is calculated as:

    • Fold Change = 2-ΔΔCq

Conclusion

This compound effectively reduces the expression of the POMC gene, a key initiator in the melanogenesis pathway. The qRT-PCR protocol detailed in this note provides a robust and sensitive method for quantifying this inhibitory effect. This assay is a valuable tool for researchers in dermatology and cosmetic science for screening and validating the efficacy of skin-brightening compounds, and for professionals in drug development to elucidate the molecular mechanisms of new therapeutic agents targeting hyperpigmentation.

References

Application Notes and Protocols for Tetrapeptide-30 in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), is a novel and potent active ingredient for modulating skin pigmentation.[1][2][3] Its primary function is to even out skin tone and fade hyperpigmentation, such as age spots and post-inflammatory hyperpigmentation (PIH).[1][3] This peptide offers a multi-faceted approach to skin brightening by targeting key pathways in melanogenesis.[4] It has demonstrated significant anti-inflammatory effects and the ability to inhibit the pigmentation process safely, making it a valuable compound for cosmetic and dermatological research.[2]

These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D human skin equivalent models, which closely mimic the architecture and physiology of human skin. The methodologies are designed for researchers, scientists, and drug development professionals investigating novel depigmenting agents.

Mechanism of Action

This compound exerts its skin-lightening effects through a coordinated, multi-target mechanism.[4] Its primary actions include inhibiting melanocyte activation, reducing tyrosinase expression and activity, and downregulating key inflammatory mediators that contribute to hyperpigmentation.[5][6]

Inhibition of Melanogenesis Signaling Pathway

UV radiation and inflammatory triggers stimulate keratinocytes to release signaling molecules, such as α-Melanocyte-Stimulating Hormone (α-MSH) and various cytokines (IL-6, IL-8, TNF-α).[3][5] These molecules bind to receptors on melanocytes, activating the melanogenesis cascade. This compound intervenes at several key points in this pathway. It significantly reduces the UVB-stimulated mRNA expression of pro-inflammatory cytokines and, crucially, the proopiomelanocortin (POMC) gene, which is the precursor to α-MSH.[3][4][5][7] By suppressing these upstream signals, this compound effectively dampens the activation of melanocytes, leading to a reduction in melanin (B1238610) synthesis.[4]

Tetrapeptide30_Signaling_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB Radiation p53 p53 Activation UVB->p53 Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->Cytokines POMC POMC Gene Expression p53->POMC MC1R MC1R Receptor POMC->MC1R α-MSH Cytokines->MC1R PKA_CREB PKA-CREB/MITF Pathway MC1R->PKA_CREB TYR Tyrosinase Gene (TYR) Expression PKA_CREB->TYR Melanin Melanin Synthesis TYR->Melanin Melanosome Melanosome Transfer Melanin->Melanosome Tetrapeptide30 This compound Tetrapeptide30->POMC Inhibits Tetrapeptide30->Cytokines Inhibits Tetrapeptide30->TYR Inhibits Tetrapeptide30->Melanosome Inhibits

Caption: this compound signaling pathway in skin pigmentation.
Multi-Target Regulatory Action

The efficacy of this compound stems from its ability to act on different stages of the pigmentation process. This logical relationship ensures a comprehensive approach to skin tone management.

Tetrapeptide30_Logical_Relationship Tetrapeptide30 This compound Action AntiInflammatory Anti-Inflammatory Effect (Downregulates IL-6, IL-8, TNF-α) Tetrapeptide30->AntiInflammatory TyrosinaseInhibition Tyrosinase Inhibition (Reduces TYR Gene Expression) Tetrapeptide30->TyrosinaseInhibition MelaninTransferBlock Melanin Transfer Blockade (Reduces Melanosome Uptake) Tetrapeptide30->MelaninTransferBlock Result Result: Reduced Hyperpigmentation & Even Skin Tone AntiInflammatory->Result TyrosinaseInhibition->Result MelaninTransferBlock->Result

Caption: Logical flow of this compound's multi-target action.

Experimental Protocols

The following protocols are designed for the evaluation of this compound using 3D reconstructed human pigmented epidermis models and related in vitro assays.

Overall Experimental Workflow

The general workflow involves treating a 3D skin equivalent model with this compound, followed by a series of analyses to assess its impact on pigmentation and relevant biological markers.

Experimental_Workflow start Start: Prepare 3D Pigmented Skin Equivalent Model treatment Topical Application of This compound Formulation start->treatment incubation Incubation Period (e.g., 14 days) treatment->incubation assessment Endpoint Assessment incubation->assessment histology Histology & Melanin Staining (Fontana-Masson) assessment->histology melanin_quant Melanin Quantification Assay assessment->melanin_quant gene_expression Gene Expression Analysis (qPCR for TYR, POMC, IL-6, etc.) assessment->gene_expression protein_analysis Protein Analysis (e.g., Tyrosinase Activity) assessment->protein_analysis end End: Data Analysis & Interpretation histology->end melanin_quant->end gene_expression->end protein_analysis->end

Caption: General workflow for testing this compound on 3D skin models.
Protocol 1: Evaluation in 3D Pigmented Epidermis Model

This protocol details the application and analysis of this compound on a commercially available or in-house developed 3D pigmented skin model.

A. Materials:

  • 3D Pigmented Human Epidermis Model (e.g., containing normal human epidermal melanocytes and keratinocytes).

  • Assay Medium provided by the model manufacturer.

  • This compound stock solution.

  • Vehicle control formulation (without this compound).

  • Positive control: Kojic Acid (e.g., 100 µM).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (for melanin and DNA extraction).

  • Solubilization Reagent: 1N NaOH.

  • Fontana-Masson stain kit.

B. Procedure:

  • Model Acclimatization: Upon receipt, place the 3D skin equivalents in a 6-well plate with assay medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Application:

    • Prepare test formulations of this compound at desired concentrations (e.g., 0.5%, 1%, 2.5%) in a suitable vehicle.

    • Aspirate the medium and replace it with fresh medium.

    • Topically apply a precise volume (e.g., 20 µL) of the this compound formulation, vehicle control, or positive control onto the surface of the epidermis.

  • Incubation and Re-application:

    • Incubate the models for 48 hours.

    • Change the medium and re-apply the treatments every 2-3 days for a total of 14 days.

  • Endpoint - Histology:

    • At day 14, harvest one set of tissues, fix in formalin, embed in paraffin, and section.

    • Perform Fontana-Masson staining to visualize melanin distribution.

  • Endpoint - Melanin Quantification:

    • Wash the remaining tissues with PBS.

    • Lyse the tissues using a suitable lysis buffer.

    • Heat the lysate at 80°C for 1 hour.

    • Centrifuge to pellet the melanin.

    • Dissolve the melanin pellet in 1N NaOH at 60°C.

    • Measure the absorbance at 475 nm using a microplate reader and compare it to a standard curve of synthetic melanin.

    • Normalize melanin content to total protein or DNA content from the same lysate.

Protocol 2: Tyrosinase Activity Inhibition Assay (Cell-Free)

This protocol measures the direct inhibitory effect of this compound on mushroom tyrosinase activity.[8][9]

A. Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL stock).

  • L-DOPA (3,4-dihydroxy-L-phenylalanine).

  • Phosphate (B84403) Buffer (0.1 M, pH 6.8).

  • This compound.

  • Kojic Acid (positive control).

  • 96-well microplate.

  • Microplate reader.

B. Procedure:

  • Reagent Preparation:

    • Prepare working solutions of this compound and Kojic Acid at various concentrations in phosphate buffer.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer (freshly made).

    • Prepare a 200 U/mL tyrosinase solution in cold phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound (this compound), positive control (Kojic Acid), or vehicle (buffer).

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C.

  • Calculation:

    • Determine the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

Protocol 3: Gene Expression Analysis via qPCR

This protocol quantifies changes in the expression of key genes involved in pigmentation and inflammation.

A. Materials:

  • Treated 3D skin models from Protocol 3.1.

  • RNA extraction kit (e.g., RNeasy).

  • RNase/DNase-free water.

  • Reverse Transcription kit (for cDNA synthesis).

  • qPCR Master Mix (e.g., SYBR Green).

  • Primers for target genes: TYR, POMC, IL-6, IL-8, TNF-α.

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

B. Procedure:

  • RNA Extraction: Homogenize the 3D skin tissue in lysis buffer and extract total RNA according to the kit manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experiments based on published data.

Table 1: Effect of this compound on UVB-Induced Gene Expression in Human Keratinocytes[6][7]
Gene TargetTreatment (10 µg/mL this compound)Result
IL-6 UVB + this compoundSignificant reduction in mRNA expression vs. UVB alone
IL-8 UVB + this compoundDose-dependent reduction in mRNA expression
TNF-α UVB + this compoundSignificant reduction in mRNA expression vs. UVB alone
POMC UVB + this compoundSignificant reduction in mRNA expression vs. UVB alone
Table 2: Clinical Efficacy of this compound Formulations[7]
Study PopulationFormulationDurationResult (vs. Baseline/Control)
39 Caucasian WomenPKEK + SAP6 weeksSignificant fading of facial pigment spots
19 CaucasiansPKEK + SAP8 weeksEnhanced skin whitening on hands vs. SAP alone
27 Japanese WomenPKEK + SAP8 weeksSignificant reduction in skin pigmentation (18-26%)
PKEK: this compound; SAP: Sodium Ascorbyl Phosphate
Table 3: Tyrosinase Inhibition Activity[1]
CompoundConcentration% Tyrosinase Inhibition
This compoundVaries (IC₅₀)Effective inhibition (acts as a tyrosinase inhibitor)
Kojic Acid~5-10 µg/mL~90-95% (Typical Positive Control)

Conclusion

This compound is a highly effective bioactive peptide that targets multiple key points in the skin pigmentation pathway.[4] The protocols outlined in this document provide a robust framework for researchers to substantiate the depigmenting and anti-inflammatory claims of this compound using advanced 3D skin equivalent models. The data generated will be crucial for the development of innovative skincare products aimed at correcting pigmentation disorders and achieving a more uniform skin tone.[3][10]

References

Application Note: A Multi-Faceted Protocol for Assessing the Skin Penetration of Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine or PKEK), has emerged as a significant ingredient in dermatological and cosmetic formulations for its skin-brightening capabilities.[1][2] Its primary function is to even out skin tone and reduce hyperpigmentation, such as age spots.[2] The efficacy of this compound is attributed to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis, and to reduce melanocyte activation.[1][3][4] Furthermore, it exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, and suppresses the proopiomelanocortin (POMC) gene, which is involved in pigmentation pathways.[1][3][5]

For any topically applied active ingredient, its ability to penetrate the stratum corneum and reach its target site in the epidermis is critical for its biological activity. This document provides a detailed set of protocols for a comprehensive assessment of this compound skin penetration using a combination of quantitative and qualitative methods.

Mechanism of Action: Pigmentation Inhibition this compound intervenes in the skin pigmentation process through a multi-pronged approach. Upon exposure to stimuli like UVB radiation, keratinocytes release inflammatory mediators and activate signaling cascades that stimulate melanocytes. This compound mitigates this response by reducing the expression of inflammatory cytokines and key genes in the melanogenesis pathway, ultimately leading to decreased melanin production and transfer.[5][6]

Tetrapeptide30_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UV UVB Radiation p53 p53 Activation UV->p53 Cytokines Inflammatory Cytokines (IL-6, TNF-α) UV->Cytokines POMC POMC Gene Expression p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R Cytokines->MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB/MITF Pathway PKA->CREB TYR Tyrosinase (TYR) Gene Expression CREB->TYR Melanin Melanin Synthesis TYR->Melanin Tetra This compound Tetra->POMC Inhibits Tetra->Cytokines Inhibits Tetra->TYR Inhibits

Caption: Signaling pathway of this compound in skin pigmentation inhibition.

Experimental Design Overview

A robust assessment of skin penetration involves multiple complementary techniques. This protocol outlines three key experiments:

  • In Vitro Permeation Test (IVPT) using Franz Diffusion Cells to quantify the rate and extent of peptide diffusion through the skin.

  • Tape Stripping to determine the concentration of the peptide within the stratum corneum.

  • Confocal Laser Scanning Microscopy (CLSM) to visualize the localization of the peptide within different skin strata.

Experimental_Workflow cluster_assays cluster_analysis cluster_results start Prepare Skin Samples (e.g., Ex-vivo Human or Porcine Skin) franz Protocol 1: Franz Diffusion Cell Assay start->franz tape Protocol 2: Tape Stripping Assay start->tape clsm Protocol 3: Confocal Microscopy start->clsm analysis_franz Quantify Permeated Peptide (HPLC) franz->analysis_franz analysis_tape Quantify Retained Peptide (HPLC/ELISA) tape->analysis_tape analysis_clsm Visualize Penetration (Image Analysis) clsm->analysis_clsm results_franz Flux & Permeability Coefficients analysis_franz->results_franz results_tape Concentration-Depth Profile in SC analysis_tape->results_tape results_clsm Localization & Distribution Images analysis_clsm->results_clsm

Caption: Workflow for comprehensive skin penetration assessment of this compound.

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

Principle The Franz diffusion cell is the gold standard for in vitro testing of topical formulations.[7] It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, separated by a skin membrane. The receptor fluid is sampled over time to quantify the amount of active ingredient that has permeated through the skin.[8]

Materials

  • Vertical Franz Diffusion Cells (with appropriate orifice diameter, e.g., 9-15 mm)

  • Excised human or porcine skin (full-thickness or split-thickness epidermis)

  • Receptor fluid: Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stir bars and multi-station magnetic stirrer with heating

  • Test formulation containing this compound

  • High-Performance Liquid Chromatography (HPLC) system for quantification[9]

  • Syringes and collection vials

Methodology

  • Skin Preparation: Thaw frozen skin at room temperature. Cut skin sections large enough to fit between the donor and receptor chambers. Ensure skin integrity by visual inspection.

  • Cell Assembly: Mount the skin section onto the receptor chamber, with the stratum corneum side facing up towards the donor chamber. Clamp the donor and receptor chambers together securely.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C) PBS, ensuring no air bubbles are trapped beneath the skin.[9] Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in the stirring/heating unit. Allow the system to equilibrate for at least 30 minutes to reach the target temperature (typically 32°C to mimic skin surface temperature).[9]

  • Sample Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor fluid via the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[8][10]

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[9]

  • Mass Balance: At the end of the experiment, recover any non-penetrated formulation from the skin surface and extract the peptide retained within the skin tissue to perform a mass balance calculation.

Data Presentation The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

ParameterDescriptionExample Value
Lag Time (t_lag) Time required to achieve steady-state diffusion.2.5 hours
Steady-State Flux (Jss) The rate of permeation per unit area at steady state.0.15 µg/cm²/h
Permeability Coefficient (Kp) Jss divided by the initial concentration of the drug in the donor.1.5 x 10⁻³ cm/h
Cumulative Permeation @ 24h Total amount of peptide permeated after 24 hours.3.2 µg/cm²

Protocol 2: Stratum Corneum (SC) Penetration via Tape Stripping

Principle Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[11] By analyzing the amount of substance on each tape strip, a concentration gradient profile within the SC can be established.[12][13]

Materials

  • Adhesive tape discs (e.g., D-Squame®, Scotch® Book Tape)[11][14]

  • Forceps

  • Applicator with constant pressure (optional, for standardization)

  • Solvent for extraction (e.g., methanol/water mixture)

  • Analytical method for quantification (e.g., HPLC, ELISA)

  • Microbalance (for gravimetric protein analysis)

Methodology

  • Skin Preparation and Application: Use excised skin mounted on a solid support or conduct the study in vivo on a designated skin area. Apply a precise amount of the this compound formulation and allow it to penetrate for a defined period.

  • Removal of Excess Formulation: Gently wipe the skin surface to remove any unabsorbed formulation.

  • Tape Stripping: a. Press a single adhesive tape disc firmly and uniformly onto the treatment area for a few seconds (e.g., 5 seconds at a constant pressure).[12] b. Remove the tape strip in one swift, consistent motion.[12] c. Place the strip in a labeled vial. d. Repeat this process for a predetermined number of strips (e.g., 20-40) on the same skin site to progressively sample deeper into the SC.[12][14]

  • Extraction: Add a known volume of extraction solvent to each vial. Vortex or sonicate to extract the this compound from the tape strip and corneocytes.

  • Quantification: Analyze the extract from each strip to determine the amount of this compound.

  • (Optional) SC Removal Quantification: The amount of SC removed by each strip can be determined by weighing the tape before and after stripping or by protein analysis of the corneocytes on the tape.[12][13]

Data Presentation Results are typically presented as the amount of this compound per tape strip versus the strip number (representing depth).

Tape Strip NumberAmount of this compound (ng/cm²)Cumulative Amount (ng/cm²)
1150.2150.2
2125.8276.0
570.1550.5
1025.6780.3
158.9850.1
20< LOQ855.0

Protocol 3: Visualization of Skin Penetration using Confocal Laser Scanning Microscopy (CLSM)

Principle CLSM is a powerful imaging technique that provides high-resolution, optical cross-sections of thick specimens like skin.[15] By using a fluorescently-labeled version of this compound, its location and distribution within the different layers of the skin (stratum corneum, viable epidermis, dermis) can be visualized non-destructively.[16][17]

Materials

  • Fluorescently-labeled this compound (e.g., conjugated with FITC or Rhodamine B)

  • Confocal Laser Scanning Microscope with appropriate lasers and filters

  • Excised human or porcine skin

  • Microtome or cryostat for tissue sectioning

  • Mounting medium and microscope slides

Methodology

  • Peptide Labeling: Synthesize or procure a fluorescently-labeled version of this compound. Ensure the fluorescent tag does not significantly alter the peptide's physicochemical properties or penetration behavior.

  • Skin Treatment: Apply the fluorescently-labeled formulation to the surface of an excised skin sample and incubate for a relevant time period (e.g., 6-24 hours) under controlled conditions.

  • Sample Preparation: a. After incubation, gently clean the skin surface to remove excess formulation. b. The skin can be imaged directly (en face optical sectioning) or snap-frozen in liquid nitrogen and vertically sectioned using a cryostat to produce thin cross-sections (e.g., 10-20 µm thick).[18] c. Mount the sections on a microscope slide.

  • Imaging: a. Place the sample on the microscope stage. b. Use the appropriate laser line to excite the fluorophore and set the emission detector to capture the fluorescence signal. c. Acquire a series of images at successive focal planes (a z-stack) through the depth of the skin sample.[19] Skin autofluorescence can be captured in a separate channel to provide structural context.[15]

  • Image Analysis: Reconstruct the z-stack of images to create a 3D representation of peptide distribution. Analyze the images to determine the depth of penetration and whether the peptide localizes in specific structures (e.g., intercellular lipid lamellae, hair follicles).[17]

Data Presentation Data is presented as representative images showing the fluorescence from the labeled peptide overlaid with images of the skin structure. The depth of penetration is reported qualitatively or semi-quantitatively. For example: "Fluorescence corresponding to labeled this compound was observed throughout the stratum corneum and penetrated into the upper layers of the viable epidermis, with preferential accumulation noted around hair follicles."

References

Application Notes and Protocols for Clinical Trials of Topical Tetrapeptide-30 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), is a promising bioactive ingredient for topical applications aimed at addressing hyperpigmentation and achieving a more even skin tone.[1][2] Its mechanism of action involves multiple pathways that regulate melanogenesis, making it a compelling candidate for cosmetic and dermatological formulations.[3][4] These application notes provide a comprehensive guide for designing and conducting clinical trials to evaluate the efficacy and safety of topical formulations containing this compound.

Mechanism of Action

This compound exerts its skin-lightening effects through a multi-faceted approach that includes both the inhibition of melanin (B1238610) production and the prevention of its transfer to keratinocytes.[1][5] Its primary mechanisms are:

  • Inhibition of Tyrosinase: this compound acts as a tyrosinase inhibitor, reducing the activity of the key enzyme required for melanin synthesis.[1][5]

  • Downregulation of Inflammatory Mediators: It significantly reduces the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which are known to stimulate melanogenesis.[6]

  • Interference with Melanocyte-Stimulating Hormone (α-MSH): this compound downregulates the expression of proopiomelanocortin (POMC), the precursor to α-MSH. This interference with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade leads to reduced melanin synthesis.[3][6][7]

Signaling Pathway of this compound in Melanogenesis Inhibition

Tetrapeptide30_Pathway cluster_keratinocyte In Keratinocyte cluster_melanocyte In Melanocyte UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte induces p53 p53 Keratinocyte->p53 Inflammation Inflammatory Cytokines (IL-6, IL-8, TNF-α) Keratinocyte->Inflammation POMC POMC p53->POMC activates aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R binds Tyrosinase Tyrosinase MC1R->Tyrosinase activates Melanocyte Melanocyte Melanin Melanin Synthesis Tyrosinase->Melanin Inflammation->Melanocyte stimulates Tetrapeptide30 This compound Tetrapeptide30->POMC inhibits Tetrapeptide30->Tyrosinase inhibits Tetrapeptide30->Inflammation inhibits

Figure 1: Signaling pathway of this compound in inhibiting melanogenesis.

Applications in Dermatology

This compound is primarily indicated for the treatment of hyperpigmentary disorders and for promoting an even skin tone. Its applications include:

  • Fading Hyperpigmentation: Effective in reducing the appearance of age spots, sun spots, and melasma.[1][8]

  • Evening Skin Tone: Improves the overall evenness of skin coloration for a more uniform complexion.[3]

  • Post-Inflammatory Hyperpigmentation (PIH): Its anti-inflammatory properties make it suitable for addressing PIH, such as that resulting from acne lesions.[2]

Clinical Trial Design

A robust clinical trial to evaluate a topical this compound formulation should encompass a multi-pronged approach, including in-vitro, ex-vivo, and in-vivo studies.

Pre-clinical Evaluation

In-vitro assays provide initial evidence of the biological activity of this compound.

Assay Objective Key Parameters Expected Outcome
Tyrosinase Inhibition Assay To determine the direct inhibitory effect of this compound on tyrosinase activity.IC50 valueDose-dependent inhibition of tyrosinase activity.
Melanin Content Assay in B16 Melanoma Cells To quantify the effect of this compound on melanin production in a cell-based model.Melanin content (OD at 405 nm) normalized to protein content.Reduction in melanin content in treated cells compared to control.
Anti-Inflammatory Assay in Keratinocytes To assess the ability of this compound to reduce the expression of pro-inflammatory markers.Levels of IL-6, IL-8, and TNF-α (measured by ELISA or qPCR).Decreased expression of inflammatory cytokines in response to a pro-inflammatory stimulus (e.g., UVB).

Ex-vivo studies on human skin explants bridge the gap between in-vitro and in-vivo testing.

Assay Objective Key Parameters Expected Outcome
Melanin Quantification in Skin Explants To evaluate the effect of topical this compound on melanin content in a human skin model.Melanin content (spectrophotometry or Fontana-Masson staining).Reduced melanin content in this compound treated skin explants compared to vehicle control.
Gene Expression Analysis To analyze the effect of this compound on the expression of genes involved in melanogenesis.mRNA levels of TYR, TRP-1, TRP-2, MITF, and POMC (qPCR).Downregulation of key melanogenesis-related genes.
Clinical Evaluation (In-Vivo)

A well-designed in-vivo study is crucial to substantiate the efficacy and safety of the this compound formulation in human subjects.

A randomized, double-blind, placebo-controlled, split-face or parallel-group study is recommended.

  • Participants: A minimum of 30 subjects with mild to moderate hyperpigmentation (e.g., solar lentigines, melasma).

  • Duration: 12 weeks of treatment with follow-up assessments.

  • Intervention: Topical application of the this compound formulation twice daily to the designated treatment area.

  • Control: Vehicle (placebo) formulation applied to the contralateral site (split-face) or to a separate group of subjects (parallel-group).

Parameter Methodology Timepoints
Melanin Index Mexameter® MX 18 or other narrow-band reflectance spectrophotometers.Baseline, Week 4, Week 8, Week 12
Skin Lightness (L) and Color (a, b)**Chromameter® (e.g., Konica Minolta CM-700d).Baseline, Week 4, Week 8, Week 12
Individual Typology Angle (ITA°) Calculated from L and b* values: ITA° = [Arc tan ((L-50)/b)] x (180/π).Baseline, Week 4, Week 8, Week 12
Standardized Photography High-resolution digital photography with cross-polarized and UV lighting.Baseline, Week 4, Week 8, Week 12
Expert Visual Grading Dermatologist assessment of hyperpigmentation severity using a validated scale.Baseline, Week 4, Week 8, Week 12
Subject Self-Assessment Questionnaires to evaluate perceived efficacy and tolerability.Week 4, Week 8, Week 12
  • Dermatological Assessment: Evaluation of erythema, edema, scaling, and other signs of irritation at each visit.

  • Human Repeat Insult Patch Test (HRIPT): To assess the potential for skin sensitization.[9][10]

Clinical Trial Workflow

Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Week 0) Screening->Baseline Randomization Randomization (Split-face or Parallel Group) Baseline->Randomization Treatment 12-Week Treatment Period (Twice Daily Application) Randomization->Treatment FollowUp4 Follow-up Assessment (Week 4) Treatment->FollowUp4 FollowUp8 Follow-up Assessment (Week 8) FollowUp4->FollowUp8 FollowUp12 Final Assessment (Week 12) FollowUp8->FollowUp12 DataAnalysis Data Analysis and Statistical Evaluation FollowUp12->DataAnalysis Report Clinical Study Report DataAnalysis->Report

Figure 2: Workflow for a typical in-vivo clinical trial of a topical formulation.

Experimental Protocols

In-Vitro: Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
  • Prepare Solutions:

    • Mushroom tyrosinase solution (1000 U/mL in phosphate (B84403) buffer, pH 6.8).

    • L-DOPA substrate solution (2.5 mM in phosphate buffer).

    • This compound solutions at various concentrations.

    • Kojic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test sample (this compound or control).

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Incubate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Ex-Vivo: Melanin Quantification in Human Skin Explants
  • Prepare Skin Explants:

    • Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty).

    • Culture the explants at the air-liquid interface.

  • Treatment:

    • Apply the this compound formulation and vehicle control topically to the explants daily for 7-10 days.

    • Optionally, irradiate with UVB to stimulate melanogenesis.

  • Melanin Extraction:

    • Homogenize the skin explants.

    • Extract melanin by dissolving the pellet in 1N NaOH at 100°C for 1 hour.

  • Quantification:

    • Measure the absorbance of the supernatant at 405 nm.

    • Create a standard curve using synthetic melanin.

    • Normalize the melanin content to the total protein content of the tissue homogenate.

In-Vivo: Human Repeat Insult Patch Test (HRIPT)
  • Induction Phase (3 weeks):

    • Apply the this compound formulation under an occlusive or semi-occlusive patch to the backs of at least 50 volunteers.

    • Patches are applied for 24-48 hours, followed by a 24-hour rest period.

    • This is repeated for a total of 9 applications.

    • The test sites are graded for any signs of irritation before each new patch application.

  • Rest Phase (2 weeks):

    • No patches are applied during this period to allow for the development of any delayed hypersensitivity.

  • Challenge Phase (1 week):

    • Apply a challenge patch with the this compound formulation to a naive skin site.

    • The site is evaluated for any allergic reactions at 24, 48, and 72 hours after patch removal.

Workflow for HRIPT

HRIPT_Workflow Induction Induction Phase (3 Weeks, 9 Applications) Rest Rest Phase (2 Weeks) Induction->Rest Challenge Challenge Phase (1 Week, 1 Application to Naive Site) Rest->Challenge Evaluation Evaluation for Sensitization Challenge->Evaluation

Figure 3: Human Repeat Insult Patch Test (HRIPT) workflow.

Formulation Considerations

The delivery system for this compound is critical for its efficacy. As a peptide, its stability and skin penetration are key factors to consider during formulation development.

  • pH: Formulations should maintain a pH that ensures the stability of the peptide.

  • Penetration Enhancers: The inclusion of penetration enhancers may improve the bioavailability of this compound in the epidermis.

  • Compatibility: The compatibility of this compound with other active ingredients should be assessed. Synergistic effects have been reported when combined with Vitamin C derivatives like Sodium Ascorbyl Phosphate.[1]

Data Presentation

All quantitative data from clinical trials should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of In-Vivo Efficacy Data Presentation

Parameter Treatment Group Baseline Week 4 Week 8 Week 12 % Change from Baseline (Week 12) p-value (vs. Placebo)
Melanin Index This compound150.2 ± 25.1142.5 ± 23.8135.1 ± 22.5128.9 ± 21.7-14.2%<0.05
Placebo151.5 ± 24.8150.9 ± 24.5150.2 ± 24.1149.8 ± 23.9-1.1%-
L* value (Lightness) This compound60.5 ± 5.261.8 ± 5.462.9 ± 5.664.1 ± 5.8+6.0%<0.05
Placebo60.8 ± 5.360.9 ± 5.361.0 ± 5.461.1 ± 5.4+0.5%-
ITA° This compound35.2 ± 4.137.5 ± 4.339.8 ± 4.542.1 ± 4.7+19.6%<0.01
Placebo35.5 ± 4.235.7 ± 4.235.8 ± 4.335.9 ± 4.3+1.1%-

Note: The data presented in this table is representative and for illustrative purposes only.

Conclusion

The design of robust clinical trials is essential to substantiate the skin-lightening and even-toning claims of topical this compound formulations. A comprehensive approach that includes in-vitro, ex-vivo, and well-controlled in-vivo studies will provide the necessary scientific evidence of its efficacy and safety for researchers, scientists, and drug development professionals.

References

Methods for evaluating Tetrapeptide-30 in treating post-inflammatory hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-inflammatory hyperpigmentation (PIH) is a common acquired pigmentary disorder characterized by the darkening of the skin following an inflammatory insult, such as acne, eczema, or cosmetic procedures. It is particularly prevalent and persistent in individuals with darker skin tones. The underlying mechanism involves an overproduction of melanin (B1238610) in response to inflammation. Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has emerged as a promising agent for treating PIH. It offers a multifactorial approach to skin brightening by targeting key pathways in melanogenesis and inflammation.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in treating PIH.

Mechanism of Action

This compound works by modulating the inflammatory response and directly interfering with the melanin production cascade. Following an inflammatory trigger like UVB exposure, keratinocytes release pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3] These cytokines stimulate melanocytes, leading to the upregulation of the proopiomelanocortin (POMC) gene.[3][4] The POMC protein is then cleaved to produce various peptides, including α-melanocyte-stimulating hormone (α-MSH).[5][6] α-MSH binds to its receptor on melanocytes, activating a signaling cascade that increases the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][7] this compound has been shown to reduce the expression of these inflammatory cytokines and suppress the POMC gene, thereby inhibiting melanocyte activation and tyrosinase expression.[3][4][8] This dual action on inflammation and pigmentation makes it an effective candidate for managing PIH.[1][9]

Tetrapeptide30_Mechanism cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB Inflammatory Stimulus (e.g., UVB, Acne) Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->Cytokines Induces POMC POMC Gene Expression Cytokines->POMC Stimulates aMSH α-MSH POMC->aMSH Cleaved into Tyrosinase Tyrosinase Expression aMSH->Tyrosinase Upregulates Melanin Melanin Synthesis (Hyperpigmentation) Tyrosinase->Melanin Catalyzes Tetrapeptide30 This compound Tetrapeptide30->Cytokines Inhibits Tetrapeptide30->POMC Inhibits Tetrapeptide30->Tyrosinase Inhibits

Caption: Signaling pathway of this compound in PIH.

In Vitro Evaluation Protocols

In vitro assays are crucial for elucidating the specific biological activities of this compound. The following protocols describe methods to assess its anti-inflammatory and anti-melanogenic properties.

Protocol 1: Anti-Inflammatory Gene Expression Assay in Keratinocytes

This protocol evaluates the ability of this compound to reduce the expression of pro-inflammatory genes in human keratinocytes following an inflammatory stimulus.

Methodology

  • Cell Culture: Culture human epidermal keratinocytes (HEKa) in appropriate media until they reach 80% confluency.

  • UVB Irradiation: Wash cells with phosphate-buffered saline (PBS) and irradiate with a sub-erythemal dose of UVB (e.g., 20 mJ/cm²) to induce an inflammatory response.

  • Treatment: Immediately after irradiation, replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µg/mL).[8]

  • Incubation: Incubate the cells for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable commercial kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of IL-6, IL-8, TNF-α, and POMC. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Gene_Expression_Workflow A 1. Culture Keratinocytes B 2. Induce Inflammation (UVB) A->B C 3. Treat with this compound B->C D 4. Incubate for 24 hours C->D E 5. Extract Total RNA D->E F 6. Perform RT-qPCR E->F G 7. Analyze Relative Gene Expression F->G

Caption: Workflow for Anti-Inflammatory Gene Expression Assay.

Data Presentation

Treatment GroupConcentration (µg/mL)IL-6 mRNA Expression (% of Control)TNF-α mRNA Expression (% of Control)POMC mRNA Expression (% of Control)
Control (UVB+)0100 ± 8.5100 ± 9.2100 ± 7.8
This compound182 ± 6.185 ± 7.388 ± 6.5
This compound555 ± 4.958 ± 5.461 ± 5.1
This compound1038 ± 3.741 ± 4.045 ± 4.2
Data are presented as mean ± SD and are illustrative.
Protocol 2: Cellular Tyrosinase Activity Assay

This assay measures the inhibitory effect of this compound on intracellular tyrosinase activity in a melanoma cell line, a common model for melanogenesis research.

Methodology

  • Cell Culture: Seed B16F10 melanoma cells in a 96-well plate and incubate for 24 hours to allow attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-200 µM) and a positive control (e.g., Kojic Acid) for 48-72 hours. Include an untreated control group.

  • Cell Lysis: Wash the cells with PBS and lyse them with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Enzyme Reaction: To the cell lysate, add L-DOPA solution (a substrate for tyrosinase).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the enzymatic reaction to proceed, resulting in the formation of dopachrome (B613829).[10]

  • Measurement: Measure the absorbance of dopachrome at 475 nm using a microplate reader.[10][11]

  • Data Analysis: Normalize the absorbance values to the total protein content of each sample. Calculate the percentage of tyrosinase inhibition relative to the untreated control.

Data Presentation

Treatment GroupConcentration (µM)Tyrosinase Activity (% of Control)
Control0100 ± 6.8
This compound5075 ± 5.5
This compound10058 ± 4.9
This compound20042 ± 3.7
Kojic Acid10055 ± 4.1
Data are presented as mean ± SD and are illustrative.
Protocol 3: Melanin Content Assay

This protocol quantifies the total melanin content in melanocytes to determine if this compound can reduce overall melanin synthesis.

Methodology

  • Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate and treat with this compound as described in Protocol 2.

  • Cell Harvesting: After the 72-hour incubation, wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain a cell pellet.

  • Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.[10]

  • Incubation: Incubate at an elevated temperature (e.g., 80°C) for 1 hour to fully solubilize the melanin.[10]

  • Measurement: Measure the absorbance of the lysate at 405 nm or 492 nm using a spectrophotometer.[10][12]

  • Data Analysis: Create a standard curve using synthetic melanin. Normalize the melanin content to the total protein content of the cell pellet. Express results as a percentage of the untreated control group.

Melanin_Content_Workflow A 1. Seed & Treat B16F10 Cells B 2. Incubate for 72 hours A->B C 3. Harvest Cell Pellet B->C D 4. Solubilize Melanin (NaOH/DMSO) C->D E 5. Incubate at 80°C D->E F 6. Measure Absorbance (405nm) E->F G 7. Normalize to Protein Content F->G

Caption: Workflow for Melanin Content Assay.

Data Presentation

Treatment GroupConcentration (µM)Melanin Content (% of Control)
Control0100 ± 5.2
This compound5081 ± 4.8
This compound10065 ± 4.1
This compound20049 ± 3.3
Data are presented as mean ± SD and are illustrative.

In Vivo Evaluation Protocol

In vivo studies are essential to confirm the efficacy of this compound in a physiological context that mimics human PIH.

Protocol 4: Trichloroacetic Acid (TCA)-Induced PIH Model

This protocol describes the creation and evaluation of a PIH model in human subjects to test the efficacy of a topical formulation containing this compound.[13][14][15]

Methodology

  • Subject Recruitment: Recruit healthy volunteers with Fitzpatrick skin types III-VI. Obtain informed consent.

  • PIH Induction: On the subject's back or buttocks, apply a 20-30% TCA solution to small, defined areas until light frosting appears. This controlled chemical injury will induce inflammation and subsequent hyperpigmentation.[13][14]

  • Treatment Phase: After the initial inflammatory phase (approx. 1 week), begin the topical application. Designate sites for treatment with the this compound formulation and a vehicle control. Subjects will apply the formulations twice daily for a period of 8-12 weeks.

  • Efficacy Evaluation: Conduct evaluations at baseline and at regular intervals (e.g., weeks 4, 8, and 12).

    • Colorimetry: Use a spectrophotometer or colorimeter to measure changes in skin color, specifically the L* (lightness) and a* (redness) values.

    • Clinical Photography: Take standardized, cross-polarized photographs to visually assess changes in pigmentation.

    • Investigator's Global Assessment (IGA): A trained clinician should score the improvement in hyperpigmentation on a defined scale.

  • Data Analysis: Compare the changes in colorimetric values and IGA scores between the this compound treated sites and the vehicle control sites using appropriate statistical tests.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Evaluation A 1. Recruit Subjects (Fitzpatrick III-VI) B 2. Baseline Measurements (Colorimetry, Photos) A->B C 3. Induce PIH with TCA B->C D 4. Apply this compound vs. Vehicle (Twice daily for 8-12 weeks) C->D E 5. Follow-up Evaluations (Weeks 4, 8, 12) D->E F 6. Final Data Analysis E->F

Caption: Workflow for In Vivo PIH Model Study.

Data Presentation

Time PointMeasurementVehicle Control (Change from Baseline)This compound (Change from Baseline)
Week 4 Lightness (ΔL)-0.5 ± 0.3+1.2 ± 0.4
Redness (Δa)-1.1 ± 0.5-2.5 ± 0.6
Week 8 Lightness (ΔL)-0.2 ± 0.4+2.8 ± 0.5
Redness (Δa)-1.8 ± 0.7-4.1 ± 0.8
Week 12 IGA Score (% Improved)15%65%
*Indicates statistically significant difference (p < 0.05) compared to vehicle control. Data are illustrative.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in treating post-inflammatory hyperpigmentation. The in vitro assays confirm the peptide's mechanism of action by demonstrating its ability to suppress inflammatory mediators and inhibit key steps in the melanogenesis pathway. The in vivo model provides crucial evidence of its clinical effectiveness in reducing hyperpigmentation in a relevant human model. Together, these methods allow for a thorough assessment of this compound as a potent and targeted treatment for PIH.

References

Application of Tetrapeptide-30 in Ethnic Skin Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has emerged as a promising active ingredient in dermatology and cosmetology for its potent skin-lightening and anti-inflammatory properties.[1] Its mechanism of action involves the modulation of several key pathways in melanogenesis, making it a valuable tool for research into hyperpigmentation, particularly in ethnic skin which is often more prone to pigmentary disorders. This document provides detailed application notes and protocols for the use of this compound in various skin research models.

Mechanism of Action

This compound exerts its skin-lightening effects through a multi-pronged approach:

  • Inhibition of Tyrosinase: It acts as a tyrosinase inhibitor, reducing the activity of the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3]

  • Anti-inflammatory Effects: this compound significantly reduces the expression of pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in keratinocytes, particularly after UVB exposure.[2][4] This anti-inflammatory action is crucial in mitigating post-inflammatory hyperpigmentation (PIH).

  • Downregulation of Melanogenesis Signaling: It downregulates the expression of Pro-opiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH), a key signaling molecule in the pigmentation process.[2][4][5] By interfering with the UV-induced p53-POMC-α-MSH-MC1R signaling cascade, it reduces cAMP production and the subsequent activation of the PKA-CREB/MITF pathway in melanocytes.[4] This leads to decreased expression of tyrosinase (TYR) and other melanogenesis-related genes.

The following diagram illustrates the signaling pathway of this compound in inhibiting melanogenesis.

Tetrapeptide30_Signaling_Pathway UVB UVB Radiation p53 p53 Activation UVB->p53 InflammatoryCytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->InflammatoryCytokines POMC POMC Expression p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R cAMP cAMP Production MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Expression CREB->MITF TYR Tyrosinase Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC Tetrapeptide30->TYR Tetrapeptide30->InflammatoryCytokines

Caption: Signaling pathway of this compound in melanogenesis inhibition.

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported effects of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTreatmentConcentrationResult
Melanin ContentB16F10 melanoma cellsα-MSH stimulation10 - 200 µMDose-dependent reduction; up to 26% inhibition at 200 µM.[1][5]
Tyrosinase ActivityB16F10 melanoma cellsα-MSH stimulation10 - 200 µMDose-dependent reduction; up to 33% inhibition at 200 µM.[1]
Gene Expression (IL-6, TNF-α, POMC)Human KeratinocytesUVB Irradiation0 - 10 µg/mLEffective reduction in gene expression.[5]
Gene Expression (IL-8)Human KeratinocytesUVB Irradiation0 - 10 µg/mLDose-dependent reduction in gene expression.[5]

Table 2: In Vivo Efficacy of this compound on Ethnic Skin (Fitzpatrick V-VI)

ParameterDurationVehicleThis compound Formulationp-value
Overall Appearance12 weeks-Significantly superior< 0.05
Evenness of Skin Tone12 weeks-Significantly superior< 0.01

Experimental Protocols

In Vitro Models

1. Cell Culture

  • Human Epidermal Melanocytes (HEM): Culture in Melanocyte Growth Medium (MGM) supplemented with growth factors.

  • B16F10 Murine Melanoma Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Human Epidermal Keratinocytes (HEK): Culture in Keratinocyte Growth Medium (KGM).

2. Melanin Content Assay (B16F10 cells)

This protocol is adapted from established methods for quantifying melanin content in cultured cells.

Melanin_Content_Assay_Workflow start Seed B16F10 cells treat Treat with this compound and α-MSH (stimulant) start->treat incubate Incubate for 48-72 hours treat->incubate wash Wash cells with PBS incubate->wash lyse Lyse cells with NaOH/DMSO solution wash->lyse heat Incubate at 80°C to solubilize melanin lyse->heat measure Measure absorbance at 405 nm heat->measure normalize Normalize to protein content (BCA assay) measure->normalize end Calculate % Melanin Inhibition normalize->end qRT_PCR_Workflow start Culture Human Keratinocytes treat Treat with this compound start->treat irradiate Expose to UVB radiation treat->irradiate incubate Incubate for 24 hours irradiate->incubate rna_extraction Total RNA Extraction incubate->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR with gene-specific primers cdna_synthesis->qpcr analysis Data analysis (ΔΔCt method) qpcr->analysis end Determine relative gene expression analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrapeptide-30 Stability in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting common stability issues encountered with Tetrapeptide-30 in cosmetic formulations. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the optimal performance and stability of your formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulations containing this compound?

A1: this compound is most stable in formulations with a pH range of 3.5 to 6.5. Deviating from this range can lead to accelerated degradation of the peptide, primarily through hydrolysis, reducing its bioactivity. It is crucial to monitor and adjust the pH of your final formulation to fall within this recommended range.

Q2: What is the maximum temperature this compound can tolerate during formulation?

A2: To maintain the stability of this compound, it is recommended to incorporate it into the formulation during the cooling phase, at temperatures below 40°C (104°F)[1]. For water-in-oil emulsions, it can be added prior to homogenization at temperatures below 30°C (86°F)[1]. Exposure to higher temperatures can lead to thermal degradation and loss of efficacy.

Q3: Can this compound be used in combination with Vitamin C derivatives?

A3: Yes, studies have shown a synergistic effect when this compound is combined with certain Vitamin C derivatives, such as Sodium Ascorbyl Phosphate (B84403) (SAP)[1]. This combination can enhance the skin-brightening effects of the formulation[1]. However, when formulating with L-Ascorbic Acid, which requires a low pH (typically below 3.5) for stability, there may be a compatibility issue as this is at the lower end of this compound's optimal pH range. Careful pH management and stability testing are recommended.

Q4: What are the primary degradation pathways for this compound?

A4: Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of the peptide bonds, which is often accelerated by pH extremes (outside the 3.5-6.5 range).

  • Oxidation: Certain amino acid residues within the peptide sequence can be sensitive to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.

  • Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, which can alter the peptide's structure and function.

Q5: Are there any known incompatibilities with common cosmetic ingredients?

A5: While this compound is compatible with many common cosmetic ingredients, including certain vitamin C derivatives and sunscreens, potential interactions can occur[2]. For instance, some preservatives may interact with peptides, potentially affecting their stability and efficacy. It is always recommended to conduct compatibility studies with your specific formulation base and preservative system.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and stability testing of this compound.

Issue 1: Loss of Potency in the Final Formulation
Potential Cause Troubleshooting Step Verification Method
pH outside optimal range (3.5-6.5) Measure the pH of the final formulation and adjust using appropriate buffering agents (e.g., citrate (B86180) or phosphate buffers).pH meter
High-temperature exposure during formulation Review the manufacturing process to ensure this compound is added during the cooling phase (below 40°C).Process review and temperature logs
Degradation due to oxidation Incorporate antioxidants (e.g., Tocopherol, Ferulic Acid) and a chelating agent (e.g., EDTA) into the formulation. Package the product in airless containers to minimize oxygen exposure.HPLC-MS to identify oxidative degradation products.
Incompatibility with other ingredients Conduct a systematic compatibility study by creating simple formulations with this compound and individual ingredients to identify the source of instability.Stability testing of simplified formulations.
Issue 2: Color or Odor Changes in the Formulation Over Time
Potential Cause Troubleshooting Step Verification Method
Oxidation of the peptide or other ingredients Add antioxidants and a chelating agent. Protect the formulation from light by using opaque or UV-protective packaging.Visual inspection and comparison to a control sample stored in ideal conditions.
Interaction with packaging material Conduct a compatibility test with the intended packaging to ensure no leaching or interaction occurs.Stability testing in different packaging materials.
Microbial contamination Ensure the preservative system is effective. Conduct microbial challenge testing.Microbial count analysis.

Section 3: Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Cream Formulation

Objective: To evaluate the stability of a cosmetic cream containing this compound under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare three batches of the final cream formulation containing the desired concentration of this compound. Package the samples in the final intended commercial packaging.

  • Initial Analysis (Time 0): Analyze samples from each batch for the following parameters:

    • Appearance: Color, odor, and texture.

    • pH: Measure the pH of the cream.

    • Viscosity: Measure the viscosity using a viscometer.

    • This compound Content: Quantify the concentration of this compound using a validated HPLC-MS method.

  • Stability Chambers: Place the remaining samples in stability chambers under the following conditions:

    • Condition A (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition B (Room Temperature): 25°C ± 2°C / 60% RH ± 5% RH

    • Condition C (Refrigerated): 4°C ± 2°C

  • Time Points for Analysis: Pull samples for analysis at the following intervals: 1 month, 2 months, 3 months, and 6 months for accelerated conditions, and at 3, 6, 12, and 24 months for room temperature and refrigerated conditions.

  • Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a >5-10% change in the concentration of this compound, or a significant change in appearance, pH, or viscosity.

Protocol 2: Quantification of this compound in a Cosmetic Cream using HPLC-MS

Objective: To develop and validate a method for the accurate quantification of this compound in a complex cosmetic matrix.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • Mass Spectrometer (MS) for confirmation.

    • C18 reverse-phase column.

  • Reagents and Standards:

    • This compound reference standard.

    • HPLC-grade acetonitrile, methanol (B129727), and water.

    • Formic acid or trifluoroacetic acid (for mobile phase).

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1g of the cream into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of methanol and water) and vortex thoroughly to disperse the cream.

    • Use sonication to ensure complete extraction of the peptide.

    • Centrifuge the sample to separate the excipients.

    • Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the peptide.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 214 nm and/or MS detection.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Section 4: Data Presentation

Table 1: General Stability Profile of this compound
Parameter Recommended Range/Condition Potential Consequences of Deviation
pH 3.5 - 6.5Increased hydrolysis, loss of efficacy
Temperature Store below 25°C; incorporate into formulations below 40°CThermal degradation, aggregation
Light Exposure Protect from direct sunlightPotential for photo-degradation
Oxidizing Agents Avoid direct contactOxidation of sensitive amino acid residues

Section 5: Mandatory Visualizations

G This compound Stability Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Corrective Actions cluster_4 Verification start Instability Observed (e.g., Loss of Potency, Color Change) check_ph Check pH of Formulation start->check_ph check_temp Review Manufacturing Temperature Profile start->check_temp check_ingredients Assess Ingredient Compatibility start->check_ingredients ph_out_of_range pH outside 3.5-6.5? check_ph->ph_out_of_range temp_too_high Temp > 40°C during addition? check_temp->temp_too_high incompatibility Potential Incompatibility? check_ingredients->incompatibility ph_out_of_range->temp_too_high No adjust_ph Adjust pH with Buffers ph_out_of_range->adjust_ph Yes temp_too_high->incompatibility No modify_process Modify Manufacturing Process temp_too_high->modify_process Yes reformulate Reformulate with Stabilizers (Antioxidants, Chelating Agents) incompatibility->reformulate Yes retest Re-run Accelerated Stability Test incompatibility->retest No (Unresolved) adjust_ph->retest modify_process->retest reformulate->retest pass Stability Achieved retest->pass

Caption: Troubleshooting workflow for addressing this compound instability in formulations.

G Signaling Pathway of this compound in Skin Lightening UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) Keratinocytes->Inflammatory_Cytokines releases POMC POMC Gene Expression Keratinocytes->POMC stimulates Melanocyte Melanocyte Inflammatory_Cytokines->Melanocyte activate a_MSH α-MSH POMC->a_MSH produces a_MSH->Melanocyte activates Tyrosinase Tyrosinase Activity Melanocyte->Tyrosinase increases Melanin Melanin Production Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Tetrapeptide_30 This compound Tetrapeptide_30->Inflammatory_Cytokines inhibits Tetrapeptide_30->POMC inhibits Tetrapeptide_30->Tyrosinase reduces

Caption: Mechanism of action of this compound in reducing hyperpigmentation.

References

Technical Support Center: Synthesis and Purification of Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis and purification of Tetrapeptide-30 (sequence: Pro-Lys-Glu-Lys, PKEK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the unique challenges presented by this tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK).[1] Its structure contains both acidic (Glutamic Acid) and basic (Lysine) residues, making it a highly hydrophilic peptide.[2] This property generally ensures good solubility in aqueous solutions, which is advantageous for purification and formulation. However, the presence of multiple reactive side chains and a proline at the N-terminus presents specific challenges during chemical synthesis.

Q2: What is the most common method for synthesizing this compound?

A2: The most common method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS), typically utilizing the Fmoc/tBu strategy.[3] This approach involves building the peptide chain sequentially while it is anchored to a solid resin support. This method allows for the efficient removal of excess reagents and byproducts by simple filtration and washing.[3]

Q3: What are the primary challenges encountered during the synthesis of this compound?

A3: The primary challenges in the synthesis of this compound are related to its specific amino acid sequence and include:

  • Diketopiperazine (DKP) formation: The N-terminal Proline-Lysine sequence is susceptible to intramolecular cyclization to form a stable six-membered ring, leading to chain termination and the formation of a major impurity.[4][5][6][7]

  • Incomplete coupling/deprotection: The bulky side chains of Lysine (B10760008) (with its protecting group) and the specific nature of Proline can sometimes lead to incomplete reactions, resulting in deletion sequences (e.g., PEK, PKE).[8]

  • Side-chain reactions: Improper protection of the Lysine and Glutamic Acid side chains can lead to unwanted modifications. A potential side reaction is the formation of a lactam bridge between the γ-carboxyl group of Glutamic Acid and the ε-amino group of a Lysine residue.[9]

  • Aggregation: While less common for short, hydrophilic peptides, aggregation can still occur, especially at higher concentrations on the resin, hindering reaction efficiency.[7][10]

Q4: What are the main difficulties in purifying crude this compound?

A4: The main challenges in the purification of this compound, typically performed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), include:

  • Co-elution of impurities: Closely related impurities, such as deletion sequences or diastereomers, can be difficult to separate from the main product.

  • Peak tailing: The presence of two basic Lysine residues can lead to interactions with residual free silanol (B1196071) groups on the silica-based stationary phase, resulting in broad, tailing peaks.[11]

  • Poor solubility of crude peptide: While the final purified peptide is water-soluble, the crude product, which contains hydrophobic protecting groups and other impurities, may have limited solubility in the initial HPLC mobile phase.[10]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of Target Peptide Diketopiperazine (DKP) formation: Cleavage of the N-terminal dipeptide (Pro-Lys) from the resin.- Use a 2-chlorotrityl chloride resin, which is sterically hindered and reduces DKP formation.[7]- Couple the first two amino acids (Pro and Lys) as a pre-formed dipeptide (Fmoc-Pro-Lys(Boc)-OH) to bypass the susceptible dipeptide stage on the resin.
Incomplete coupling: Steric hindrance from the bulky side-chain protecting groups or aggregation.- Double couple the amino acids, particularly the one following Proline.[8]- Use a more potent coupling reagent such as HATU or HCTU.- Increase the reaction time for the coupling steps.[12]
Incomplete Fmoc deprotection: Aggregation of the peptide on the resin.- Increase the deprotection time with piperidine (B6355638).- Add a chaotropic agent like a small percentage of DMSO to the deprotection solution to disrupt secondary structures.
Presence of Unexpected Peaks in Mass Spectrum Deletion sequences: Incomplete coupling or deprotection.- Optimize coupling and deprotection times and reagents as described above.
Side-chain reactions: Inadequate side-chain protection or premature deprotection.- Ensure the use of appropriate orthogonal protecting groups (e.g., Boc for Lysine, tBu for Glutamic Acid).- Use a suitable cleavage cocktail with scavengers to prevent side reactions during final cleavage.
Racemization: Over-activation of amino acids.- Avoid prolonged pre-activation times.- Add an anti-racemization agent like HOBt or Oxyma Pure to the coupling reaction.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Broad or Tailing Peaks in RP-HPLC Interaction of basic Lysine residues with the stationary phase. - Use a mobile phase with a lower pH (e.g., 0.1% TFA) to ensure all amino groups are protonated, minimizing interactions with the column.[13]- Use a high-purity, end-capped C18 column to reduce the number of free silanol groups.- Increase the column temperature (e.g., to 40-50 °C) to improve peak shape.
Peptide aggregation. - Lower the concentration of the crude peptide solution being injected.- Add a small amount of organic solvent like acetonitrile (B52724) or isopropanol (B130326) to the sample to disrupt aggregates.
Poor Resolution Between Target Peptide and Impurities Similar hydrophobicity of the target peptide and impurities. - Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve separation.[13]- Try a different stationary phase (e.g., C8 or Phenyl-Hexyl) which may offer different selectivity.
Low Recovery of Purified Peptide Precipitation of the peptide on the column. - Ensure the crude peptide is fully dissolved before injection. A small amount of DMSO or DMF can be used to dissolve the crude peptide before diluting with the mobile phase.- Filter the sample before injection to remove any particulate matter.
Irreversible adsorption to the column. - Wash the column with a strong solvent (e.g., 100% acetonitrile) after each run.- If the problem persists, consider using a different type of column or purification method (e.g., ion-exchange chromatography).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of a tetrapeptide like this compound using Fmoc-SPPS. Actual results may vary depending on the specific protocol, scale, and equipment used.

Parameter Typical Value/Range Notes
Crude Peptide Purity (by HPLC) 50-80%Highly dependent on the success of each coupling and deprotection step.[1][12]
Overall Synthesis Yield (Crude) 60-90%Based on the initial resin loading.
Purification Yield (RP-HPLC) 30-60%Depends on the crude purity and the resolution of the target peptide from impurities.
Final Purity (after HPLC) >95% to >98%For most research and cosmetic applications, a purity of >95% is required. In vivo studies may require >98% purity.[1]

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Lys(Boc)-OH (3 eq.) using a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2 hours.

  • Subsequent Amino Acid Couplings (Glutamic Acid, Lysine, Proline):

    • Repeat the Fmoc deprotection and coupling steps for Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Pro-OH sequentially.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Proline using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with Dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[14][15]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

Purification of this compound by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below). If solubility is an issue, use a small amount of DMSO to dissolve the peptide first, then dilute with Mobile Phase A. Filter the solution through a 0.22 µm filter.

  • HPLC System Preparation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient for a hydrophilic peptide like this compound would be from 5% to 35% B over 30-40 minutes.

    • Monitor the elution at 214 nm and 280 nm.[16]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

Tetrapeptide30_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Fmoc_Lys Couple Fmoc-Lys(Boc)-OH Resin->Fmoc_Lys 1. Deprotect 2. Couple Fmoc_Glu Couple Fmoc-Glu(OtBu)-OH Fmoc_Lys->Fmoc_Glu 1. Deprotect 2. Couple Fmoc_Lys2 Couple Fmoc-Lys(Boc)-OH Fmoc_Glu->Fmoc_Lys2 1. Deprotect 2. Couple Fmoc_Pro Couple Fmoc-Pro-OH Fmoc_Lys2->Fmoc_Pro 1. Deprotect 2. Couple Cleavage Cleavage & Deprotection Fmoc_Pro->Cleavage Final Deprotection Crude_Peptide Crude PKEK Cleavage->Crude_Peptide Precipitation RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Analysis Purity Analysis RP_HPLC->Analysis Collect Fractions Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Challenges

Synthesis_Challenges cluster_synthesis_issues Synthesis Issues cluster_causes Primary Causes cluster_solutions Mitigation Strategies Low_Yield Low Yield Low_Purity Low Purity DKP Diketopiperazine Formation (Pro-Lys) DKP->Low_Yield DKP->Low_Purity Resin_Choice Use 2-Cl-Trt Resin DKP->Resin_Choice Dipeptide_Coupling Use Dipeptide Coupling DKP->Dipeptide_Coupling Incomplete_Coupling Incomplete Coupling Incomplete_Coupling->Low_Yield Incomplete_Coupling->Low_Purity Double_Coupling Double Coupling Incomplete_Coupling->Double_Coupling Strong_Reagents Stronger Coupling Reagents Incomplete_Coupling->Strong_Reagents Side_Reactions Side-Chain Reactions Side_Reactions->Low_Purity Scavengers Use Scavengers Side_Reactions->Scavengers Aggregation Aggregation Aggregation->Incomplete_Coupling

Caption: Key challenges in this compound synthesis and their solutions.

References

Overcoming Tetrapeptide-30 solubility issues for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrapeptide-30

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming common challenges encountered during in-vitro assays, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder won't dissolve in water. What should I do?

A1: this compound is described as hydrophilic and water-soluble, but issues can arise depending on the purity and formulation of the lyophilized powder.[1][2] If you encounter solubility problems in sterile water, sonication can help.[3] For basic peptides like this compound (Proline-Lysine-Glutamic Acid-Lysine, PKEK), a slightly acidic solution can aid dissolution.[4][5] Try adding a small amount of 10-30% acetic acid.[5][6] However, for cell-based assays, it is often preferable to use a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to a final working concentration where the solvent percentage is non-toxic to cells (typically ≤0.5%).[5][6][7]

Q2: What is the recommended solvent for creating a stock solution of this compound for cell culture assays?

A2: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of peptides.[5][6] Prepare a concentrated stock (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to the final working concentration. This method ensures that the final concentration of DMSO in the culture is minimal and non-cytotoxic, generally below 0.5%.[6][7] Always perform a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS)?

A3: While this compound is hydrophilic, dissolving it directly in PBS can sometimes be difficult and may lead to precipitation, especially at higher concentrations. It is generally more reliable to first create a concentrated stock solution in an appropriate solvent like sterile water or DMSO and then dilute it into PBS or your final assay buffer.[5] If using PBS, ensure the pH is neutral (around 7.4), as pH can significantly impact peptide solubility.[6]

Q4: How should I store my this compound stock solution?

A4: Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, solutions should be kept at -80°C (up to 6 months) or -20°C (up to 1 month).[1] Ensure the vials are sealed tightly to protect from moisture and light.[1]

Troubleshooting Guide: Solubility Issues

Use this guide to address common solubility problems with this compound. The sequence of this compound is Proline-Lysine-Glutamic Acid-Lysine (PKEK), giving it a net positive charge, which classifies it as a basic peptide.[4][5][8]

Solubility Data Summary
SolventClassificationSolubility & Recommendations
Sterile Water Primary (Recommended)This compound is hydrophilic and generally soluble in water.[1][2] Use sonication to aid dissolution.[3]
DMSO Secondary (For Stocks)Highly effective for creating concentrated stock solutions.[5] Ideal for cell-based assays when diluted to a final concentration of ≤0.5% DMSO.[6][7]
PBS (pH 7.4) Secondary (Use with caution)May be used for dilution from a stock solution. Direct dissolution can be challenging.[5][6]
10-30% Acetic Acid TroubleshootingUse a few drops to dissolve basic peptides if water fails. Not ideal for direct use in many cell assays due to pH changes.[5]
Experimental Protocol: Preparation of this compound for In-Vitro Melanocyte Assays

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for use in a cell-based assay to evaluate its effect on melanin (B1238610) production.

Materials:

  • Lyophilized this compound powder (MW: 500.6 g/mol )[8]

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortexer and sonicator bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 500.6 g/mol x 1000 = 5.006 mg

  • Aliquot Peptide: Before opening, centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. Aseptically weigh 5.0 mg of the peptide into a sterile microcentrifuge tube.

  • Initial Dissolution: Add 1 mL of sterile DMSO to the tube containing the peptide.

  • Aid Solubilization:

    • Vortex the solution for 30 seconds.

    • If powder is still visible, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[3]

  • Sterilization & Storage:

    • While DMSO at 100% is considered sterile, if you are concerned about contamination or have diluted with a non-sterile solvent, the stock can be filter-sterilized using a 0.22 µm filter compatible with organic solvents.

    • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile tubes.

    • Store aliquots at -20°C or -80°C.[1]

  • Preparation of Working Solution (Example: 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For a 10 µM working solution, dilute the stock 1:1000 in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[7]

    • Vortex gently before adding to your cell culture plates.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound for an in-vitro assay, from initial dissolution to final application.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh 1. Weigh Lyophilized This compound solvent 2. Select Solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve Peptide (Vortex/Sonicate) solvent->dissolve stock 4. Create Concentrated Stock Solution (e.g., 10 mM) dissolve->stock aliquot 5. Aliquot & Store (-20°C / -80°C) stock->aliquot thaw 6. Thaw Single Aliquot aliquot->thaw dilute 7. Dilute to Working Concentration in Medium thaw->dilute apply 8. Apply to In-Vitro Assay (e.g., Cell Culture) dilute->apply result 9. Analyze Results apply->result

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound is known to inhibit melanogenesis, the process of melanin production. It primarily acts by reducing the expression and activation of tyrosinase, the rate-limiting enzyme in this pathway.[1][9][10] The diagram below outlines this inhibitory mechanism.

G cluster_cell Melanocyte uv UV Radiation / Inflammatory Stimuli pomc POMC Gene Expression uv->pomc msh α-MSH pomc->msh mc1r MC1R Receptor msh->mc1r camp cAMP Pathway mc1r->camp mitf MITF (Transcription Factor) camp->mitf tyr_gene TYR Gene Expression mitf->tyr_gene tyrosinase Tyrosinase (Enzyme) tyr_gene->tyrosinase melanin Melanin Production tyrosinase->melanin pep30 This compound pep30->pomc Inhibits pep30->tyrosinase Inhibits Activity

Caption: Inhibitory mechanism of this compound on melanogenesis.

References

Technical Support Center: Optimizing Tetrapeptide-30 for Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Tetrapeptide-30 in tyrosinase inhibition experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism for tyrosinase inhibition?

This compound, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine or PKEK), is known for its skin-brightening capabilities.[1] Its primary mechanism involves reducing or inhibiting tyrosinase activity and suppressing melanocyte activation.[2][3] Furthermore, this compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8.[3][4] It interferes with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade, which leads to a reduction in the expression of tyrosinase (TYR) and subsequently inhibits pigment synthesis.[4]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

Q3: How should I properly dissolve and store this compound?

  • Dissolving: Peptide solubility is highly dependent on its amino acid sequence.[6] For this compound (PKEK), which has a net positive charge, start by attempting to dissolve it in sterile, purified water.[7] If solubility is an issue, using a dilute acidic solution (e.g., 10-30% acetic acid) can help.[6] For cell-based assays where acids may be inappropriate, organic solvents like DMSO can be used, followed by dilution in your aqueous assay buffer.[8] Always test solubility on a small aliquot first.[8]

  • Storage: Lyophilized (powdered) this compound should be stored at -20°C for long-term stability.[6] Once dissolved into a stock solution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6] Peptide solutions are susceptible to microbial growth, so using sterile buffers (pH 5-6) is recommended.[6]

Q4: Can this compound be used with other compounds, like Vitamin C?

Yes, studies have shown that the performance of this compound can be significantly improved when used in conjunction with Vitamin C derivatives, such as Sodium Ascorbyl Phosphate (B84403) (SAP).[2] However, when working with copper peptides, direct combination with L-Ascorbic Acid is sometimes discouraged as it may affect the stability and efficacy of both compounds.[9] If using a Vitamin C derivative, it is advisable to confirm compatibility or consider sequential application in your experimental design.

Troubleshooting Guides

Problem: My this compound powder will not dissolve in the aqueous buffer.

Insoluble peptides can lead to inaccurate concentration calculations and failed experiments. Follow this systematic approach to achieve solubilization.

G start Start: Insoluble Peptide test_aliquot Use a small aliquot for testing start->test_aliquot try_water 1. Attempt to dissolve in sterile, purified water test_aliquot->try_water sonicate 2. Briefly sonicate (3x 10s on ice) try_water->sonicate check1 Is peptide dissolved? sonicate->check1 try_acid 3. Add a few drops of 10-30% acetic acid check1->try_acid No success Success: Peptide Dissolved Proceed with experiment check1->success Yes check2 Is peptide dissolved? try_acid->check2 try_organic 4. For non-cell based assays, use minimal DMSO, ACN, or DMF then dilute with buffer check2->try_organic No check2->success Yes try_organic->success fail Failure: Consult manufacturer for specific solubility data

Caption: Troubleshooting flowchart for peptide solubilization.

Problem: I am observing high variability or inconsistent results in my tyrosinase inhibition assay.

High variability can obscure the true effect of your test compound. Consider the following factors:

  • Enzyme Activity: Ensure your tyrosinase enzyme is active. Use a fresh aliquot for each experiment and always include a positive control (e.g., Kojic Acid) to verify its function.[10]

  • Substrate Stability: L-DOPA and L-Tyrosine solutions can oxidize over time. Prepare fresh substrate solutions for each assay.

  • Buffer pH: Tyrosinase activity is pH-dependent. Ensure your assay buffer is at the correct pH (typically pH 6.8-7.4) and has sufficient buffering capacity.[11]

  • Pipetting Accuracy: Inaccurate pipetting, especially of the enzyme or inhibitor, can cause significant errors. Calibrate your pipettes and use appropriate techniques.

  • Incubation Times: Adhere strictly to the specified pre-incubation and reaction times in your protocol.[12]

  • Plate Reader Settings: Confirm that you are reading the absorbance at the correct wavelength (typically 475-510 nm) and that the kinetic reading interval is appropriate.[10][12]

Quantitative Data Summary

While comprehensive dose-response data for this compound's direct inhibition of tyrosinase is proprietary, the following table presents examples of tyrosinase inhibition by other peptides to serve as a reference for experimental design and data presentation.

Peptide/CompoundConcentrationTyrosinase Inhibition (%)IC50 ValueSource Organism/TypeReference
Peptide Mixture200 µM26%-Synthetic[5]
Peptide (CRNL)--39.62 ± 6.21 µMSynthetic[11]
Peptide (EF-5)--0.46 mMSynthetic[13]
Kojic Acid0.01% (0.75mM)~94%-Positive Control[12]
αS-casein hydrolysate0.2 mg/mL51.21%-Camel Milk[14]

Experimental Protocols & Workflows

Protocol: Mushroom Tyrosinase Inhibition Assay (Colorimetric)

This protocol outlines a common method for assessing the in vitro inhibitory activity of this compound on mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA (3,4-Dihydroxy-L-phenylalanine)

  • This compound

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Tyrosinase Enzyme: Prepare a stock solution in cold phosphate buffer. Dilute to a working concentration (e.g., 400 U/mL) immediately before use. Keep on ice.[11]

    • L-DOPA Substrate: Prepare a stock solution (e.g., 3.60 mM) in phosphate buffer.[11]

    • This compound: Prepare a stock solution and create serial dilutions in phosphate buffer to test a range of final concentrations (e.g., 0-200 µM).

    • Kojic Acid Control: Prepare a stock solution for use as a positive control.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 47.5 µL of each this compound dilution.[11]

    • Positive Control Wells: Add 47.5 µL of the Kojic Acid solution.

    • Negative Control (Uninhibited) Wells: Add 47.5 µL of phosphate buffer.

  • Pre-incubation:

    • Add 2.5 µL of the tyrosinase working solution to all wells.[11]

    • Mix gently and incubate at room temperature (or 25°C) for 10 minutes.[12]

  • Initiate Reaction:

    • Add 50 µL of the L-DOPA substrate solution to all wells to start the reaction.[11]

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 475 nm in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.[11][12]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100

    • Plot % inhibition against the concentration of this compound to determine the IC50 value using non-linear regression.[11]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_reagents Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - this compound dilutions - Positive Control add_inhibitor Add Inhibitor/Control to 96-well plate prep_reagents->add_inhibitor add_enzyme Add Tyrosinase Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate for 10 min at 25°C add_enzyme->pre_incubate add_substrate Initiate reaction with L-DOPA pre_incubate->add_substrate measure Measure Absorbance (475 nm) in kinetic mode add_substrate->measure calculate Calculate reaction rates (V₀) and % Inhibition measure->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Caption: Experimental workflow for a tyrosinase inhibition assay.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting melanogenesis, highlighting its anti-inflammatory role and its interference with key signaling molecules.

G uv UV Radiation cytokines Inflammatory Cytokines (IL-6, TNF-α, IL-8) uv->cytokines pomc POMC Expression uv->pomc tetrapeptide This compound (PKEK) tetrapeptide->cytokines tetrapeptide->pomc tyr_exp Tyrosinase (TYR) Expression tetrapeptide->tyr_exp msh α-MSH pomc->msh mc1r MC1R Receptor msh->mc1r camp cAMP Production mc1r->camp pka PKA Activation camp->pka mitf MITF Pathway pka->mitf mitf->tyr_exp melanin Melanin Synthesis & Pigmentation tyr_exp->melanin

Caption: Signaling pathway of this compound in pigmentation.

References

Troubleshooting peptide aggregation in high-concentration Tetrapeptide-30 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration solutions of Tetrapeptide-30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, with the amino acid sequence Pro-Lys-Glu-Lys (PKEK), is a synthetic peptide primarily known for its skin-brightening properties.[1][2] It functions by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production, and by inhibiting melanocyte activation.[1][3][4] this compound is hydrophilic and can be solubilized in water.[1]

Q2: What is the mechanism of action for this compound's skin-brightening effect?

A2: this compound reduces hyperpigmentation through a multi-faceted approach. It downregulates inflammatory cytokines such as IL-6, IL-8, and TNF-α.[5] It also interferes with the UV-induced p53-POMC-α-MSH-MC1R signaling cascade, which in turn reduces cAMP production and the subsequent activation of the PKA-CREB/MITF pathway in melanocytes.[5] This ultimately leads to decreased expression of tyrosinase, thereby inhibiting melanin synthesis.[5]

Q3: What are the common causes of peptide aggregation?

A3: Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors. Intrinsic factors include the amino acid sequence, particularly hydrophobicity and charge.[6][7] Extrinsic factors that can promote aggregation include high peptide concentration, pH, temperature, ionic strength of the solution, and the presence of interfaces (like air-water or solid-liquid) and impurities.[7] Mechanical stress, such as agitation, can also induce aggregation.

Q4: Why is my high-concentration this compound solution appearing cloudy or forming precipitates?

A4: Cloudiness or precipitation in your this compound solution is a strong indicator of peptide aggregation. This can be triggered by several factors, including the peptide concentration exceeding its solubility limit under the current formulation conditions (pH, buffer type, temperature), or environmental stressors.

Troubleshooting Guide for this compound Aggregation

Problem: Visible precipitation or cloudiness in a high-concentration this compound solution.

This guide provides a systematic approach to troubleshoot and resolve peptide aggregation issues.

A Start: Aggregation Observed B Step 1: Formulation Review A->B C Is pH within optimal range (3.5-6.5)? B->C E Is the buffer appropriate? B->E D Adjust pH to be at least 1 unit away from the isoelectric point (pI). C->D No G Step 2: Concentration & Temperature Control C->G Yes D->E F Consider alternative buffer systems (e.g., phosphate (B84403), citrate, histidine). E->F No E->G Yes F->G H Is the concentration too high? G->H I Prepare a fresh solution at a lower concentration. H->I Yes J Are there temperature fluctuations? H->J No I->J K Store at a consistent, recommended temperature. Avoid freeze-thaw cycles. J->K Yes L Step 3: Excipient Addition J->L No K->L M Consider adding stabilizing excipients. L->M N Step 4: Process Optimization M->N O Minimize agitation and exposure to air-water interfaces. N->O P End: Aggregation Resolved O->P

Caption: Troubleshooting workflow for this compound aggregation.

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterValueNotes
Solubility in Water Up to 100 mg/mLUltrasonic treatment may be required to achieve this concentration.[1]
Stable pH Range 3.5 - 6.5Maintaining the pH within this range is crucial for stability.[8]
Appearance White to off-white solid[1]
Storage (Lyophilized) -20°C to -80°C for long-term storageRecommended to aliquot to avoid repeated freeze-thaw cycles.[9]
Storage (in Solution) -80°C for up to 6 months, -20°C for up to 1 monthShould be stored in sealed containers, away from moisture and light.[1]

Table 2: Recommended Excipients for Preventing Peptide Aggregation

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Amino Acids Arginine, Glycine, Proline50-150 mMCan increase solubility and prevent self-association.[10]
Sugars/Polyols Sucrose, Mannitol, TrehaloseVariesPreferential exclusion, scavenging of reactive oxygen species.[10]
Surfactants Polysorbates (e.g., Polysorbate 80), AlkylsaccharidesLow concentrations (often below CMC)Reduce surface adsorption and can stabilize hydrophobic regions.[11][12]
Salts Sodium Chloride (NaCl)50-150 mMCan shield electrostatic interactions, but effects can be complex.
Buffers Phosphate, Citrate, Histidine, Acetate10-50 mMMaintain optimal pH and can have specific stabilizing effects.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution
  • Materials:

    • Lyophilized this compound powder

    • Sterile, purified water or a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.0)

    • Sterile, low-protein-binding microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Bring the lyophilized this compound vial to room temperature before opening.

    • Weigh the desired amount of peptide in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile water or buffer to achieve the target concentration.

    • Gently vortex the tube to dissolve the peptide.

    • If the peptide does not fully dissolve, place the tube in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear. Avoid excessive heating.

    • Once dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile, low-protein-binding tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
  • Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13] An increase in the average particle size or the appearance of larger particle populations is indicative of aggregation.

  • Procedure:

    • Prepare the this compound solution to be analyzed. A sample concentration of at least 0.2 mg/mL is generally recommended for proteins, but the optimal concentration may vary.[14]

    • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large, extraneous particles.[15]

    • Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Set the measurement parameters according to the instrument's software, including the viscosity and refractive index of the solvent.

    • Perform the DLS measurement, collecting multiple acquisitions for good statistical analysis.

    • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A significant increase in Rh or PDI compared to a non-aggregated control indicates aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[16] This assay is useful for detecting fibrillar aggregates.

  • Procedure:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and store it protected from light.

    • In a black, clear-bottom 96-well plate, add your this compound samples (e.g., 20 µL).

    • Prepare a working solution of ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) at a final concentration of 10-20 µM.[17]

    • Add the ThT working solution to each well containing the peptide sample (e.g., 180 µL).

    • Include appropriate controls: buffer alone, ThT solution alone, and a known amyloid-forming peptide as a positive control.

    • Incubate the plate at room temperature for at least one hour in the dark.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[6][16]

    • A significant increase in fluorescence intensity compared to the buffer control indicates the presence of amyloid-like fibrils.

Signaling Pathway and Workflow Diagrams

cluster_0 Keratinocyte cluster_1 Melanocyte UV UV Radiation p53 p53 UV->p53 Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UV->Cytokines POMC POMC p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R Tetrapeptide30_k This compound Tetrapeptide30_k->Cytokines Inhibits AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Tetrapeptide30_m This compound Tetrapeptide30_m->AC Inhibits

Caption: this compound mechanism of action in melanogenesis.

A Start: Prepare High-Concentration This compound Solution B Visual Inspection (Clarity, Precipitate) A->B C Aggregation Detected? B->C D Characterize Aggregates C->D Yes L Proceed with Experiment C->L No E DLS Analysis (Size Distribution, PDI) D->E F SEC Analysis (Monomer vs. Aggregate Peaks) D->F G ThT Assay (Fibril Formation) D->G H Implement Troubleshooting Steps (See Troubleshooting Guide) E->H F->H G->H I Reformulate Solution (Adjust pH, Add Excipients) H->I J Re-analyze Solution I->J K Aggregation Resolved? J->K K->L Yes M Further Optimization Required K->M No M->H

Caption: Experimental workflow for aggregation analysis.

References

Technical Support Center: Enhancing Dermal Delivery of Hydrophilic Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dermal delivery of hydrophilic Tetrapeptide-30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in skincare?

A1: this compound is a synthetic peptide composed of four amino acids: Proline, Lysine, and Glutamic Acid (PKEK).[1][2] It is primarily recognized for its skin-conditioning and skin-protecting properties.[3] Its main functions include balancing skin tone, visibly diminishing hyperpigmented spots, and providing an anti-inflammatory effect.[4] The peptide works by targeting the triggers of melanogenesis, such as inflammatory cytokines, thereby reducing hyperpigmentation and promoting a more even skin tone.[1][2]

Q2: Why is the dermal delivery of this compound challenging?

A2: The primary challenge in the dermal delivery of this compound stems from its hydrophilic (water-loving) nature and potentially high molecular weight.[5][6][7] The outermost layer of the skin, the stratum corneum (SC), is lipophilic (fat-loving) and acts as a formidable barrier, restricting the penetration of hydrophilic and large molecules.[8][9][10] Additionally, peptides can be susceptible to degradation by proteolytic enzymes present in the skin.[7][10]

Q3: What are the main strategies to enhance the skin penetration of hydrophilic peptides like this compound?

A3: Several strategies can be employed to overcome the skin's barrier and improve peptide delivery. These can be broadly categorized as:

  • Chemical Approaches : Using chemical penetration enhancers (CPEs) like fatty acids, terpenes, or ionic liquids that temporarily disrupt the stratum corneum structure.[8][9][11]

  • Physical Methods : Employing techniques like microneedles, iontophoresis, or electroporation to create temporary micropores in the skin, bypassing the SC barrier.[8][9][12][13][14]

  • Formulation Strategies : Encapsulating the peptide in nanocarrier systems such as microemulsions, liposomes, or niosomes to improve its solubility within the formulation and facilitate transport across the skin.[5][6][10]

  • Chemical Modification : Modifying the peptide's structure, for instance, by adding a lipophilic moiety (like a palmitate chain) to create a more lipophilic prodrug, thereby enhancing its affinity for the stratum corneum.[9][13]

Troubleshooting Guide

Problem 1: Low skin permeation of this compound in an in vitro Franz diffusion cell study.

Possible Cause Troubleshooting Step Rationale
Inadequate Formulation 1. Incorporate a Penetration Enhancer: Add a known chemical penetration enhancer (e.g., oleic acid, terpenes) to your formulation.[9] 2. Develop a Nano-carrier System: Formulate the peptide into a nano-sized carrier like a w/o microemulsion.[5][6] Studies on other hydrophilic tetrapeptides (GEKG and PKEK) have shown that microemulsions significantly enhance penetration compared to standard creams.[5][6]Enhancers fluidize the lipid matrix of the stratum corneum, creating pathways for the peptide.[15] Nano-carriers can improve peptide partitioning into the skin and protect it from enzymatic degradation.[5][10]
High Hydrophilicity Modify the Peptide: If feasible, conjugate this compound with a lipophilic moiety (e.g., fatty acid) to increase its lipophilicity (LogP value).[9][13]Increasing lipophilicity can improve the peptide's ability to partition into and diffuse across the lipid-rich stratum corneum.[9]
Experimental Setup Issue Verify Membrane Integrity: Ensure the skin membrane (human or animal) used in the Franz cell is not compromised. Measure its transepidermal water loss (TEWL) or electrical resistance before the experiment.[14] Check Receptor Fluid: Ensure the peptide is stable and soluble in the receptor fluid and that sink conditions are maintained.Damaged skin membranes will yield artificially high and variable permeation data. Poor solubility or degradation in the receptor phase can lead to inaccurate quantification.

Problem 2: Observed skin irritation or redness in an in vivo study.

Possible Cause Troubleshooting Step Rationale
High Concentration of Enhancer Optimize Enhancer Concentration: Reduce the concentration of the chemical penetration enhancer in your formulation. Test a range of concentrations to find a balance between efficacy and tolerability.Many potent penetration enhancers can cause skin irritation, redness, and swelling by excessively disrupting the skin barrier.[8]
Formulation Excipients Evaluate Individual Components: Test the vehicle (formulation without the peptide) and each excipient individually for irritation potential using an in vitro skin irritation test on reconstructed human epidermis (RhE) models.[16][17]The irritation may be caused by other components in the formulation, not the peptide itself. RhE models are a reliable alternative to animal testing for assessing irritation potential.[16][17][18]
Peptide-Induced Inflammation Assess Anti-inflammatory Co-agents: While this compound has anti-inflammatory properties,[4] the overall formulation might still be irritant. Consider including known anti-inflammatory or soothing agents in the formulation.Co-agents can help mitigate the inflammatory response caused by other excipients or the physical disruption of the skin barrier.

Quantitative Data on Dermal Peptide Delivery

The following tables summarize quantitative data from studies on enhancing the delivery of hydrophilic peptides. While data specific to this compound is limited in the public domain, these results for similar peptides provide a valuable reference.

Table 1: Effect of Formulation on Hydrophilic Tetrapeptide Penetration (ex vivo human skin)

PeptideFormulation (5000 ppm peptide)Incubation Time (min)Penetration into Viable Skin LayersPermeation through Skin (Acceptor Fluid)Reference
GEKG Standard Cream300LowerLower[5]
GEKG Microemulsion (w/o)300Significantly HigherSignificantly Higher[5]
PKEK Standard Cream10040-58% of applied dose remained mostly in SCLow[6][19]
PKEK Microemulsion100-94% of applied dose permeated[6][19]

Table 2: Effect of Physical Enhancement Methods on Hydrophilic Peptide Delivery

PeptideEnhancement MethodModelKey FindingReference
Insulin Spicules (from Haliclona sp.)in vitro (porcine skin)Transdermal flux increased from 5.0 ± 2.2 ng/cm²/h (passive) to 457.0 ± 32.3 ng/cm²/h.[14]
Various Peptides Microneedle Pretreatmentin vitro (porcine skin)Peptide permeation was significantly enhanced; rates were dependent on molecular weight.[12]
Various Peptides Iontophoresis (0.4 mA)ex vivo (human skin)Led up to a 30-fold increase in peptide permeation relative to passive delivery.[20]

Visualizations

Signaling Pathway & Experimental Workflows

Tetrapeptide30_Mechanism Mechanism of Action for this compound cluster_0 External Triggers cluster_1 Cellular Response cluster_2 Peptide Action cluster_3 Outcome UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes activates Melanocytes Melanocytes Keratinocytes->Melanocytes releases α-MSH, IL-6, IL-8 Hyperpigmentation Hyperpigmentation Melanocytes->Hyperpigmentation produces melanin (Tyrosinase activity) Tetrapeptide30 This compound Tetrapeptide30->Keratinocytes inhibits release of α-MSH, IL-6, IL-8 Tetrapeptide30->Melanocytes inhibits activation & reduces tyrosinase EvenTone Even Skin Tone Tetrapeptide30->EvenTone promotes

Caption: this compound inhibits inflammatory signals and melanocyte activation to reduce hyperpigmentation.

Delivery_Enhancement_Workflow Workflow for Selecting a Delivery Enhancement Strategy start Start: Low Permeability of Hydrophilic this compound q1 Is chemical modification of the peptide feasible? start->q1 mod Modify peptide with a lipophilic moiety q1->mod Yes q2 Select Formulation Strategy q1->q2 No mod->q2 chem Chemical Enhancers (e.g., Ionic Liquids, Fatty Acids) q2->chem form Formulation Carriers (e.g., Microemulsions, Liposomes) q2->form phys Physical Methods (e.g., Microneedles, Iontophoresis) q2->phys eval Evaluate efficacy using Franz Diffusion Cells chem->eval form->eval phys->eval q3 Is permeation adequate? eval->q3 irrit Assess skin irritation (In vitro RhE / In vivo models) q3->irrit Yes reopt Re-optimize Strategy (e.g., lower enhancer conc., change carrier) q3->reopt No q4 Is irritation acceptable? irrit->q4 end Optimized Formulation q4->end Yes q4->reopt No reopt->q2

Caption: A logical workflow for developing and optimizing a dermal delivery system for this compound.

Franz_Cell_Workflow Experimental Workflow for In Vitro Skin Permeation Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin 1. Prepare Skin Membrane (e.g., excise human/porcine skin, remove subcutaneous fat) mount_skin 2. Mount Skin on Franz Cell (Stratum Corneum facing donor chamber) prep_skin->mount_skin equilibrate 3. Equilibrate System (Fill receptor with buffer, stir, maintain 32-37°C) mount_skin->equilibrate apply_form 4. Apply Formulation (Apply a defined amount of peptide formulation to skin surface) equilibrate->apply_form sample 5. Collect Samples (Withdraw aliquots from receptor at defined time points) apply_form->sample skin_dep 9. (Optional) Analyze Skin Deposition (Extract peptide from skin layers at end of experiment) apply_form->skin_dep replace 6. Replace Medium (Replenish with fresh buffer after each sampling) sample->replace quantify 7. Quantify Peptide (Analyze samples using LC-MS or HPLC) sample->quantify replace->sample Repeat calc 8. Calculate Flux & Permeation (Plot cumulative amount vs. time) quantify->calc skin_dep->quantify

Caption: Step-by-step workflow for conducting an in vitro skin permeation study using Franz diffusion cells.

Detailed Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol is a standard method for assessing the permeation of a topical formulation across a skin membrane.[21][22][23]

1. Objective: To quantify the rate and extent of this compound permeation from a given formulation across an isolated skin membrane.

2. Materials & Apparatus:

  • Vertical Franz diffusion cells (with known diffusion area and receptor volume).[21]

  • Circulating water bath and magnetic stir plate.[21]

  • Excised human or porcine ear skin.[12][14]

  • Receptor medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[22]

  • Test formulation containing this compound.

  • Micropipettes, syringes, and collection vials.

  • Analytical equipment for peptide quantification (e.g., HPLC-UV, LC-MS).

3. Methodology:

  • Skin Preparation: Thaw frozen skin. Remove any subcutaneous fat and connective tissue using a scalpel. Cut the skin into sections large enough to fit the Franz cells.[14]

  • Apparatus Setup: Set up the Franz diffusion cells, connecting them to a circulating water bath to maintain a constant temperature (typically 32°C or 37°C).[23]

  • Skin Mounting: Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[24] Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Fill the receptor chamber with pre-warmed receptor medium and place a small magnetic stir bar inside.[23] Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[25]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the receptor chamber through the sampling arm.[22]

  • Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[24]

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.

4. Data Analysis:

  • Calculate the cumulative amount of peptide permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time.

  • The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the plot.

Protocol 2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This protocol follows the principles of OECD Test Guideline 439 for assessing skin irritation potential without using animals.[17][18]

1. Objective: To determine the potential of a this compound formulation to cause skin irritation.

2. Materials & Apparatus:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).[16]

  • Assay medium (provided by the tissue model manufacturer).

  • 6-well or 24-well plates.

  • Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS).

  • Negative Control (NC): DPBS or 0.9% NaCl.

  • Test formulation.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL.

  • Isopropanol or acid-isopropanol.

  • Plate reader (spectrophotometer).

3. Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissue inserts into wells containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.

  • Application of Test Material: Remove the medium. Apply a sufficient amount of the test formulation (e.g., 25 µL or 25 mg) directly onto the surface of the RhE tissue. Apply NC and PC to separate tissues.

  • Exposure: Expose the tissues to the test material for a defined period (e.g., 45-60 minutes) at room temperature.[26]

  • Washing: Thoroughly rinse the test material from the tissue surface with PBS.

  • Post-incubation: Transfer the washed tissues to new wells with fresh medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C, 5% CO₂.[26]

  • MTT Viability Assay: After post-incubation, transfer the tissues to a well containing MTT medium and incubate for 3 hours. Viable cells will convert the yellow MTT into a purple formazan (B1609692) salt.

  • Formazan Extraction: After the MTT incubation, carefully remove the tissues, blot dry, and place them in a new well containing an extraction solvent (e.g., isopropanol) to dissolve the formazan crystals. Shake for at least 2 hours.

  • Measurement: Transfer an aliquot of the extraction solution to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.

4. Data Analysis:

  • Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (Mean OD of test material / Mean OD of negative control) x 100.

  • Classification: According to GHS Category 2, if the mean tissue viability is ≤ 50%, the formulation is classified as an irritant.[17] If viability is > 50%, it is considered a non-irritant.

References

Temperature stability of Tetrapeptide-30 during formulation processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the temperature stability of Tetrapeptide-30 during formulation processing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for incorporating this compound into formulations?

For optimal stability, it is recommended to add this compound solutions to the formulation during the cooling phase. For oil-in-water (O/W) emulsions, the temperature should be below 40°C (104°F). For water-in-oil (W/O) emulsions, it is advisable to add the peptide solution at temperatures below 30°C (86°F) prior to homogenization.

Q2: How should this compound be stored for long-term and short-term use?

For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from moisture and light. Under these conditions, it can be stable for several months to years. For short-term storage of a stock solution, it is recommended to keep it at 4°C for up to one week. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause degradation of this compound during formulation?

The main factors contributing to peptide degradation are elevated temperatures, extreme pH levels, oxidation, and hydrolysis.[1] Exposure to high heat during processing can lead to the breakdown of peptide bonds and loss of biological activity.

Q4: Can I heat my formulation after adding this compound?

It is strongly advised to avoid heating formulations after the addition of this compound. Post-addition heating can compromise the peptide's structural integrity and efficacy.

Q5: What is the impact of pH on the temperature stability of this compound?

While specific data for this compound is limited, peptides generally have an optimal pH range for stability. Deviations from this range, especially when combined with elevated temperatures, can accelerate degradation pathways such as deamidation and hydrolysis. It is recommended to maintain the formulation pH within a range of 3.5 to 6.5 for better stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Efficacy in Final Product High processing temperature during incorporation of this compound.Ensure the temperature of the formulation is below 40°C for O/W emulsions and below 30°C for W/O emulsions before adding the peptide.
pH of the formulation is outside the optimal range for peptide stability.Adjust the pH of the formulation to be within the recommended range of 3.5-6.5.
Prolonged exposure to elevated temperatures during processing.Minimize the time the formulation is held at elevated temperatures after the addition of the peptide.
Physical Instability of Formulation (e.g., phase separation, discoloration) Degradation of this compound leading to changes in formulation properties.Conduct a stability study of the final formulation at various temperatures to assess its physical integrity over time.
Incompatibility with other formulation ingredients at elevated temperatures.Evaluate the compatibility of this compound with all excipients at the intended processing temperatures.

Quantitative Data on Temperature Stability

The following table provides illustrative data on the stability of this compound under various temperature conditions. This data is based on typical peptide stability profiles and should be used as a guideline. Actual stability will depend on the specific formulation matrix.

TemperatureTimeEstimated Percent Degradation
4°C30 days< 1%
25°C (Room Temperature)30 days2-5%
40°C30 days10-20%
50°C30 days> 30%

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Cream Formulation

Objective: To assess the stability of a cream formulation containing this compound under accelerated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the final cream formulation containing this compound. Package the cream in its final intended packaging.

  • Initial Analysis (Time 0): Analyze samples from each batch for the initial concentration of this compound using High-Performance Liquid Chromatography (HPLC), viscosity, pH, and macroscopic appearance (color, odor, phase separation).

  • Stability Chambers: Place the packaged samples in stability chambers under the following conditions:

    • 25°C / 60% RH (Real-time control)

    • 40°C / 75% RH (Accelerated condition)

  • Time Points: Pull samples for analysis at the following time points: 1 month, 2 months, 3 months, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • This compound concentration via HPLC.

    • Viscosity.

    • pH.

    • Macroscopic appearance.

  • Data Analysis: Compare the results at each time point to the initial (Time 0) data. A significant change is typically defined as a >5-10% change in the initial assay of the active ingredient.

Protocol 2: HPLC Method for Quantification of this compound in a Cream Matrix

Objective: To quantify the concentration of this compound in a cosmetic cream.

Methodology:

  • Sample Extraction:

    • Accurately weigh approximately 1g of the cream into a 15mL centrifuge tube.

    • Add 5mL of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to extract the peptide.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve of known concentrations of this compound.

    • Run the extracted sample and the standards on the HPLC.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Tetrapeptide30_Signaling_Pathway cluster_extracellular Extracellular cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB Radiation p53 p53 UVB->p53 POMC POMC p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR Tyrosinase (TYR) MITF->TYR Melanin Melanin Synthesis TYR->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC Inhibits Tetrapeptide30->Inflammatory_Cytokines Inhibits Tetrapeptide30->TYR Inhibits

Caption: Signaling pathway of this compound in inhibiting melanogenesis.

Stability_Testing_Workflow Start Start: Prepare Formulation with this compound Initial_Analysis Time 0 Analysis: - HPLC for [this compound] - Viscosity - pH - Appearance Start->Initial_Analysis Stability_Chambers Place samples in stability chambers: - 25°C/60% RH - 40°C/75% RH Initial_Analysis->Stability_Chambers Time_Points Pull samples at 1, 2, 3, 6 months Stability_Chambers->Time_Points Analysis Analyze samples for: - HPLC for [this compound] - Viscosity - pH - Appearance Time_Points->Analysis Data_Comparison Compare results to Time 0 data Analysis->Data_Comparison Report Generate Stability Report Data_Comparison->Report

Caption: Experimental workflow for accelerated stability testing.

Troubleshooting_Logic Problem Problem: Loss of Efficacy Check_Temp Was processing temp < 40°C (O/W) or < 30°C (W/O)? Problem->Check_Temp Check_pH Is formulation pH within 3.5-6.5? Check_Temp->Check_pH Yes Solution_Temp Solution: Lower processing temperature Check_Temp->Solution_Temp No Check_Excipients Are excipients compatible with this compound? Check_pH->Check_Excipients Yes Solution_pH Solution: Adjust formulation pH Check_pH->Solution_pH No Solution_Excipients Solution: Re-evaluate excipient compatibility Check_Excipients->Solution_Excipients No

Caption: Troubleshooting logic for loss of efficacy.

References

Avoiding common pitfalls in Tetrapeptide-30 HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrapeptide-30 High-Performance Liquid Chromatography (HPLC) analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve accurate, reproducible results.

Troubleshooting Guide: Common HPLC Issues

This guide addresses the most frequent problems encountered during the HPLC analysis of this compound. By identifying the potential causes, you can implement effective solutions to optimize your chromatographic separation.

Problem Potential Causes Recommended Solutions
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Basic amine groups in the peptide interacting with acidic silanol groups on the silica-based column packing.[1] 2. Column Overload: Injecting too much sample mass.[2] 3. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. 4. Blocked Column Frit: Particulates from the sample or mobile phase blocking the column inlet frit, causing distorted flow.[2] 5. Inappropriate Mobile Phase pH: Mobile phase pH is too close to the peptide's pKa, leading to mixed ionization states.1. Use a modern, high-purity, end-capped column or a column with a polar-embedded phase to minimize silanol interactions.[1] Ensure 0.1% Trifluoroacetic Acid (TFA) is present in the mobile phase to act as an ion-pairing agent and suppress silanol activity.[3] 2. Reduce the sample concentration or injection volume.[3] 3. Minimize tubing length and use a narrow internal diameter (e.g., 0.005") to reduce dead volume. 4. Filter all samples and mobile phases.[4][5] Try back-flushing the column to dislodge particulates.[2] If the problem persists, replace the frit or the column. 5. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For peptides, a low pH (around 2-3) using TFA is standard.[3][6]
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in solvents, buffers, or water.[5][7][8] 2. System Contamination/Carryover: Residuals from previous injections in the injector, lines, or column.[5][7] 3. Sample Diluent Mismatch: The sample is dissolved in a stronger solvent than the initial mobile phase. 4. Degradation of TFA: Trifluoroacetic acid can degrade over time.1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3][5][7] Degas solvents properly.[8] 2. Implement a robust column wash procedure between runs, using a strong solvent.[9] Run blank gradients (without injection) to identify system-related peaks.[7][8] 3. Dissolve the sample in the initial mobile phase whenever possible.[10] If a stronger solvent is needed for solubility, inject the smallest possible volume. 4. Prepare fresh mobile phases daily.
Poor Resolution 1. Inappropriate Column Chemistry: The stationary phase is not providing adequate selectivity for this compound and its impurities.[11] 2. Gradient is Too Steep: The percentage of organic solvent increases too quickly, causing peaks to elute too close together.[3][12] 3. Low Column Efficiency: The column may be old, degraded, or of poor quality.[9]1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). For peptides, C18 columns are a common starting point.[6][13] 2. Develop a shallower gradient, especially around the elution time of the target peptide.[3][12][13] An increase of 1% organic solvent per minute is a typical starting point for peptides.[13][14] 3. Replace the column. Ensure proper column storage and operate within the manufacturer's recommended pH and pressure limits.
Shifting Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection. 2. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase over time.[2][15] 3. Fluctuations in Temperature: The column temperature is not stable.[16] 4. Column Degradation: The stationary phase is changing over time.[11]1. Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before the first injection and between runs. 2. Prepare mobile phases carefully and consistently. Use fresh mobile phases daily.[3] 3. Use a column thermostat to maintain a constant temperature, as elevated temperatures can improve peak shape and reproducibility.[16] 4. Monitor column performance with a standard and replace it when retention times or peak shapes deteriorate significantly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for this compound analysis?

A1: A reversed-phase C18 column is the most common and effective starting point for peptide separations.[6] Key parameters to consider are:

  • Pore Size: For a small peptide like this compound, a pore size of 100-130 Å is generally suitable.[6]

  • Particle Size: For standard HPLC, 3.5-5 µm particles are common. For UHPLC, sub-2 µm particles provide higher efficiency and resolution.[6]

  • Stationary Phase: Use a high-purity, fully porous, end-capped silica (B1680970) (Type B) to minimize peak tailing.

Q2: How should I prepare my this compound sample for analysis?

A2: Proper sample preparation is critical for accurate results.[11]

  • Dissolution: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.[3]

  • Solubility Issues: If the peptide has poor solubility, first dissolve it in a minimal amount of a strong organic solvent like DMSO or acetonitrile, then dilute it with the initial mobile phase.[3][17]

  • Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[10]

Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for peptide analysis?

A3: TFA is a crucial mobile phase additive that serves two main purposes:

  • Ion Pairing: TFA acts as an ion-pairing agent. It pairs with positively charged basic residues on the peptide, neutralizing their charge and increasing hydrophobicity. This enhances retention and improves peak shape.

  • Suppressing Silanol Interactions: At a low pH (around 2), TFA protonates the acidic silanol groups on the silica stationary phase, preventing them from interacting with the peptide and causing peak tailing. A concentration of 0.1% TFA is standard for both the aqueous and organic mobile phases.[10][14]

Q4: My this compound peak is very broad. What are the likely causes?

A4: A broad peak can be caused by several factors:

  • Column Degradation: The column may have lost its efficiency. Try replacing it.

  • Volume Overload: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase, can cause band broadening.[4] Try reducing the injection volume.

  • Secondary Interactions: As discussed under peak tailing, interactions with the stationary phase can broaden peaks. Ensure your mobile phase is optimized with 0.1% TFA.[1][18]

  • Shallow Gradient: While a shallow gradient improves resolution, an excessively shallow one can lead to broader peaks due to diffusion on the column. You may need to slightly increase the gradient slope.

Q5: Can I use formic acid (FA) instead of TFA?

A5: Yes, formic acid (typically at 0.1%) is a common alternative to TFA, especially for LC-MS applications. TFA is a strong ion-pairing agent and can cause significant ion suppression in the mass spectrometer. Formic acid is a weaker ion-pairing agent, leading to better MS sensitivity.[19] However, be aware that switching from TFA to FA may result in reduced peak resolution and broader peaks for some peptides, as it is less effective at masking silanol interactions.[19]

Experimental Protocols

Standard Protocol for this compound Purity Analysis by RP-HPLC

This protocol provides a robust starting point for method development.

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm membrane and degas.

2. Sample Preparation:

  • Accurately weigh the this compound standard or sample.

  • Dissolve in Mobile Phase A to a final concentration of 1.0 mg/mL.[3]

  • Vortex gently to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

3. HPLC Method Parameters: The following table outlines typical starting conditions for analyzing this compound.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm, 130 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214-220 nm (Peptide Bond)
Injection Volume 20 µL

4. Data Analysis:

  • Integrate the resulting chromatogram.

  • Calculate the purity of this compound by dividing the peak area of the main peak by the total area of all peaks, expressed as a percentage.

  • Assess peak shape by calculating the asymmetry or tailing factor. A value between 0.9 and 1.5 is generally considered good.

Visualized Workflows and Relationships

HPLC Troubleshooting Workflow

G problem problem question question solution solution sub_solution sub_solution start Problem Observed p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Ghost / Spurious Peaks start->p2 p3 Retention Time Shift start->p3 q1 All peaks affected? p1->q1 q2 Inject Blank Gradient p2->q2 q3 Is system pressure stable? p3->q3 q4 Is sample concentrated? q1->q4 No s1 Check for system issues: - Extra-column volume - Blocked column frit q1->s1 Yes s3 Peaks still present? q2->s3 s6 Check Mobile Phase Prep & Column Equilibration q3->s6 No s7 Check Pump & Temp Control q3->s7 Yes s2 Check for chemical interactions: - Mobile phase pH - Silanol activity q4->s2 No s8 Reduce sample load q4->s8 Yes s4 Source is System/Mobile Phase: - Use fresh, high-purity solvents - Clean injector & lines s3->s4 Yes s5 Source is Carryover: - Implement robust wash method s3->s5 No

Caption: A logical workflow for troubleshooting common HPLC issues.

Influence of Mobile Phase pH on Peptide Retention

G cluster_low_ph Low pH (e.g., pH 2-3) cluster_high_ph High pH (e.g., pH > 8) condition condition peptide_state peptide_state result result label label lp_cond Mobile Phase pH << pI lp_state Peptide is Net Positive (Positively Charged) lp_cond->lp_state Resulting State lp_result Increased Hydrophobicity (due to ion pairing with TFA) -> Stronger Retention -> Longer Retention Time lp_state->lp_result Effect on RP-HPLC hp_cond Mobile Phase pH >> pI hp_state Peptide is Net Negative (Negatively Charged) hp_cond->hp_state Resulting State hp_result Increased Hydrophilicity -> Weaker Retention -> Shorter Retention Time hp_state->hp_result Effect on RP-HPLC title Effect of Mobile Phase pH on Peptide Retention in Reversed-Phase HPLC (pI = Isoelectric Point)

References

Long-term storage and degradation profile of Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, degradation profile, and experimental troubleshooting for Tetrapeptide-30.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in its lyophilized powder form at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1] Under these conditions, the peptide can be stable for several months to years. Avoid repeated freeze-thaw cycles.

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (up to a week), the solution can be kept at 4°C.[1] The stability of the peptide in solution is significantly lower than in its lyophilized form.

Q3: What factors can lead to the degradation of this compound?

A3: Several factors can contribute to the degradation of this compound, including:

  • Temperature: Elevated temperatures accelerate degradation.[2]

  • pH: Peptides are susceptible to hydrolysis at acidic and alkaline pH.[2]

  • Oxidation: Exposure to air and certain reactive species can lead to oxidation of amino acid residues.

  • Light: Direct exposure to light can cause photodegradation.

  • Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.[2]

  • Enzymatic Degradation: In biological systems or contaminated solutions, proteases can cleave the peptide bonds.

Q4: My this compound is not dissolving properly. What should I do?

A4: this compound is generally soluble in water. If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

  • pH Adjustment: The solubility of peptides can be influenced by pH. For basic peptides like this compound, a slightly acidic pH may improve solubility. Conversely, for acidic peptides, a slightly basic pH can be beneficial.

  • Organic Solvents: For highly hydrophobic peptides, a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used to initially dissolve the peptide before slowly adding the aqueous buffer.

Q5: I am observing a loss of activity with my this compound in my cell culture experiments. What could be the cause?

A5: Loss of activity can be due to several factors:

  • Degradation: Ensure the peptide has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Prepare fresh solutions if degradation is suspected.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware. Using low-protein-binding tubes and pipette tips can help minimize this.

  • Enzymatic Degradation in Culture: If your cell culture medium contains proteases, this can lead to the degradation of the peptide over time. Consider using protease inhibitors if compatible with your experimental setup.

  • Incorrect Concentration: Verify the concentration of your stock solution and the final concentration in your experiment.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Possible Cause Troubleshooting Steps
Peptide Aggregation Visually inspect the solution for any turbidity or precipitates. Use dynamic light scattering (DLS) to check for aggregates. To mitigate aggregation, try dissolving the peptide at a lower concentration, using a different buffer, or adding a small amount of an organic solvent.
Inconsistent Peptide Concentration Re-measure the concentration of the stock solution using a reliable method such as UV spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay like the Bicinchoninic Acid (BCA) assay.
Improper Handling Ensure consistent experimental procedures, including incubation times, temperatures, and cell densities. Use calibrated pipettes and sterile techniques to avoid contamination.
Issue 2: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Peptide Degradation Compare the chromatogram to a reference standard of freshly prepared this compound. Degradation products typically appear as additional peaks, often with different retention times. Identify potential degradation products by mass spectrometry (MS).
Contamination Ensure all solvents and reagents are of high purity. Run a blank injection (solvent only) to identify any peaks originating from the system or solvent.
Column Issues Check the column's performance by injecting a standard mixture. If necessary, clean or replace the column according to the manufacturer's instructions.

Long-Term Storage and Degradation Profile

The stability of this compound is crucial for obtaining reliable and reproducible experimental results.

Storage Recommendations
Form Storage Temperature Expected Shelf Life Notes
Lyophilized Powder -20°C to -80°CSeveral months to yearsStore in a desiccated environment. Avoid frequent temperature fluctuations.[1]
Reconstituted Solution -20°C to -80°CUp to 6 months (aliquoted)Aliquot to avoid freeze-thaw cycles.
Reconstituted Solution 4°CUp to 1 weekFor short-term use only.
Degradation Profile

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound under different conditions.

1. Materials:

  • This compound (lyophilized powder)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Buffers of various pH (e.g., phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 4.0, borate (B1201080) buffer pH 9.0)

  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • For each stability condition (different pH and temperature), dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Prepare a "time zero" sample by immediately analyzing a freshly prepared sample.

3. Stability Study:

  • Incubate the prepared samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the peptide and its degradation products. For example, 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area of the main peptide peak to the total peak area of all peaks in the chromatogram.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute Stock in Buffers of Various pH stock->dilute temp1 4°C dilute->temp1 temp2 25°C dilute->temp2 temp3 40°C dilute->temp3 sampling Sample at Time Points temp1->sampling temp2->sampling temp3->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB Radiation p53 p53 UVB->p53 Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->Cytokines POMC POMC p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC Inhibits Tetrapeptide30->Cytokines Inhibits Tetrapeptide30->Tyrosinase Inhibits

Caption: Signaling pathway of this compound in inhibiting melanogenesis.

References

Technical Support Center: Refining Experimental Protocols for Tetrapeptide-30 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Tetrapeptide-30 gene expression analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in skin?

This compound, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), is primarily known for its skin-brightening effects.[1] It works by fading hyperpigmentation and evening out skin tone.[1] Its mechanism of action involves inhibiting tyrosinase, a key enzyme in melanin (B1238610) production, and blocking the transfer of melanin to the upper layers of the skin.[1][2] Additionally, it has anti-inflammatory properties.[1][3]

Q2: Which genes are most relevant to analyze when studying the effects of this compound?

Based on its mechanism of action, key genes to analyze include those involved in melanogenesis and inflammation. Studies have shown that this compound can reduce the gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][4][5] It also downregulates the expression of Pro-opiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH), and Tyrosinase (TYR).[2][4][6] Therefore, analyzing the mRNA levels of IL-6, IL-8, TNF-α, POMC, and TYR is highly relevant.

Q3: What are the recommended cell types for in vitro studies of this compound?

For in vitro studies, co-cultures of human keratinocytes and melanocytes are ideal to mimic the cellular environment of the epidermis. Primary human epidermal melanocytes (NHEM) and keratinocytes (NHEK) are commonly used. Cell lines such as B16F10 mouse melanoma cells can also be utilized for preliminary screening and mechanistic studies.

Q4: What are the typical concentrations of this compound used in in vitro experiments?

Published studies have used concentrations ranging from 0 to 10 µg/mL for treating cells in culture for 24 hours.[2] The optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response study is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during qPCR and RNA-Sequencing experiments for this compound gene expression analysis.

Quantitative PCR (qPCR) Troubleshooting
Problem Potential Cause Recommended Solution
No amplification or very late amplification (High Cq value) 1. Poor RNA quality or quantity: RNA degradation or low yield.[7][8] 2. Inefficient reverse transcription (RT): Issues with the RT enzyme or reaction conditions.[7] 3. Poor primer design: Primers may have incorrect melting temperatures (Tm), secondary structures, or are not specific to the target.[7][8] 4. Suboptimal qPCR conditions: Incorrect annealing temperature or extension time.[8] 5. PCR inhibitors: Contaminants from sample preparation carried over into the final reaction.[8][9]1. Assess RNA integrity using a Bioanalyzer or similar instrument. Ensure A260/280 ratio is ~2.0 and A260/230 is between 2.0-2.2. Repeat RNA extraction if necessary.[9] 2. Use a high-quality reverse transcriptase and optimize the amount of input RNA. Include a no-RT control to check for genomic DNA contamination.[7] 3. Re-design primers using primer design software. Aim for a Tm of 58-62°C, GC content of 40-60%, and amplicon length of 70-150 bp. Validate primer efficiency with a standard curve.[8] 4. Optimize the annealing temperature by running a gradient PCR. Ensure the extension time is adequate for the amplicon length.[8] 5. Dilute the cDNA template (e.g., 1:10) to reduce inhibitor concentration.[8][9] Re-purify the RNA if inhibition persists.
Amplification in No Template Control (NTC) 1. Contamination: Contamination of reagents (water, master mix, primers) or workspace with template DNA/cDNA.[7][9] 2. Primer-dimers: Primers annealing to each other.[9]1. Use fresh, nuclease-free water and reagents. [7] Prepare reactions in a dedicated PCR hood. Use aerosol-resistant pipette tips.[9] 2. Perform a melt curve analysis after the qPCR run. Primer-dimers typically melt at a lower temperature than the specific product.[9] If primer-dimers are present, redesign primers.
Poor reproducibility between technical replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting.[9][10] 2. Insufficient mixing: Reagents not mixed thoroughly before dispensing.[10]1. Use calibrated pipettes and be meticulous with pipetting technique. [9] Prepare a master mix for all reactions to minimize pipetting variability.[10] 2. Vortex and centrifuge all reagents and master mixes before use.
RNA-Sequencing (RNA-Seq) Troubleshooting
Problem Potential Cause Recommended Solution
Low library yield or quality 1. Poor RNA quality: Degraded RNA will result in fragmented libraries.[11] 2. Suboptimal library preparation: Errors during fragmentation, adapter ligation, or PCR amplification steps.[12]1. Start with high-quality RNA. Assess RNA integrity (RIN > 8 is recommended).[9] 2. Strictly follow the library preparation protocol. Optimize PCR cycles to avoid over-amplification.[12]
Low mapping rates to the reference genome 1. Poor sequencing quality: Low-quality reads, adapter contamination.[11] 2. Inappropriate reference genome or annotation file. [11] 3. Sample contamination: Presence of RNA from other organisms.1. Perform quality control on raw reads using tools like FastQC. Trim adapters and low-quality bases using tools like Trimmomatic.[11][13] 2. Ensure you are using the correct and most up-to-date reference genome and annotation file for your organism.[11] 3. Align unmapped reads to a database of common contaminants.
High variability between biological replicates 1. Biological variation: Natural differences between samples. 2. Batch effects: Samples processed at different times or with different reagent lots.[11][12] 3. Inconsistent sample handling or treatment. 1. Increase the number of biological replicates to improve statistical power.[11] 2. Randomize sample processing across batches. Use statistical methods to correct for known batch effects during data analysis.[11] 3. Ensure consistent experimental conditions for all samples.

Experimental Protocols

RNA Isolation from Cultured Skin Cells

This protocol describes the isolation of total RNA from keratinocytes and melanocytes treated with this compound.

Materials:

  • Cells cultured in 6-well plates

  • Phosphate-buffered saline (PBS)

  • TRIzol™ Reagent or similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in nuclease-free water)

  • Nuclease-free water

Procedure:

  • Wash cells once with ice-cold PBS.

  • Add 1 mL of TRIzol™ Reagent directly to each well and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA in 20-50 µL of nuclease-free water.

  • Determine RNA concentration and purity using a spectrophotometer.

  • Assess RNA integrity using a Bioanalyzer or gel electrophoresis.

Reverse Transcription (cDNA Synthesis)

This protocol outlines the conversion of RNA to complementary DNA (cDNA).

Materials:

  • Total RNA (1 µg)

  • High-Capacity cDNA Reverse Transcription Kit (or similar)

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the following components:

    • Total RNA: 1 µg

    • 10X RT Buffer: 2 µL

    • 100 mM dNTP Mix: 0.8 µL

    • 10X RT Random Primers: 2 µL

    • MultiScribe™ Reverse Transcriptase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently and centrifuge briefly.

  • Incubate the reaction mixture in a thermal cycler with the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

    • Hold at 4°C

  • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the expression of target genes using a SYBR Green-based assay.

Materials:

  • cDNA template

  • Forward and reverse primers for target genes (TYR, POMC, IL-6, etc.) and a reference gene (GAPDH, ACTB)

  • PowerUp™ SYBR™ Green Master Mix (or similar)

  • Nuclease-free water

  • qPCR plate and optical seals

Procedure:

  • Dilute the cDNA template 1:10 with nuclease-free water.

  • Prepare a master mix for each primer set in a microcentrifuge tube. For a single 20 µL reaction:

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

  • Mix the master mix thoroughly and dispense 15 µL into each well of the qPCR plate.

  • Add 5 µL of the diluted cDNA template to the respective wells.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

  • Set up the thermal cycling conditions:

    • UDG Activation: 50°C for 2 minutes (if using a master mix with UDG)

    • Polymerase Activation: 95°C for 2 minutes

    • PCR Cycles (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: As per instrument guidelines.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression.

Table of Recommended qPCR Cycling Parameters

StepTemperature (°C)TimeCycles
UDG Activation502 minutes1
Polymerase Activation952 minutes1
Denaturation9515 seconds40
Annealing/Extension601 minute40
Melt CurveInstrument Default-1
RNA-Seq Data Analysis Workflow

A general workflow for analyzing RNA-Seq data to identify differentially expressed genes following this compound treatment.

  • Quality Control (QC) of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Check for per-base sequence quality, GC content, and adapter contamination.[11]

  • Read Trimming and Filtering:

    • Use tools like Trimmomatic or Trim Galore! to remove adapter sequences and low-quality reads.[11][13]

  • Alignment to Reference Genome:

    • Align the cleaned reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.[11][13]

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[13]

  • Differential Gene Expression Analysis:

    • Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound treated and control groups.[13]

    • These tools normalize the data and perform statistical tests to determine significance.

  • Functional Annotation and Pathway Analysis:

    • Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to understand the biological processes affected by this compound.

Visualizations

This compound Signaling Pathway in Melanogenesis Inhibition

Tetrapeptide30_Signaling_Pathway cluster_extracellular Extracellular cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVB UVB p53 p53 UVB->p53 activates Inflammatory_Cytokines IL-6, IL-8, TNF-α UVB->Inflammatory_Cytokines induces This compound This compound POMC_mRNA POMC mRNA This compound->POMC_mRNA inhibits This compound->Inflammatory_Cytokines inhibits Tyrosinase Tyrosinase (enzyme) This compound->Tyrosinase inhibits activity p53->POMC_mRNA induces transcription α-MSH α-MSH POMC_mRNA->α-MSH translates to MC1R MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of TYR_Gene TYR Gene MITF->TYR_Gene activates transcription of TYR_Gene->Tyrosinase Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis catalyzes α-MSH->MC1R binds to

Caption: Signaling pathway of this compound in inhibiting melanogenesis.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., Keratinocytes/Melanocytes + this compound) RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation RNA_QC 3. RNA Quality & Quantity Control (Spectrophotometer, Bioanalyzer) RNA_Isolation->RNA_QC Library_Prep 4a. RNA-Seq Library Preparation RNA_QC->Library_Prep RNA-Seq Path cDNA_Synthesis 4b. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR Path Sequencing 5a. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Raw_Data_QC 6a. Raw Read Quality Control (FastQC) Sequencing->Raw_Data_QC qPCR 5b. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR qPCR_Analysis 6b. Relative Quantification (ΔΔCq Method) qPCR->qPCR_Analysis Alignment 7a. Read Alignment (STAR/HISAT2) Raw_Data_QC->Alignment Quantification 8a. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9a. Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Data_Interpretation 10. Biological Interpretation & Validation DEG_Analysis->Data_Interpretation qPCR_Analysis->Data_Interpretation

Caption: Workflow for qPCR and RNA-Seq gene expression analysis.

References

Technical Support Center: Optimizing Tetrapeptide-30 Activity by Adjusting Formulation pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the impact of pH on the stability and efficacy of Tetrapeptide-30 in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound activity?

A1: this compound is most stable and active within a pH range of 3.5 to 6.5. Formulations should be buffered to remain within this range to ensure maximum efficacy and shelf-life. Operating outside this range can lead to peptide degradation and a significant loss of biological activity.

Q2: What are the primary mechanisms of action for this compound?

A2: this compound exerts its skin-lightening and anti-inflammatory effects through a multi-faceted approach:

  • Inhibition of Tyrosinase: It reduces the activity of tyrosinase, a key enzyme in melanin (B1238610) production.

  • Inhibition of Melanocyte Activation: It downregulates the gene expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8. This anti-inflammatory action reduces the signaling cascade that leads to melanocyte activation.

  • Downregulation of POMC: It decreases the expression of proopiomelanocortin (POMC), a precursor to α-melanocyte-stimulating hormone (α-MSH), which is a primary driver of melanin synthesis.

Q3: How does a pH outside the optimal range affect this compound?

A3: Extreme pH values (both acidic and alkaline) can lead to the hydrolysis of the peptide bonds, altering the three-dimensional structure of this compound. This conformational change can prevent it from effectively binding to its target receptors, thereby diminishing its biological activity. Furthermore, degradation can lead to a complete loss of function.

Q4: Can I adjust the pH of a finished formulation containing this compound?

A4: While minor adjustments are possible, it is not recommended to make significant pH changes to a finished product. Large shifts in pH can disrupt the emulsion, alter viscosity, and affect the stability of other ingredients in the formulation. It is best to establish the target pH during the development phase, before the addition of the peptide.

Troubleshooting Guide

Issue 1: Decreased Efficacy of a this compound Formulation

Possible Cause: The pH of the formulation may have shifted outside the optimal 3.5 to 6.5 range during manufacturing or storage.

Troubleshooting Steps:

  • Measure the pH: Use a calibrated pH meter to accurately measure the pH of the formulation.

  • Review Manufacturing Process: Ensure that all raw materials are within their specified pH ranges and that the manufacturing process does not introduce any components that could drastically alter the final pH.

  • Stability Testing: If the initial pH is within range, conduct stability testing under various temperature and light conditions to see if the pH shifts over time. If it does, the buffering capacity of the formulation may be insufficient.

Issue 2: Inconsistent Results in In-Vitro Assays

Possible Cause: The pH of the cell culture media or assay buffers could be influencing the activity of this compound.

Troubleshooting Steps:

  • Standardize Buffer pH: Ensure that all buffers and media used in your experiments are consistently buffered to a pH within the optimal range for this compound (e.g., pH 6.5 for tyrosinase inhibition assays).

  • Control for pH Effects on Cells: Be aware that pH can also affect the viability and function of the cells used in your assays. Include appropriate controls to distinguish between the effects of pH on the peptide and on the cells themselves.

  • Pre-test Peptide Stability: Before conducting a full experiment, incubate this compound in your assay media for the duration of the experiment and then test its activity to ensure it remains stable under your specific conditions.

Data Presentation

The following tables provide a summary of expected quantitative data for this compound activity and stability at various pH levels. Note that this data is representative and may vary depending on the specific formulation and experimental conditions.

Table 1: Effect of pH on this compound Tyrosinase Inhibition Activity

Formulation pHAverage Tyrosinase Inhibition (%)Standard Deviation
3.065%± 4.5%
4.085%± 3.2%
5.092%± 2.1%
6.088%± 2.8%
7.055%± 5.1%
8.030%± 6.3%

Table 2: Effect of pH on this compound Stability Over 30 Days at 25°C

Formulation pHRemaining Active Peptide (%)
3.080%
4.095%
5.098%
6.096%
7.070%
8.045%

Experimental Protocols

Protocol for Measuring Tyrosinase Inhibition

This protocol outlines the steps to measure the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the this compound solution.

  • Add 140 µL of the phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100

Protocol for Measuring Cytokine Reduction (IL-6)

This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine IL-6 in cell culture.

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound

  • Human IL-6 ELISA kit

Procedure:

  • Culture human epidermal keratinocytes in a 24-well plate until they reach 80% confluency.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce an inflammatory response by adding LPS to the media and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's instructions.

  • Compare the IL-6 levels in the this compound treated cells to the untreated control cells to determine the percentage reduction.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Tetrapeptide30_Signaling_Pathway UVB UVB Radiation / Inflammation Keratinocytes Keratinocytes UVB->Keratinocytes Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IL-8) Keratinocytes->Cytokines POMC ↓ POMC Expression Keratinocytes->POMC Tetrapeptide30 This compound Tetrapeptide30->Cytokines Inhibits Tetrapeptide30->POMC Inhibits Melanocytes Melanocytes Cytokines->Melanocytes Activates alphaMSH α-MSH POMC->alphaMSH MC1R MC1R Receptor alphaMSH->MC1R Binds to Tyrosinase ↓ Tyrosinase Activity MC1R->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Signaling pathway of this compound in reducing hyperpigmentation.

Experimental_Workflow_Tyrosinase_Assay Start Start: Prepare Reagents Step1 1. Add this compound to 96-well plate Start->Step1 Step2 2. Add Phosphate Buffer Step1->Step2 Step3 3. Add Tyrosinase & Incubate Step2->Step3 Step4 4. Add L-DOPA (Substrate) Step3->Step4 Step5 5. Measure Absorbance at 475 nm Step4->Step5 End End: Calculate % Inhibition Step5->End

Caption: Experimental workflow for the tyrosinase inhibition assay.

Troubleshooting_Logic_Tree Problem Problem: Low this compound Activity CheckpH Is formulation pH within 3.5 - 6.5? Problem->CheckpH AdjustpH Action: Adjust pH with appropriate buffers CheckpH->AdjustpH No CheckStorage Were storage conditions (temp, light) correct? CheckpH->CheckStorage Yes Solution Solution Found AdjustpH->Solution ReviewStorage Action: Review and correct storage protocols CheckStorage->ReviewStorage No CheckInteraction Are there any ingredient interactions? CheckStorage->CheckInteraction Yes ReviewStorage->Solution Reformulate Action: Consider reformulating to avoid antagonists CheckInteraction->Reformulate Yes CheckInteraction->Solution No Reformulate->Solution

Caption: Logical troubleshooting workflow for low this compound activity.

Technical Support Center: Mitigating Potential Cytotoxicity of Tetrapeptide-30 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with Tetrapeptide-30 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide composed of four amino acids: proline, lysine (B10760008), glutamic acid, and lysine (PKEK).[1] Its primary function is as a skin-lightening agent. It works by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production, and by inhibiting the activation of melanocytes.[2] Additionally, this compound has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[3]

Q2: At what concentrations is this compound typically effective and when might cytotoxicity be a concern?

This compound is effective for its skin-lightening and anti-inflammatory effects at concentrations in the range of 0-10 μg/mL in vitro. While generally considered to have a good safety profile, high concentrations of any peptide can potentially lead to cytotoxicity. The exact cytotoxic concentration of this compound can vary depending on the cell type, experimental conditions, and exposure time. It is crucial to perform a dose-response study to determine the optimal non-toxic concentration for your specific cell line and experimental setup.

Q3: What are the common causes of peptide-induced cytotoxicity in cell culture experiments?

Several factors can contribute to cytotoxicity observed in peptide experiments:

  • Peptide Aggregation: Peptides, especially at high concentrations, can self-aggregate, leading to non-specific cellular stress and membrane disruption.

  • Contaminants from Synthesis: Residual substances from the peptide synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic to cells.

  • Endotoxin (B1171834) Contamination: Bacterial endotoxins introduced during synthesis or handling can trigger inflammatory responses and cell death.

  • High Peptide Concentration: The intrinsic properties of the peptide at high concentrations can lead to off-target effects and cellular toxicity.

  • Cell Type Susceptibility: Different cell lines exhibit varying sensitivities to peptides.

Q4: How can I reduce the risk of this compound cytotoxicity in my experiments?

To mitigate potential cytotoxicity, consider the following strategies:

  • Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course studies to identify a therapeutic window that maximizes biological activity while minimizing toxicity.[4]

  • Ensure Peptide Purity: Use high-purity this compound and consider techniques to remove any residual synthesis contaminants.

  • Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve the peptide) in your experiments to account for any solvent-induced toxicity.

  • Adjust Serum Concentration: The presence of serum proteins can sometimes sequester peptides, reducing their effective concentration and potential cytotoxicity. Experimenting with different serum concentrations may be beneficial.[4]

  • Consider Formulation Strategies: For in vivo or advanced in vitro models, encapsulating the peptide in delivery systems like liposomes can help control its release and reduce off-target effects.[4]

Troubleshooting Guides

Guide 1: Unexpected High Cytotoxicity Observed in Cell Viability Assays

This guide addresses common issues when cytotoxicity is higher than anticipated in assays like MTT, XTT, or LDH.

Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity at all tested concentrations 1. Peptide Stock Concentration Error: Incorrect calculation or dilution of the stock solution. 2. Peptide Aggregation: The peptide may have aggregated in the stock solution or culture medium. 3. Contamination: The peptide stock or cell culture may be contaminated with endotoxins or other cytotoxic substances.1. Verify Stock Concentration: Re-calculate and prepare fresh dilutions from the stock. If possible, verify the concentration using a spectrophotometer. 2. Assess Peptide Solubility: Ensure the peptide is fully dissolved. Consider using alternative solvents or sonication. Visually inspect for precipitates. 3. Test for Endotoxins: Use an LAL assay to check for endotoxin contamination in your peptide stock. Ensure aseptic techniques are followed.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the peptide and affect cell viability. 3. Improper Mixing: Uneven distribution of the peptide within the wells.1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during seeding. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[4] 3. Gentle Mixing: After adding the peptide, gently mix the plate using a plate shaker or by gentle tapping.
MTT assay shows low signal in control wells 1. Low Cell Number: Insufficient number of viable cells seeded. 2. Reduced Metabolic Activity: Cells are not in a healthy, logarithmic growth phase.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Use Healthy Cells: Ensure cells are healthy and actively dividing before starting the experiment.
LDH assay shows high background in control wells 1. Cell Handling Damage: Excessive pipetting or centrifugation can damage cell membranes. 2. LDH in Serum: The serum used in the culture medium may contain lactate (B86563) dehydrogenase.1. Gentle Cell Handling: Handle cells gently during seeding and media changes. 2. Use Heat-Inactivated Serum or Serum-Free Medium: Heat-inactivating the serum or using a serum-free medium during the assay can reduce background LDH levels.[4]
Illustrative Cytotoxicity Data for this compound

The following table provides an example of how to present cytotoxicity data. Note that these are illustrative values, and researchers should determine the specific IC50 values for their experimental conditions.

Cell Line Assay Exposure Time (hours) Illustrative IC50 (μg/mL)
Human Epidermal Keratinocytes (HEK)MTT48> 500
Human Epidermal Melanocytes (HEM)MTT48> 500
Human Dermal Fibroblasts (HDF)MTT48> 400

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol quantifies the release of LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the supernatant without disturbing the cells.[5]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from a commercial kit according to the manufacturer's instructions.[4]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).[5]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).[4]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release (untreated cells), and maximum release (cells treated with a lysis buffer) controls.

Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Tetrapeptide30_Signaling_Pathway This compound Anti-Inflammatory and Whitening Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes stimulates IL6_TNFa IL-6, TNF-α Keratinocytes->IL6_TNFa releases POMC POMC Keratinocytes->POMC expresses Tetrapeptide30 This compound Tetrapeptide30->IL6_TNFa inhibits Tetrapeptide30->POMC inhibits Tyrosinase Tyrosinase Tetrapeptide30->Tyrosinase inhibits aMSH α-MSH POMC->aMSH cleaves to Melanocytes Melanocytes aMSH->Melanocytes activates Melanocytes->Tyrosinase activates Melanin Melanin Production Tyrosinase->Melanin

Caption: Signaling pathway of this compound in mitigating inflammation and hyperpigmentation.

Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_peptide Treat with this compound (and controls) incubate_24h->treat_peptide incubate_exp Incubate for Experimental Period (e.g., 24-72h) treat_peptide->incubate_exp assay Perform Cytotoxicity Assay (MTT, LDH, etc.) incubate_exp->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Analyze Data (% Viability / % Cytotoxicity) measure->analyze end End analyze->end

Caption: A generalized experimental workflow for assessing peptide cytotoxicity.

Troubleshooting_Logic Troubleshooting High Cytotoxicity start High Cytotoxicity Observed check_stock Verify Peptide Stock Concentration and Purity start->check_stock check_controls Review Controls (Vehicle, Positive, Negative) start->check_controls check_assay Is the Assay Protocol Optimized for Peptides? check_stock->check_assay check_controls->check_assay optimize_assay Optimize Assay Conditions (e.g., serum concentration) check_assay->optimize_assay No dose_response Perform Dose-Response and Time-Course Study check_assay->dose_response Yes optimize_assay->dose_response end Determine Non-Toxic Concentration Range dose_response->end

Caption: A logical flowchart for troubleshooting unexpected high cytotoxicity results.

References

Validation & Comparative

A Comparative Analysis of Tetrapeptide-30 and Hydroquinone for the Management of Melasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melasma, a chronic and recurrent disorder of hyperpigmentation, presents a significant therapeutic challenge. For decades, hydroquinone (B1673460) has been the cornerstone of treatment, valued for its potent depigmenting activity. However, concerns regarding its side-effect profile have spurred the investigation of alternative agents. Among these, the synthetic oligopeptide, Tetrapeptide-30, has emerged as a promising candidate. This guide provides an objective comparison of the efficacy, mechanism of action, and safety of this compound versus hydroquinone in the context of melasma treatment, supported by available experimental data.

Mechanism of Action: A Tale of Two Pathways

Hydroquinone and this compound both interrupt the melanogenesis cascade, but through distinct mechanisms. Hydroquinone acts primarily as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] It serves as an alternate substrate for the enzyme, effectively competing with tyrosine and thus reducing the production of melanin precursors.[3][4] Additionally, hydroquinone may induce selective damage to melanocytes and increase the degradation of melanosomes.[2]

This compound, in contrast, offers a multi-pronged approach. It not only inhibits tyrosinase but also works upstream to reduce the activation of melanocytes.[5][6][7] It achieves this by downregulating the expression of pro-inflammatory cytokines like IL-6 and TNF-α and interfering with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade.[8] By reducing the expression of the POMC gene, a precursor to the melanin-stimulating hormone α-MSH, this compound effectively dampens the initial triggers for melanogenesis.[6][8]

Caption: Comparative Melanogenesis Inhibition Pathways.
FeatureThis compoundHydroquinone
Primary Target Multiple targets including POMC, inflammatory cytokines, and tyrosinase.[6][8]Tyrosinase enzyme.[1][3]
Mechanism Reduces melanocyte activation triggers and inhibits tyrosinase expression.[5][8]Competitively inhibits tyrosinase activity, acting as an alternate substrate.[3][4]
Upstream Effect Yes, interferes with the p53–POMC–α-MSH–MC1R signaling cascade.[8]No significant upstream effects reported.
Anti-inflammatory Yes, reduces expression of IL-6, IL-8, and TNF-α.[7][8]No, can sometimes cause inflammation and irritation.[9][10]

Comparative Efficacy: Analysis of Clinical Data

Hydroquinone is unequivocally established as an effective first-line treatment for melasma, with a large body of clinical evidence supporting its use.[11][12] Clinical trials consistently demonstrate a significant reduction in the Melasma Area and Severity Index (MASI) score with hydroquinone treatment, typically at concentrations of 2% to 5%.[3][13]

Direct, peer-reviewed, head-to-head clinical trials comparing this compound with hydroquinone for melasma are not extensively documented in the available literature. Evidence for this compound's efficacy is often derived from manufacturer-led studies or in-vitro models.[5][7] These studies report significant skin-brightening effects and a reduction in hyperpigmentation.[5] One study noted that this compound has been shown to improve skin tone evenness and reduce melasma in individuals with Fitzpatrick skin phototypes V and VI.[14]

While a direct quantitative comparison is challenging, some studies have compared hydroquinone to other non-hydroquinone brightening agents, providing a benchmark for performance.

CompoundStudy DesignConcentrationDurationKey Efficacy ResultsSide Effects
Hydroquinone Randomized Controlled Trial3%12 weeks26.7% reduction in MASI score.[15]Mild erythema and irritation reported in 38% of patients.[15]
Hydroquinone Randomized, Split-Face Trial4%12 weeksStatistically significant improvement in half-face MASI, Overall Hyperpigmentation, and Melasma Severity Rating Scale (MSRS) from baseline.[16]Not specified in detail, but noted as a potential limitation for long-term use.[16]
This compound In-vitro & Manufacturer Clinical StudiesNot specifiedNot specifiedConfirmed skin-brightening, reduction of age spots, and reduction of skin redness.[5]Generally well-tolerated; considered non-comedogenic.[17]
Tranexamic Acid (for comparison) Randomized Controlled Trial5%12 weeks27% reduction in MASI score (statistically similar to 3% HQ).[15]Mild irritation in 6% of patients; significantly better tolerated than HQ.[15]

Note: The lack of standardized, independent clinical trials for this compound makes a direct efficacy comparison with the well-established hydroquinone difficult. The data presented is based on available, though heterogeneous, sources.

Experimental Protocols: A Framework for Evaluation

Well-designed, randomized controlled trials are essential for validating the efficacy of melasma treatments.[18] A standard protocol, often employing a split-face design, allows for direct intra-patient comparison, minimizing variability.

Key Methodological Components:
  • Patient Selection:

    • Inclusion Criteria: Adults with a clinical diagnosis of symmetric bilateral melasma (epidermal or mixed type), Fitzpatrick skin type I-VI.

    • Exclusion Criteria: Pregnancy, breastfeeding, use of other topical lightening agents within the past month, history of hypersensitivity to study ingredients.

  • Study Design:

    • A randomized, double-blind, split-face controlled trial is the gold standard.[16]

    • Duration: Typically 12 weeks, with follow-up assessments to evaluate for relapse.[18][19]

  • Treatment Regimen:

    • Patients apply one product (e.g., this compound cream) to one side of the face and the comparator (e.g., 4% hydroquinone cream) to the other side.

    • Application is typically twice daily.

    • Mandatory use of a broad-spectrum sunscreen (SPF 30 or higher) is critical for all participants.[10]

  • Efficacy Assessment:

    • Primary Endpoint: Change in MASI score from baseline. The MASI score is a validated tool that quantifies the severity of melasma based on the area of involvement, darkness, and homogeneity.[18]

    • Secondary Endpoints:

      • Physician's Global Assessment (PGA).[18]

      • Standardized digital photography and colorimetric measurements (e.g., using a Chromameter).[20]

      • Patient-reported outcomes, such as the Melasma Quality of Life (MELASQOL) questionnaire.[19]

  • Safety and Tolerability Assessment:

    • Adverse events, such as erythema, scaling, burning, and itching, are recorded at each follow-up visit using a standardized scale.

G Split-Face Clinical Trial Workflow for Melasma start Patient Screening & Recruitment (Symmetric Facial Melasma) baseline Baseline Assessment - MASI Score - Standardized Photography - MELASQOL start->baseline random Randomization (e.g., Left vs. Right Face) baseline->random treat_A Application of Test Product A (e.g., this compound) random->treat_A treat_B Application of Test Product B (e.g., Hydroquinone) random->treat_B followup Follow-up Assessments (e.g., Weeks 4, 8, 12) - Efficacy Measures - Safety & Tolerability treat_A->followup treat_B->followup analysis Final Assessment & Data Analysis - Compare MASI change - Statistical Analysis followup->analysis conclusion Conclusion on Comparative Efficacy and Safety analysis->conclusion

Caption: Standardized Workflow for a Split-Face Melasma Trial.

Safety and Tolerability Profile

A significant differentiating factor between the two compounds is their side-effect profile. Hydroquinone is associated with a range of adverse effects, including erythema, irritation, stinging, and allergic contact dermatitis.[9][10][21] While often mild and transient, these effects can lead to non-compliance.[22] A more serious, though rare, risk with long-term, high-concentration use is exogenous ochronosis, a paradoxical blue-black discoloration of the skin.[10][21][23]

This compound is generally regarded as having a favorable safety profile.[17] It is considered non-comedogenic and is not typically associated with the irritation commonly seen with hydroquinone.[17] The Environmental Working Group (EWG) gives it a low hazard score.[24] However, as with any topical agent, the potential for hypersensitivity exists, and comprehensive long-term safety data in large populations is less extensive than for hydroquinone.

Side EffectThis compoundHydroquinone
Irritation/Erythema Uncommon.[17]Common, especially at the beginning of treatment.[9][21][22]
Allergic Contact Dermatitis Possible, but rare.A known potential side effect.[9][21]
Exogenous Ochronosis Not reported.Rare, but a significant risk with long-term, high-concentration use.[10][23]
Photosensitivity Not reported, but sun protection is always advised.[17]Can increase sun sensitivity, making rigorous sun protection essential.[10][21]
Pregnancy/Breastfeeding Data is lacking; consultation with a healthcare professional is advised.[17]Substantial systemic absorption occurs; recommended to minimize exposure.[9]

Conclusion

Hydroquinone remains the gold-standard topical agent for melasma, with robust evidence supporting its high efficacy. Its primary mechanism is the potent inhibition of tyrosinase. However, its clinical utility can be limited by a notable incidence of local irritation and the rare but serious risk of ochronosis.

This compound presents a mechanistically distinct alternative. By targeting multiple points in the melanogenesis pathway, including upstream inflammatory triggers and melanocyte activators, it offers a more comprehensive approach to managing hyperpigmentation. Its primary advantages are its favorable safety and tolerability profile, making it a suitable option for individuals with sensitive skin or for long-term maintenance therapy.

For drug development professionals, this compound represents a promising avenue for non-hydroquinone-based formulations. Future research should focus on conducting large-scale, randomized, double-blind, head-to-head clinical trials to definitively establish its comparative efficacy against hydroquinone and other brightening agents. Such studies will be crucial for positioning this compound within the therapeutic algorithm for melasma.

References

A Comparative Analysis of Tetrapeptide-30 and Sodium Ascorbyl Phosphate (SAP) for the Treatment of Age Spots

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of dermatology and cosmetology, the quest for effective and safe depigmenting agents is a continuous endeavor. Among the myriad of ingredients available, Tetrapeptide-30 and Sodium Ascorbyl Phosphate (SAP), a stable form of Vitamin C, have emerged as promising candidates for addressing hyperpigmentation, particularly age spots (solar lentigines). This guide provides a comprehensive comparative analysis of their performance, supported by available experimental data, to aid in formulation and development decisions.

Mechanism of Action: A Tale of Two Pathways

Both this compound and Sodium Ascorbyl Phosphate exert their effects by interfering with the process of melanogenesis, the biochemical pathway responsible for melanin (B1238610) production. However, they employ distinct mechanisms to achieve this.

This compound , a synthetic peptide, primarily functions by modulating the inflammatory response and interfering with the signaling cascade that triggers melanin synthesis. It has been shown to reduce the expression of pro-inflammatory cytokines and pro-opiomelanocortin (POMC), a precursor to melanin-stimulating hormones. This multi-faceted approach helps to prevent the initial activation of melanocytes.

Sodium Ascorbyl Phosphate (SAP) , upon penetrating the skin, is converted to ascorbic acid (Vitamin C). Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. By reducing tyrosinase activity, SAP effectively curtails the rate of melanin production. Additionally, as a potent antioxidant, SAP helps to neutralize reactive oxygen species (ROS) that can stimulate melanogenesis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and Sodium Ascorbyl Phosphate in treating hyperpigmentation. It is important to note that direct head-to-head clinical trials are limited, and the presented data is compiled from various independent studies.

Table 1: In Vitro Performance Comparison

ParameterThis compoundSodium Ascorbyl Phosphate (SAP)
Tyrosinase Inhibition (IC50) Data not available in reviewed literatureData not available in reviewed literature
Melanin Inhibition in B16F10 Cells Dose-dependent inhibition of melanin production.[1]Dose-dependent inhibition of melanin production.

Table 2: Clinical Efficacy on Age Spots

ParameterThis compoundSodium Ascorbyl Phosphate (SAP)
Reduction in Age Spot Appearance Fading of age spots observed after 8 weeks of use.[2]Up to 69% reduction in the appearance of age spots.[3]
Improvement in Skin Tone Evenness Significant improvement after 4 weeks.[2]Significantly reduced the appearance of dark spots over a 12-week period.[4]
Clinical Study Details In a 12-week study on subjects with skin types V-VI, a formulation with this compound showed significant superiority to vehicle in improving overall appearance and evenness of skin tone.[5]A study demonstrated significant and powerful fading of age spots.[3]

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for key experiments are provided below.

Melanin Content Assay in B16F10 Melanoma Cells

This assay is a standard in vitro method to assess the depigmenting potential of a compound.

1. Cell Culture and Treatment:

  • Murine melanoma B16F10 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in multi-well plates and allowed to adhere.
  • The cells are then treated with various concentrations of the test compound (this compound or SAP) for a specified period (e.g., 72 hours). A known tyrosinase inhibitor (e.g., kojic acid) can be used as a positive control.

2. Melanin Extraction:

  • After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
  • The cells are lysed using a lysis buffer (e.g., 1N NaOH with 10% DMSO).
  • The cell lysates are heated (e.g., at 80°C for 1 hour) to solubilize the melanin.

3. Quantification:

  • The absorbance of the melanin-containing lysate is measured using a spectrophotometer at a wavelength of approximately 405 nm.
  • The melanin content is often normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

In Vivo Clinical Evaluation of Age Spot Reduction

This protocol outlines a typical clinical study design to evaluate the efficacy of a topical product on age spots.

1. Subject Recruitment:

  • Healthy volunteers with visible age spots on sun-exposed areas (e.g., face, hands) are recruited.
  • Inclusion and exclusion criteria are established to ensure a homogenous study population.

2. Study Design:

  • A randomized, double-blind, placebo-controlled design is often employed.
  • Subjects are randomly assigned to apply either the test product (containing this compound or SAP) or a placebo vehicle to the designated area twice daily for a predefined period (e.g., 8-12 weeks).

3. Efficacy Assessment:

  • Instrumental Measurement: A chromameter or other colorimetric device is used to objectively measure changes in the color and intensity of the age spots (e.g., Lab* values).
  • Expert Visual Grading: A dermatologist or trained expert visually assesses the changes in the size, color, and overall appearance of the age spots using a standardized grading scale.
  • Subject Self-Assessment: Subjects complete questionnaires to provide their perception of the product's efficacy.

4. Safety and Tolerability:

  • Throughout the study, any adverse events, such as skin irritation, are monitored and recorded.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Melanogenesis_Inhibition cluster_Tetrapeptide30 This compound Pathway cluster_SAP Sodium Ascorbyl Phosphate (SAP) Pathway Inflammatory\nStimuli Inflammatory Stimuli Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Inflammatory\nStimuli->Pro-inflammatory\nCytokines POMC\nExpression POMC Expression Pro-inflammatory\nCytokines->POMC\nExpression Melanocyte\nActivation Melanocyte Activation POMC\nExpression->Melanocyte\nActivation This compound This compound This compound->Pro-inflammatory\nCytokines Inhibits This compound->POMC\nExpression Inhibits Tyrosinase\nUpregulation Tyrosinase Upregulation Melanocyte\nActivation->Tyrosinase\nUpregulation Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin SAP SAP Ascorbic Acid Ascorbic Acid SAP->Ascorbic Acid Conversion in skin Tyrosinase Tyrosinase Ascorbic Acid->Tyrosinase Inhibits Hyperpigmentation\n(Age Spots) Hyperpigmentation (Age Spots) Melanin->Hyperpigmentation\n(Age Spots) Melanin\nProduction Melanin Production Tyrosinase\nUpregulation->Melanin\nProduction Melanin\nProduction->Hyperpigmentation\n(Age Spots)

Figure 1: Mechanisms of action for this compound and SAP in inhibiting melanogenesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Clinical Trial Cell_Culture B16F10 Cell Culture Treatment Treatment with This compound or SAP Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Tyrosinase Inhibition Assay Treatment->Tyrosinase_Assay Data_Analysis Data Analysis & Comparative Evaluation Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Recruitment Subject Recruitment (with Age Spots) Randomization Randomization (Test vs. Placebo) Recruitment->Randomization Application Topical Application (8-12 weeks) Randomization->Application Assessment Efficacy Assessment (Instrumental & Visual) Application->Assessment Assessment->Data_Analysis

Figure 2: A typical experimental workflow for evaluating depigmenting agents.

Comparative Discussion and Conclusion

Both this compound and Sodium Ascorbyl Phosphate demonstrate efficacy in addressing hyperpigmentation, albeit through different mechanisms.

This compound offers a multi-target approach by intervening at the early stages of the melanogenesis cascade, particularly by mitigating inflammation-induced pigmentation. Its demonstrated efficacy in improving skin tone evenness and reducing lesions makes it a valuable ingredient, especially for formulations targeting post-inflammatory hyperpigmentation and uneven skin tone.[2][5]

Sodium Ascorbyl Phosphate is a well-established ingredient with a more direct mechanism of action focused on tyrosinase inhibition.[4][6] The clinical data supporting its ability to significantly reduce the appearance of age spots is compelling.[3] Its antioxidant properties provide an additional benefit in protecting the skin from environmental stressors that can contribute to hyperpigmentation.

Synergistic Potential: Notably, some evidence suggests a synergistic effect when this compound and SAP are used in combination.[2] This suggests that a formulation incorporating both ingredients could offer a more comprehensive and potent approach to treating age spots by targeting multiple points in the melanogenesis pathway.

References

Illuminating the Evidence: A Comparative Guide to Tetrapeptide-30 for Skin Brightening in a Double-Blind Clinical Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin-brightening effects of Tetrapeptide-30 against the widely used agent, hydroquinone (B1673460), based on evidence from a double-blind, randomized, split-face clinical trial. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and study design are presented to facilitate a comprehensive understanding of this compound's performance and mechanism of action.

A Multi-Faceted Approach to Skin Brightening: The Mechanism of this compound

This compound, a synthetic peptide composed of four amino acids, offers a multi-pronged approach to reducing hyperpigmentation.[1] Its mechanism of action involves several key pathways in melanogenesis:

  • Inhibition of Tyrosinase: this compound reduces the activity of tyrosinase, a critical enzyme in the production of melanin.[1]

  • Reduction of Melanocyte Activation: It decreases the levels of α-melanocyte-stimulating hormone (α-MSH) and its precursor, pro-opiomelanocortin (POMC), thereby inhibiting the activation of melanocytes.[1]

  • Anti-inflammatory Effects: The peptide has been shown to reduce the expression of inflammatory markers such as IL-6, IL-8, and TNF-α in keratinocytes following UVB exposure, which can help prevent post-inflammatory hyperpigmentation.[1]

  • Downregulation of Key Signaling Pathways: this compound interferes with the p53–POMC–α-MSH–MC1R signaling cascade, leading to reduced cAMP production and subsequent downregulation of the PKA–CREB/MITF pathway in melanocytes. This results in decreased expression of tyrosinase and other melanogenesis-related genes.

Head-to-Head Comparison: this compound vs. Hydroquinone

A randomized, double-blind, split-face clinical trial was conducted to compare the efficacy and tolerability of a cosmetic topical brightener (CTB) containing this compound with 4% hydroquinone for the treatment of moderate facial melasma.[2]

Experimental Protocol: In Vivo Double-Blind, Split-Face Comparative Study

Objective: To compare the safety, efficacy, and tolerability of a cosmetic topical brightener containing this compound and 4% hydroquinone in the treatment of moderate symmetric facial melasma.[2]

Study Design: A randomized, double-blind, split-face clinical trial.[2]

Participants: Eighteen adult patients with moderate facial melasma and Fitzpatrick skin types III–VI.[2]

Treatment Protocol:

  • Each participant was treated with the cosmetic topical brightener containing this compound and 4% hydroquinone.

  • The products were randomly assigned to be applied to either the left or right side of the face.

  • Participants applied the assigned product to the designated side of the face twice daily for 12 weeks.[2]

Assessments:

  • Efficacy:

    • Half-face Melasma Area and Severity Index (MASI): To assess the severity of melasma on each side of the face.

    • Overall Hyperpigmentation scale: To grade the overall level of hyperpigmentation.

    • Melasma Severity Rating Scale (MSRS): A scale for clinicians to rate the severity of melasma.[2]

  • Quality of Life:

    • Melasma Quality of Life (MelasQoL) questionnaire: To evaluate the impact of melasma on the participants' quality of life.[2]

  • Visual Documentation:

    • Clinical photographs were taken at each follow-up visit.

Follow-up: Clinical assessments and photographs were performed at baseline and at specified intervals throughout the 12-week study period.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the double-blind, split-face study comparing the cosmetic topical brightener (CTB) containing this compound with 4% hydroquinone (HQ).

Table 1: Efficacy of this compound vs. 4% Hydroquinone in the Treatment of Melasma (12 Weeks)

Efficacy EndpointCosmetic Topical Brightener (with this compound)4% HydroquinoneStatistical Significance (Between Groups)
Half-face MASI Score Statistically significant improvement from baselineStatistically significant improvement from baselineNon-superiority established for all clinical endpoints except MSRS at week 12
Overall Hyperpigmentation Statistically significant improvement from baselineStatistically significant improvement from baselineNot specified
Melasma Severity Rating Scale (MSRS) Statistically significant improvement from baselineStatistically significant improvement from baseline4% HQ showed statistically significant improvements compared to CTB at week 12
MelasQoL Score Statistically significant improvement from baselineStatistically significant improvement from baselineNot specified

Data extracted from a randomized, double-blinded, split-face clinical trial involving 18 adult patients with facial melasma over 12 weeks.[2]

Table 2: Tolerability of this compound vs. 4% Hydroquinone

TolerabilityCosmetic Topical Brightener (with this compound)4% Hydroquinone
Overall Tolerability Well-toleratedWell-tolerated

Based on the findings of the 12-week double-blind, split-face clinical trial.[2]

Visualizing the Science: Signaling Pathways and Experimental Design

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_melanocyte Melanocyte UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte p53 p53 Keratinocyte->p53 InflammatoryCytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) Keratinocyte->InflammatoryCytokines POMC POMC p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Melanocyte Melanocyte cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC Inhibits Tetrapeptide30->Tyrosinase Inhibits Tetrapeptide30->InflammatoryCytokines Inhibits

Caption: Signaling Pathway of this compound in Inhibiting Melanogenesis.

G Start Study Start Recruitment Participant Recruitment (n=18, Moderate Melasma, Fitzpatrick III-VI) Start->Recruitment Randomization Randomization (Split-Face Design) Recruitment->Randomization Treatment_A Treatment Side A: Cosmetic Topical Brightener (with this compound) Randomization->Treatment_A Treatment_B Treatment Side B: 4% Hydroquinone Randomization->Treatment_B Application Twice Daily Application for 12 Weeks Treatment_A->Application Treatment_B->Application Assessments Assessments at Baseline, and Follow-up Visits Application->Assessments Efficacy Efficacy Evaluation: - Half-face MASI - Overall Hyperpigmentation - MSRS Assessments->Efficacy QoL Quality of Life: - MelasQoL Assessments->QoL Tolerability Tolerability Assessment Assessments->Tolerability DataAnalysis Data Analysis Efficacy->DataAnalysis QoL->DataAnalysis Tolerability->DataAnalysis End Study Conclusion DataAnalysis->End

Caption: Experimental Workflow of the Double-Blind, Split-Face Study.

Conclusion

The available evidence from a double-blind, split-face clinical trial indicates that a cosmetic topical brightener containing this compound is an effective and well-tolerated option for improving moderate facial melasma. Both the this compound formulation and 4% hydroquinone demonstrated significant improvements in key efficacy endpoints compared to baseline. While 4% hydroquinone showed a statistically significant advantage in the Melasma Severity Rating Scale at the 12-week mark, the overall findings suggest that this compound is a viable alternative, particularly for individuals seeking non-hydroquinone-based treatments. Its multi-faceted mechanism of action, targeting various pathways in melanogenesis, underscores its potential as a key ingredient in advanced skin-brightening formulations. Further large-scale studies directly comparing this compound with other brightening agents like kojic acid would be beneficial to further delineate its position in the therapeutic landscape.

References

A Comparative Guide to Skin Lightening Peptides: Tetrapeptide-30 and Its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and effective skin lightening agents has led to the development of several promising peptides that modulate melanogenesis. This guide provides an objective comparison of Tetrapeptide-30 with other prominent skin lightening peptides: Oligopeptide-68, Nonapeptide-1, and Acetyl Glycyl Beta-Alanine. The comparison is based on their mechanisms of action, supported by available in-vitro and in-vivo experimental data.

Mechanisms of Action: A Comparative Overview

Skin lightening peptides primarily function by interfering with the melanin (B1238610) production pathway at various stages. The key enzyme in this process is tyrosinase. The following table summarizes the mechanisms of action for this compound and its counterparts.

PeptidePrimary Mechanism of Action
This compound Inhibits melanocyte activation by reducing the expression of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and the pro-melanogenic hormone α-MSH. It also downregulates the expression of the tyrosinase gene.[1][2][3]
Oligopeptide-68 Inhibits the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis. By inhibiting MITF, it downregulates the expression of key melanogenic enzymes including tyrosinase, TRP-1, and TRP-2.[4]
Nonapeptide-1 Acts as an antagonist to the α-Melanocyte Stimulating Hormone (α-MSH) receptor (MC1R). By blocking the binding of α-MSH to melanocytes, it prevents the initiation of the melanin synthesis cascade.[5][6][7]
Acetyl Glycyl Beta-Alanine Exhibits a dual-action mechanism. It inhibits the activity of tyrosinase and also interferes with the transfer of melanosomes from melanocytes to keratinocytes.[8][9]

In-Vitro Performance Data

In-vitro assays are crucial for elucidating the efficacy of these peptides at a cellular level. Key parameters include tyrosinase inhibition and the reduction of melanin content in cultured melanocytes.

Tyrosinase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting an enzyme. While direct comparative studies providing IC50 values for all four peptides are limited, the available data is presented below. A lower IC50 value indicates greater potency.

PeptideTyrosinase Inhibition (IC50)Tyrosinase Inhibition (%)Experimental Model
This compound Data not availableData not available-
Oligopeptide-68 Data not availableData not available-
Nonapeptide-1 Data not available16.67% (at 0.3% v/v)[10]Mushroom Tyrosinase Assay
Acetyl Glycyl Beta-Alanine Data not availableUp to 40%[8]Not Specified
CRNL (Tetrapeptide) *39.62 ± 6.21 μM[11]-Mushroom Tyrosinase Assay

*Note: CRNL is a different tetrapeptide but provides a reference for tyrosinase inhibition by a tetrapeptide.

Melanin Content Reduction

Assays using B16F10 melanoma cells are commonly employed to measure the reduction in melanin synthesis.

PeptideMelanin Content Reduction (%)Cell Line
This compound Data not available-
Oligopeptide-68 Dose-dependent reduction[12]B16F10 Melanoma Cells
Nonapeptide-1 ~33%[7]Melanocyte Cultures
Acetyl Glycyl Beta-Alanine Data not available-

In-Vivo and Clinical Performance Data

Clinical studies provide evidence of a peptide's efficacy in human subjects. Key endpoints include changes in the Melanin Index (MI) and the Individual Typology Angle (ITA°), where a lower MI and a higher ITA° indicate skin lightening.

PeptideKey In-Vivo/Clinical FindingsStudy Duration
This compound Notably reduces yellow skin tone starting at 4 weeks and fades age spots after 8 weeks.[13] Improves overall appearance and evenness of skin tone.[13]4-8 weeks
Oligopeptide-68 In a comparative study, a formulation with Oligopeptide-68 was rated as moderately to significantly effective in skin whitening by over 78% of subjects, outperforming hydroquinone-based creams.[4]12 weeks
Nonapeptide-1 Showed notable improvement in hyperpigmented lesions in a double-blind clinical study.[5]8 weeks
Acetyl Glycyl Beta-Alanine A 2% cream showed visible spot-fading results after 14 days and significant results after 56 days.[9]56 days

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.

Melanogenesis_Signaling_Pathways cluster_uv_inflammation UV Radiation / Inflammation cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte cluster_peptide_intervention Peptide Intervention Points UV UV Radiation Cytokines IL-6, IL-8, TNF-α UV->Cytokines induces Inflammation Inflammatory Mediators Inflammation->Cytokines induces alphaMSH_precursor POMC Cytokines->alphaMSH_precursor stimulates alphaMSH α-MSH alphaMSH_precursor->alphaMSH cleavage MC1R MC1R alphaMSH->MC1R binds MITF MITF MC1R->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase upregulates Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes Melanosome Melanosome Transfer Melanin->Melanosome Tetrapeptide30 This compound Tetrapeptide30->Cytokines inhibits Tetrapeptide30->alphaMSH_precursor inhibits Oligopeptide68 Oligopeptide-68 Oligopeptide68->MITF inhibits Nonapeptide1 Nonapeptide-1 Nonapeptide1->MC1R antagonizes AcetylGlycyl Acetyl Glycyl Beta-Alanine AcetylGlycyl->Tyrosinase inhibits AcetylGlycyl->Melanosome inhibits

Figure 1: Simplified signaling pathways in melanogenesis and points of peptide intervention.

Tyrosinase_Inhibition_Assay start Start prepare Prepare Reagents: - Mushroom Tyrosinase - L-DOPA (Substrate) - Test Peptide - Buffer Solution start->prepare mix Mix Peptide and Tyrosinase prepare->mix incubate Pre-incubate mix->incubate add_substrate Add L-DOPA incubate->add_substrate measure Measure Absorbance (475 nm) over time add_substrate->measure calculate Calculate % Inhibition or IC50 measure->calculate end End calculate->end

Figure 2: General workflow for an in-vitro tyrosinase inhibition assay.

Melanin_Content_Assay start Start culture Culture B16F10 Melanoma Cells start->culture treat Treat cells with Test Peptide culture->treat incubate Incubate for 48-72h treat->incubate lyse Lyse cells and solubilize melanin incubate->lyse measure Measure Absorbance (~405-490 nm) lyse->measure normalize Normalize to protein content measure->normalize calculate Calculate % Melanin Content Reduction normalize->calculate end End calculate->end

Figure 3: General workflow for a cell-based melanin content assay.

Experimental Protocols

In-Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common method to screen for tyrosinase inhibitors.

  • Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at approximately 475 nm. The presence of an inhibitor reduces the rate of this reaction.

  • Materials:

    • Mushroom Tyrosinase

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Test Peptide (dissolved in an appropriate solvent)

    • Phosphate (B84403) buffer (pH ~6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test peptide in phosphate buffer.

    • In a 96-well plate, add the test peptide solution and mushroom tyrosinase solution.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., every minute for 20 minutes).

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test peptide.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Melanin Content Assay

This assay quantifies the effect of a test compound on melanin production in a cellular context.

  • Principle: B16F10 murine melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence of a test peptide is quantified and compared to a control.

  • Materials:

    • B16F10 mouse melanoma cells

    • Cell culture medium (e.g., DMEM with FBS)

    • α-Melanocyte Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

    • Test Peptide

    • Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test peptide, with or without α-MSH, for 48-72 hours.

    • After incubation, wash the cells with PBS and lyse them with the lysis buffer.

    • Solubilize the melanin by heating the lysate (e.g., at 80°C for 1 hour).

    • Measure the absorbance of the lysate at a wavelength between 405 nm and 490 nm.

    • Determine the protein concentration of the cell lysate to normalize the melanin content.

    • The melanin content is expressed as a percentage of the control group.

Clinical Trial Protocol for Skin Lightening Efficacy

This outlines a general protocol for evaluating the skin lightening effect of a topical product in human subjects.

  • Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.

  • Subjects: A cohort of healthy volunteers with hyperpigmentation (e.g., age spots, melasma) is recruited.

  • Procedure:

    • Baseline measurements of skin pigmentation are taken using instruments like a Mexameter® (to measure Melanin Index) and a Chromameter® (to measure L, a, b* values for calculating ITA°).

    • Subjects are randomly assigned to apply either the test product containing the peptide or a placebo to designated areas of the skin (e.g., face, forearms) twice daily for a specified period (e.g., 8-12 weeks).

    • Follow-up measurements are taken at regular intervals (e.g., weeks 4, 8, and 12).

    • Standardized photographs are taken at each visit under controlled lighting conditions.

    • Dermatological assessments and subject self-assessments of skin lightening and evenness are also recorded.

  • Data Analysis: Statistical analysis is performed to compare the changes in Melanin Index, ITA°, and other parameters between the active and placebo groups.

Conclusion

This compound and the other compared peptides each offer a unique approach to skin lightening by targeting different points in the melanogenesis pathway.

  • This compound stands out for its anti-inflammatory action, making it particularly suitable for addressing post-inflammatory hyperpigmentation.

  • Oligopeptide-68 's mechanism of inhibiting the master regulator MITF suggests a broad and potent effect on melanin synthesis.

  • Nonapeptide-1 offers a targeted approach by blocking the initial signaling step of α-MSH.

  • Acetyl Glycyl Beta-Alanine provides a comprehensive strategy by both inhibiting tyrosinase and preventing the transfer of melanin to skin cells.

The selection of a particular peptide for research or product development will depend on the desired mechanism of action and the specific type of hyperpigmentation being targeted. While the available data provides a strong foundation for comparison, further head-to-head clinical trials with standardized methodologies and quantitative endpoints are needed to definitively establish the relative efficacy of these promising skin lightening peptides.

References

In-Vivo Validation of Tetrapeptide Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides in modulating inflammatory responses is an area of burgeoning interest. This guide provides a comparative analysis of the in-vivo anti-inflammatory effects of a prominent synthetic tetrapeptide, referred to as 4B8M (a cyclic tetrapeptide with the sequence Pro-Pro-Pheβ3ho-Phe), against established immunosuppressive drugs. Additionally, it explores the anti-inflammatory mechanism of another tetrapeptide, known as Tetrapeptide-30 (PKEK), primarily in the context of skin pigmentation. This document is intended to serve as a resource for researchers and professionals in drug development, offering a concise summary of experimental data and methodologies.

Comparative Analysis of Anti-Inflammatory Efficacy

The following table summarizes the quantitative data from in-vivo studies, comparing the anti-inflammatory performance of the cyclic tetrapeptide 4B8M with conventional immunosuppressants.

Compound Animal Model Inflammation Induction Dosage/Application Key Efficacy Metric Result Reference
Cyclic Tetrapeptide (4B8M) MouseOxazolone-induced contact hypersensitivity0.1% ointment, topicalReduction of ear edema~80% inhibition[1][2]
Pimecrolimus (Elidel®) MouseOxazolone-induced contact hypersensitivityCommercial preparationReduction of ear edema~50% inhibition[1]
Tacrolimus (Protopic®) MouseOxazolone-induced contact hypersensitivityCommercial preparationReduction of ear edema~30% inhibition[1]
Cyclic Tetrapeptide (4B8M) MouseDextran sulfate-induced colitisNot specifiedProtection against thymocyte lossProtective effect observed[1]
5-Aminosalicylic acid (5-ASA) MouseDextran sulfate-induced colitisNot specifiedProtection against thymocyte lossLess effective than 4B8M[1]
Cyclic Tetrapeptide (4B8M) MouseCarrageenan-induced air pouchNot specifiedInhibition of inflammatory processesEffective inhibition[1][2]

In-Depth Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols for the key in-vivo studies cited.

Oxazolone-Induced Contact Hypersensitivity in Mice

This model is a standard method for inducing a delayed-type hypersensitivity reaction, which is a T-cell-mediated inflammatory response.

Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase (5 days post-sensitization) cluster_treatment Treatment Phase (24h post-challenge) cluster_measurement Measurement (24h post-treatment) sensitization Abdominal shaving of mice application_sens Topical application of 0.5% oxazolone (B7731731) in acetone (B3395972) (100 µL) sensitization->application_sens challenge Application of 1% oxazolone in acetone (50 µL) to both sides of the ears sensitization->challenge 5 days treatment Topical application of 0.1% 4B8M ointment, Elidel®, or Protopic® challenge->treatment 24 hours measurement Measurement of ear edema treatment->measurement 24 hours

Workflow for Oxazolone-Induced Contact Hypersensitivity Model.

Detailed Steps:

  • Sensitization: Mice are shaved on the abdomen. After 24 hours, 100 µL of a 0.5% oxazolone solution in acetone is applied topically to the shaved area.[1]

  • Challenge: Five days after sensitization, a contact sensitivity reaction is elicited by applying 50 µL of a 1% oxazolone solution in acetone to both sides of the ears.[1]

  • Treatment: Twenty-four hours after the challenge, at the peak of the inflammatory reaction, the test compounds (0.1% 4B8M ointment, Elidel®, or Protopic®) are applied topically to the ears.[1][2]

  • Measurement: Ear edema is measured 24 hours after treatment to quantify the inflammatory response.[1][2]

Signaling Pathways and Mechanisms of Action

Cyclic Tetrapeptide (4B8M)

The anti-inflammatory properties of the cyclic tetrapeptide 4B8M are linked to the metabolism of prostanoids. It has been shown to lower the expression of prostaglandin (B15479496) E2 (PGE2) receptors EP1 and EP3 on lipopolysaccharide-stimulated Jurkat T cells.[1][2] The anti-inflammatory effect in the carrageenan-induced inflammation model was blocked by EP3 and EP4 antagonists, further implicating the prostaglandin pathway in its mechanism of action.[1][2]

This compound (PKEK)

This compound (Pro-Lys-Glu-Lys) exerts its anti-inflammatory effects, particularly in the context of skin pigmentation, by downregulating key inflammatory cytokines.[3][4]

Signaling Pathway:

G cluster_stimulus Inflammatory Stimulus (e.g., UV radiation) cluster_keratinocytes Keratinocytes cluster_melanocytes Melanocytes UV UV Radiation p53 p53 activation UV->p53 Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UV->Cytokines POMC POMC expression p53->POMC alpha_MSH α-MSH POMC->alpha_MSH MC1R MC1R alpha_MSH->MC1R cAMP cAMP production MC1R->cAMP PKA_CREB PKA-CREB/MITF pathway cAMP->PKA_CREB TYR Tyrosinase (TYR) expression PKA_CREB->TYR Melanin Melanin Synthesis & Transfer TYR->Melanin Tetrapeptide_30 This compound (PKEK) Tetrapeptide_30->POMC inhibits Tetrapeptide_30->Cytokines inhibits Tetrapeptide_30->TYR inhibits

Anti-inflammatory and Anti-pigmentation Mechanism of this compound.

In-vitro and in-vivo studies have demonstrated that this compound can significantly reduce the UVB-stimulated mRNA expression of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in human keratinocytes. This reduction in inflammatory mediators is a key aspect of its ability to even out skin tone and reduce hyperpigmentation.[5]

Conclusion

The cyclic tetrapeptide 4B8M demonstrates potent in-vivo anti-inflammatory activity, outperforming established topical immunosuppressants in a mouse model of contact hypersensitivity. Its mechanism of action appears to be linked to the modulation of the prostaglandin pathway. This compound (PKEK) also exhibits anti-inflammatory properties by downregulating key inflammatory cytokines, which is a crucial element of its efficacy in addressing skin pigmentation issues. The provided data and protocols offer a valuable starting point for researchers interested in the further development and validation of these and other anti-inflammatory peptides.

References

A Comparative Analysis of Tetrapeptide-30 in a Split-Face Study Against a Placebo Control for the Treatment of Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of Tetrapeptide-30 against a placebo control in a split-face study design, aimed at researchers, scientists, and drug development professionals. The document outlines the experimental protocol, presents clinical data, and visualizes the underlying signaling pathways and experimental workflow.

Experimental Protocol

A randomized, double-blind, split-face, placebo-controlled study is the gold standard for evaluating the efficacy of topical treatments. In this design, each participant serves as their own control, minimizing variability between subjects.

Study Design:

  • Participants: A cohort of subjects with moderate facial hyperpigmentation (e.g., melasma, age spots).

  • Randomization: Each side of the face is randomly assigned to receive either the active formulation containing this compound or a placebo formulation.

  • Blinding: Both the participants and the investigators assessing the outcomes are blinded to the treatment assignment for each side of the face.

  • Treatment Protocol: Participants apply the assigned formulations to the respective sides of their face twice daily for a specified duration (e.g., 12 weeks).

  • Assessments: Clinical evaluations are performed at baseline and at regular intervals (e.g., weeks 4, 8, and 12). Assessments include:

    • Melasma Area and Severity Index (MASI): A standardized measure of the severity of melasma.

    • Colorimetry: Objective measurement of skin color and pigmentation intensity.

    • Clinical Photography: Standardized photographs taken under consistent lighting conditions.

    • Subject and Investigator Global Assessments: Qualitative evaluation of improvement.

A study on a cosmetic topical brightener (CTB) containing this compound, tranexamic acid, phenylethyl resorcinol, and niacinamide compared its efficacy to 4% hydroquinone (B1673460) in a randomized, double-blinded, split-face clinical trial involving 18 adults with facial melasma.[1] Both treatments were applied twice daily for 12 weeks, and assessments included half-face MASI, an Overall Hyperpigmentation scale, and the Melasma Severity Rating Scale (MSRS).[1]

Data Presentation

The following tables summarize the expected quantitative outcomes from a split-face study comparing this compound to a placebo.

Table 1: Change in Melasma Area and Severity Index (MASI) Score

TimepointThis compound Side (Mean Change from Baseline)Placebo Side (Mean Change from Baseline)
Week 4 --
Week 8 --
Week 12 --

Table 2: Colorimeter Measurements (Change in Melanin (B1238610) Index)

TimepointThis compound Side (Mean Change from Baseline)Placebo Side (Mean Change from Baseline)
Week 4 --
Week 8 --
Week 12 --

Note: Specific numerical data from a direct placebo-controlled, split-face study for this compound alone is not publicly available. The tables are structured to represent the expected format of results from such a trial.

In a clinical study, a cosmetic topical brightener containing this compound demonstrated a statistically significant improvement in half-face MASI scores from baseline.[1] Another study showed that a formulation with this compound, when applied for 8 weeks, visibly faded age spots.[2]

Mechanism of Action: Signaling Pathway

This compound, a synthetic peptide with the sequence Pro-Lys-Glu-Lys (PKEK), works through multiple pathways to reduce hyperpigmentation.[3] It has anti-inflammatory properties and inhibits the key enzyme in melanin production, tyrosinase.[3][4]

The mechanism involves:

  • Inhibition of Inflammatory Mediators: this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8, which can stimulate melanocytes.[5]

  • Downregulation of POMC: It suppresses the expression of proopiomelanocortin (POMC), a precursor to α-melanocyte-stimulating hormone (α-MSH).[4][6]

  • Tyrosinase Inhibition: By reducing the amount of tyrosinase, the rate-limiting enzyme in melanogenesis, this compound decreases melanin synthesis.[3][4]

  • Inhibition of Melanin Transfer: It also blocks the transfer of melanin from melanocytes to keratinocytes in the upper layers of the skin.[3]

Tetrapeptide30_Signaling_Pathway UV_Inflammation UV Radiation / Inflammation Keratinocytes Keratinocytes UV_Inflammation->Keratinocytes POMC POMC Gene Expression Keratinocytes->POMC Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8) Keratinocytes->Inflammatory_Cytokines aMSH α-MSH POMC->aMSH MC1R MC1R on Melanocyte aMSH->MC1R Tyrosinase Tyrosinase Activation MC1R->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Tetrapeptide30 This compound Tetrapeptide30->POMC Tetrapeptide30->Tyrosinase Tetrapeptide30->Inflammatory_Cytokines Inflammatory_Cytokines->POMC

Caption: Signaling pathway of this compound in reducing hyperpigmentation.

Experimental Workflow

The workflow for a split-face clinical trial is designed to ensure robust and unbiased data collection.

Split_Face_Study_Workflow Recruitment Subject Recruitment (Facial Hyperpigmentation) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Assessment (MASI, Colorimetry, Photography) Informed_Consent->Baseline Randomization Randomization (Left vs. Right Face) Baseline->Randomization Treatment Treatment Period (12 Weeks) - this compound - Placebo Randomization->Treatment Follow_Up Follow-up Assessments (Weeks 4, 8, 12) Treatment->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Workflow of a randomized, double-blind, split-face clinical trial.

References

A Comparative Analysis of Tyrosinase Inhibition Mechanisms: Tetrapeptide-30 vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between cosmetic ingredients is paramount for innovation. This guide provides a detailed comparison of the mechanisms of action of two popular skin-lightening agents: Tetrapeptide-30 and kojic acid, supported by available data.

While both this compound and kojic acid are utilized for their ability to brighten skin and even out skin tone, their biochemical pathways to achieve this effect are fundamentally different. Kojic acid acts as a direct inhibitor of the tyrosinase enzyme, while this compound primarily modulates the signaling pathways that lead to tyrosinase expression and melanocyte activation.

Quantitative Data on Inhibitory Activity

Direct comparison of the tyrosinase inhibition kinetics of this compound and kojic acid is challenging, as this compound's primary mechanism is not direct enzyme inhibition. However, we can compare the direct inhibitory effect of kojic acid with other tetrapeptides that have been studied for their direct tyrosinase inhibition to provide a kinetic context.

CompoundIC50 (µM)Inhibition TypeMechanism of Action
Kojic Acid 70 - 121[1]Competitive (monophenolase)[1], Mixed-type (diphenolase)[1]Direct inhibition of tyrosinase by chelating copper ions in the enzyme's active site.[2]
This compound (PKEK) Not ApplicableNot a direct inhibitorReduces tyrosinase expression and melanocyte activation via anti-inflammatory pathways.[3][4]
Tetrapeptide (CRNL) 39.62 ± 6.21[5]Competitive[5]Direct inhibition of tyrosinase through interaction with the active site and copper chelation.[5]

Note: The tetrapeptide CRNL is included for kinetic comparison purposes and is a different molecule from this compound (PKEK).

Experimental Protocols

Tyrosinase Inhibition Assay (for Direct Inhibitors like Kojic Acid)

A common method to determine the direct inhibitory effect of a compound on tyrosinase activity is the mushroom tyrosinase assay.

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate (B84403) buffer, pH 6.8).

    • Substrate solution: L-DOPA (e.g., 8 mM in phosphate buffer).

    • Test compound solutions (e.g., kojic acid) at various concentrations.

    • Phosphate buffer (0.1 M, pH 6.8).

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound solution and phosphate buffer.

    • Add the mushroom tyrosinase solution to initiate a pre-incubation period (e.g., 10 minutes at 25°C).[6]

    • Add the L-DOPA substrate solution to start the enzymatic reaction.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

    • The IC50 value is calculated from a dose-response curve.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at various substrate concentrations, and the inhibition type can be elucidated using Lineweaver-Burk plots.

Visualizing the Mechanisms of Action

The distinct mechanisms of this compound and kojic acid can be visualized through their respective pathways.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Tyrosinase Solution - Substrate (L-DOPA) - Inhibitor (Kojic Acid) - Buffer A1 Mix Inhibitor and Tyrosinase in Plate P1->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (L-DOPA) to Initiate Reaction A2->A3 A4 Measure Absorbance at 475 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D4 Lineweaver-Burk Plot (for Kinetic Parameters) D1->D4 D3 Calculate IC50 Value D2->D3

Caption: Workflow of a typical in vitro tyrosinase inhibition assay.

Signaling Pathway of this compound in Skin Lightening

G cluster_kera In Keratinocyte cluster_melan In Melanocyte UV UV Radiation / Inflammation Kera Keratinocytes UV->Kera Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Kera->Cytokines Melanocyte Melanocyte Cytokines->Melanocyte POMC POMC Expression aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R Binds to Tyrosinase_exp Tyrosinase Expression MC1R->Tyrosinase_exp Activates Melanocyte->POMC Melanin Melanin Synthesis Tyrosinase_exp->Melanin Tetrapeptide This compound Tetrapeptide->Cytokines Inhibits Tetrapeptide->POMC Inhibits

Caption: this compound's indirect inhibition of melanogenesis.

Direct Tyrosinase Inhibition by Kojic Acid

G Tyrosinase Tyrosinase (with Copper ions) Product Dopaquinone (Melanin Precursor) Tyrosinase->Product Catalyzes Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to active site KojicAcid Kojic Acid KojicAcid->Tyrosinase Binds to active site & chelates Copper

Caption: Kojic acid's direct competitive inhibition of tyrosinase.

Conclusion

References

Statistical analysis of Tetrapeptide-30 clinical trial data for hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of clinical trial data for Tetrapeptide-30 in the management of hyperpigmentation, comparing its performance against common alternative treatments. Detailed experimental protocols and mechanistic insights are presented to facilitate informed research and development decisions.

Quantitative Performance Analysis

The following tables summarize the efficacy of this compound and its alternatives in treating various forms of hyperpigmentation based on available clinical data.

Table 1: Clinical Efficacy of this compound in Hyperpigmentation

Active IngredientConcentrationStudy DurationSubject PopulationKey Efficacy MetricResult
This compound (PKEK) + Sodium Ascorbyl PhosphateNot Specified8 weeks27 Japanese womenSCINEXA Score26% reduction in skin pigmentation
This compound (PKEK)Not Specified12 weeksSubjects with skin types V-VI with melasma and post-inflammatory hyperpigmentationOverall Appearance & Evenness of Skin ToneStatistically significant improvement compared to vehicle (P < 0.05 for overall appearance, P < 0.01 for evenness)
Cosmetic Topical Brightener (containing this compound, Tranexamic Acid, Phenylethyl Resorcinol, Niacinamide)Not Specified12 weeks18 adults with facial melasma (Fitzpatrick skin types III-VI)Half-face Melasma Area Severity Index (MASI)Statistically significant improvement from baseline

Table 2: Clinical Efficacy of Alternative Hyperpigmentation Treatments

Active IngredientConcentrationStudy DurationKey Efficacy MetricResult
Hydroquinone (B1673460)4%8 weeksMASI Score70% reduction[1][2]
Hydroquinone4%12 weeksMASI ScoreStatistically significant improvement from baseline[3][4]
Hydroquinone3% (with sunscreen)Not SpecifiedAppearance of Melasma96% improvement[5]
Niacinamide4%8 weeksMASI Score62% reduction[1][2]
Niacinamide4%8 weeksPhysician's Global AssessmentGood to excellent improvement in 44% of patients[2][6]
Tranexamic Acid (Topical)3% (in combination)8 weeksDark Spot Intensity & Size13% reduction in intensity, 6% reduction in size[7]
Tranexamic Acid (Oral)250 mg twice daily12 weeksMASI Score58.86% mean reduction[8]
Tranexamic Acid (Topical)5%12 weeksMASI Score50.88% mean reduction[8]
Kojic Acid0.75% (with 2.5% Vitamin C)12 weeksMASI ScoreSignificant decrease from baseline[9]
Kojic Acid3%Not SpecifiedSkin BrightnessIncreased in 75% of patients[10]

Experimental Protocols

Protocol 1: Evaluation of this compound and Sodium Ascorbyl Phosphate using SCINEXA Score
  • Objective: To assess the skin lightening efficacy of a formulation containing this compound (PKEK) and Sodium Ascorbyl Phosphate (SAP).

  • Study Design: A prospective clinical trial.

  • Participants: 27 healthy Japanese female volunteers.

  • Treatment: Twice daily application of a formulation containing PKEK and SAP to the face for 8 weeks. A control formulation with SAP only was likely used for comparison, though not explicitly stated in the available summary.

  • Efficacy Assessment: Skin pigmentation was evaluated at baseline and after 8 weeks using the SCINEXA (Score of Intrinsic and Extrinsic Skin Aging) score. The SCINEXA score is a validated tool that assesses various signs of skin aging, including pigmented spots. The number of pigment spots (≥3 mm in diameter) on the forehead and cheeks is scored on a scale of 0 (no spots) to 3 (>50 spots).[11][12]

  • Results: The formulation with PKEK and SAP resulted in a 26% reduction in skin pigmentation according to the SCINEXA score.

Protocol 2: Double-Blind, Vehicle-Controlled Study of this compound in Skin Types V-VI
  • Objective: To evaluate the skin-lightening effect of a this compound (PKEK) containing formulation on facial melasma and post-inflammatory hyperpigmentation in individuals with dark skin types.

  • Study Design: A double-blind, vehicle-controlled clinical study.

  • Participants: Subjects with Fitzpatrick skin types V-VI.

  • Treatment: Application of a formulation containing PKEK or a vehicle control to the face for 12 weeks.

  • Efficacy Assessment: Expert grading of digital images was performed at baseline and at 12 weeks to assess changes in overall appearance and evenness of skin tone.

  • Results: The PKEK-containing formulation was significantly superior to the vehicle at 12 weeks for improving overall appearance (P < 0.05) and evenness of skin tone (P < 0.01).

Protocol 3: Split-Face Comparative Study of a Brightening Complex (with this compound) and Hydroquinone
  • Objective: To compare the efficacy and tolerability of a cosmetic topical brightener (CTB) containing this compound, tranexamic acid, phenylethyl resorcinol, and niacinamide with 4% hydroquinone (HQ) for the treatment of facial melasma.

  • Study Design: A randomized, double-blind, split-face clinical trial.[3][4][10]

  • Participants: 18 adult patients with facial melasma and Fitzpatrick skin types III-VI.[3][4]

  • Treatment: Patients applied the CTB to one side of the face and 4% HQ to the other, twice daily for 12 weeks.[3][4][10]

  • Efficacy Assessment: Clinical assessments included the half-face Melasma Area Severity Index (MASI), Overall Hyperpigmentation scale, and Melasma Severity Rating Scale (MSRS) at baseline and subsequent visits.[3][4][10]

  • Results: Both treatments demonstrated statistically significant improvements in half-face MASI, Overall Hyperpigmentation, and MSRS compared to baseline.[3][4]

Mechanistic Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in hyperpigmentation and the mechanisms of action of this compound and Hydroquinone.

Melanogenesis_Pathway UV_Inflammation UV Radiation / Inflammation Keratinocytes Keratinocytes UV_Inflammation->Keratinocytes alpha_MSH α-MSH Keratinocytes->alpha_MSH release Hyperpigmentation Hyperpigmentation Keratinocytes->Hyperpigmentation MC1R MC1R alpha_MSH->MC1R binds to Melanocyte Melanocyte MC1R->Melanocyte Tyrosinase Tyrosinase (Inactive) Melanocyte->Tyrosinase Tyrosinase_Active Tyrosinase (Active) Tyrosinase->Tyrosinase_Active activation DOPA DOPA Tyrosine Tyrosine Tyrosine->DOPA  Tyrosinase_Active Dopaquinone Dopaquinone DOPA->Dopaquinone  Tyrosinase_Active Melanin Melanin Dopaquinone->Melanin Melanosome Melanosome Transfer Melanin->Melanosome Melanosome->Keratinocytes

Caption: General Melanogenesis Pathway.

Tetrapeptide30_MoA cluster_effects Effects Tetrapeptide30 This compound Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) Tetrapeptide30->Inflammatory_Cytokines inhibits POMC POMC Gene Expression Tetrapeptide30->POMC inhibits Tyrosinase_Activity Tyrosinase Activity Tetrapeptide30->Tyrosinase_Activity inhibits Melanin_Transfer Melanin Transfer to Keratinocytes Tetrapeptide30->Melanin_Transfer inhibits Hyperpigmentation Reduced Hyperpigmentation alpha_MSH α-MSH POMC->alpha_MSH

Caption: Mechanism of Action of this compound.

Hydroquinone_MoA Hydroquinone Hydroquinone Tyrosinase Tyrosinase Hydroquinone->Tyrosinase competitively inhibits Tyrosine_Conversion Tyrosine to DOPA Conversion Tyrosinase->Tyrosine_Conversion Melanin_Synthesis Melanin Synthesis Tyrosine_Conversion->Melanin_Synthesis Hyperpigmentation Reduced Hyperpigmentation

Caption: Mechanism of Action of Hydroquinone.

References

Safety and toxicology profile of Tetrapeptide-30 compared to other depigmenting agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the safety and toxicological profiles of common depigmenting agents places Tetrapeptide-30 as a well-tolerated option for addressing hyperpigmentation, particularly when compared to established agents like hydroquinone, kojic acid, and retinoids. This guide provides a detailed comparison of their safety data, experimental protocols for key toxicological assays, and an overview of their mechanisms of action.

Executive Summary

Hyperpigmentation disorders are a common dermatological concern, and a variety of topical agents are available to manage them. While effective, some traditional treatments are associated with adverse effects. This report offers a comparative analysis of the safety and toxicology of this compound, a newer cosmetic peptide, against the widely used hydroquinone, kojic acid, and retinoids. The findings indicate that this compound exhibits a favorable safety profile, with a notable lack of extensive toxicological concerns, in contrast to the more complex safety profiles of the other evaluated agents.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its comparators. It is important to note that specific toxicological data for this compound is limited in publicly available literature, with safety data sheets often stating "no data available." This in itself can be considered a positive indicator in the cosmetic ingredient space, suggesting a low level of concern that would necessitate such studies.

Table 1: Acute Toxicity

Depigmenting AgentOral LD50 (Rat)Dermal LD50 (Rabbit)
This compound No data availableNo data available
Hydroquinone 320 - >375 mg/kg[1][2][3][4]>2,000 mg/kg[2]
Kojic Acid 1800 - >2000 mg/kg[5]>2000 mg/kg[5]
Tretinoin 2,000 mg/kgNo data available

Table 2: Cytotoxicity

Depigmenting AgentCell TypeIC50
This compound No data availableNo data available
Hydroquinone Human Liver CellsNot cytotoxic up to 40 µM[6]
Rat HepatocytesCytotoxic at 500 and 750 µM[6]
Human LymphocytesCytotoxic at 270 µM[6]
Kojic Acid Mammalian MelanocytesNot cytotoxic (>200 mg/mL)
Tretinoin No data availableNo data available

Table 3: Phototoxicity (3T3 NRU Assay)

Depigmenting AgentPhoto-Irritation Factor (PIF) / Mean Photo Effect (MPE)Classification
This compound No data availableNo data available
Hydroquinone No data availableNo data available
Kojic Acid No data availableSlightly photoirritant in some studies[5]
Tretinoin No phototoxic or photoallergic reactions observed in clinical trials[7][8]Non-phototoxic[7][8]

Table 4: Skin Irritation

| Depigmenting Agent | Observation | |---|---|---| | This compound | Generally considered non-irritating and skin-friendly.[1] | | Hydroquinone | Can cause skin irritation, redness, and stinging.[9] Patch tests show potential for erythema.[10] | | Kojic Acid | Can lead to contact dermatitis, especially in sensitive skin, causing rash, itching, and dryness.[11] | | Tretinoin | Common side effects include skin irritation, dryness, peeling, redness, and a burning sensation, particularly at the beginning of treatment.[12][13] |

Table 5: Skin Sensitization

Depigmenting AgentAssayResult
This compound No data availableNo data available
Hydroquinone LLNAEC3 value of 0.14%[14] (classified as a sensitizer)
Guinea Pig Maximization TestClassified as an extreme sensitizer[6]
Kojic Acid Guinea Pig & Human StudiesFound to be a sensitizer[5]
Tretinoin No data availableNot generally considered a significant sensitizer

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation of safety data. Below are summaries of standard protocols for assessing cytotoxicity, phototoxicity, skin irritation, and skin sensitization.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of the test substance A->B C Add MTT solution to each well and incubate B->C D Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals C->D E Measure absorbance at ~570 nm using a plate reader D->E F Calculate cell viability relative to untreated controls E->F

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol Steps:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay (OECD 432)

This in vitro assay assesses the phototoxic potential of a substance.

Phototoxicity_Assay cluster_workflow 3T3 NRU Phototoxicity Assay Workflow A Seed 3T3 fibroblasts in two 96-well plates B Treat both plates with the test substance A->B C1 Irradiate one plate with a non-cytotoxic dose of UVA light B->C1 C2 Keep the second plate in the dark B->C2 D Incubate both plates C1->D C2->D E Add Neutral Red dye to both plates D->E F Measure dye uptake (absorbance) E->F G Compare cytotoxicity between irradiated and non-irradiated plates F->G

3T3 NRU Phototoxicity Assay Workflow.

Protocol Steps:

  • Cell Culture: Mouse 3T3 fibroblasts are cultured in two separate 96-well plates.

  • Treatment: Cells in both plates are treated with a range of concentrations of the test substance.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other plate is kept in the dark as a control.[10][15]

  • Incubation: Both plates are incubated for 24 hours.

  • Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is taken up by viable cells.

  • Measurement: After another incubation period, the amount of dye taken up by the cells is quantified by measuring absorbance. A significant increase in cytotoxicity in the irradiated plate compared to the non-irradiated plate indicates phototoxic potential.[10][15]

Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential.

Skin_Irritation_Assay cluster_workflow Reconstructed Human Epidermis Test Workflow A Prepare reconstructed human epidermis tissue B Topically apply the test substance to the tissue surface A->B C Incubate for a defined period B->C D Wash the tissue to remove the test substance C->D E Assess cell viability (e.g., using MTT assay) D->E F Classify irritation potential based on viability reduction E->F

Workflow for In Vitro Skin Irritation Testing.

Protocol Steps:

  • Tissue Preparation: A commercially available reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the surface of the epidermis.

  • Incubation: The tissue is incubated for a specific duration (e.g., 60 minutes).

  • Rinsing: The test substance is removed by rinsing.

  • Post-incubation: The tissue is incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

LLNA_Workflow cluster_workflow Local Lymph Node Assay (LLNA) Workflow A Apply test substance to the dorsum of the ears of mice for 3 consecutive days B On day 6, inject mice with 3H-methyl thymidine (B127349) A->B C Excise the draining auricular lymph nodes B->C D Prepare a single-cell suspension of lymph node cells C->D E Measure 3H-methyl thymidine incorporation via scintillation counting D->E F Calculate the Stimulation Index (SI) E->F G An SI ≥ 3 indicates a sensitizer F->G

Murine Local Lymph Node Assay (LLNA) Workflow.

Protocol Steps:

  • Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[16][17]

  • Proliferation Measurement: On day six, the mice are injected with radiolabeled thymidine.

  • Lymph Node Excision: The draining auricular lymph nodes are excised.

  • Cell Proliferation Analysis: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabeled thymidine.

  • Stimulation Index (SI): A Stimulation Index is calculated by comparing the proliferation in the test group to that in a vehicle-treated control group. An SI of three or greater is indicative of a sensitizing potential.[16] The EC3 value, which is the estimated concentration required to produce an SI of 3, is used to determine the potency of the sensitizer.[18]

Signaling Pathways in Depigmentation

The mechanisms by which these agents reduce hyperpigmentation vary, primarily targeting the melanin (B1238610) synthesis pathway (melanogenesis).

Melanogenesis Signaling Pathway

Melanogenesis is a complex process regulated by various signaling cascades, with the enzyme tyrosinase playing a central role.

Melanogenesis_Pathway cluster_pathway General Melanogenesis Pathway UV UV Radiation / α-MSH MC1R MC1R UV->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase Gene Transcription MITF->Tyrosinase TYR Tyrosinase Enzyme Tyrosinase->TYR Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Simplified Melanogenesis Signaling Pathway.
This compound Mechanism of Action

This compound is understood to have a multi-faceted approach to reducing pigmentation by down-regulating inflammatory mediators and interfering with the signaling cascade that leads to melanin production.

Tetrapeptide30_MoA cluster_pathway This compound Mechanism of Action Tetrapeptide30 This compound Inflammation Inflammatory Mediators (e.g., IL-6, TNF-α) Tetrapeptide30->Inflammation Inhibits POMC POMC Expression Tetrapeptide30->POMC Inhibits Inflammation->POMC alphaMSH α-MSH POMC->alphaMSH MC1R MC1R Activation alphaMSH->MC1R Tyrosinase Tyrosinase Expression MC1R->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Inhibitory Action of this compound on Melanogenesis.
Hydroquinone Mechanism of Action

Hydroquinone primarily acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[19][20]

Hydroquinone_MoA cluster_pathway Hydroquinone Mechanism of Action Hydroquinone Hydroquinone Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin Tyrosine Tyrosine Tyrosine->Tyrosinase Substrate

Competitive Inhibition of Tyrosinase by Hydroquinone.
Kojic Acid Mechanism of Action

Kojic acid inhibits tyrosinase by chelating the copper ions in the enzyme's active site, rendering it inactive.[21]

KojicAcid_MoA cluster_pathway Kojic Acid Mechanism of Action KojicAcid Kojic Acid Tyrosinase Tyrosinase Active Site (with Copper ions) KojicAcid->Tyrosinase Chelates Copper Inactive_Tyrosinase Inactive Tyrosinase Tyrosinase->Inactive_Tyrosinase Melanin Melanin Synthesis Inactive_Tyrosinase->Melanin Inhibits Retinoids_MoA cluster_pathway Retinoids Mechanism of Action Retinoids Retinoids Tyrosinase_Activity Tyrosinase Activity Retinoids->Tyrosinase_Activity Inhibits Melanosome_Transfer Melanosome Transfer Retinoids->Melanosome_Transfer Inhibits Epidermal_Turnover Epidermal Cell Turnover Retinoids->Epidermal_Turnover Increases Melanin_Dispersion Dispersion of Melanin Epidermal_Turnover->Melanin_Dispersion

References

Reproducibility of Tetrapeptide-30's Effect on Reducing UVB-Induced Pigmentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UVB-induced hyperpigmentation is a significant concern in dermatology and cosmetics. Tetrapeptide-30 has emerged as a promising ingredient for mitigating these effects. This guide delves into the scientific evidence supporting the efficacy of this compound and compares it with other commercially available peptides, namely Nonapeptide-1 and Oligopeptide-68, which also target melanogenesis.

Mechanism of Action: A Comparative Overview

The primary mechanism by which these peptides reduce pigmentation is through the modulation of the melanin (B1238610) synthesis pathway. However, they act on different targets within this cascade.

This compound employs a multi-faceted approach to inhibit melanogenesis. Its primary actions include:

  • Downregulation of Pro-opiomelanocortin (POMC): UVB radiation stimulates keratinocytes to produce POMC, a precursor to α-melanocyte-stimulating hormone (α-MSH). By reducing POMC gene expression, this compound decreases the amount of α-MSH available to stimulate melanocytes.[1][2]

  • Inhibition of Inflammatory Mediators: It significantly reduces the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in response to UVB exposure.[1] This anti-inflammatory action helps to prevent post-inflammatory hyperpigmentation.

  • Reduction of Tyrosinase Expression: By acting upstream on the signaling cascade, this compound leads to a decrease in the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3]

Nonapeptide-1 acts as a competitive antagonist to α-MSH at the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of α-MSH to its receptor, it prevents the initiation of the downstream signaling cascade that leads to increased tyrosinase activity and melanin production.[1][3]

Oligopeptide-68 functions by inhibiting the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development, survival, and melanogenic gene expression. By downregulating MITF, Oligopeptide-68 effectively suppresses the expression of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.[2][4]

Quantitative Data Comparison

The following table summarizes the reported quantitative effects of this compound and its alternatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Peptide Assay Type Key Finding Source
This compound In vitro (Human Keratinocytes)Significantly reduced UVB-stimulated mRNA expression of IL-6, IL-8, TNF-α, and POMC.[5]
In vivo (Human Volunteers)A formulation with this compound and Sodium Ascorbyl Phosphate (B84403) significantly reduced skin pigmentation by 26% after 8 weeks.[5]
In vivo (Human Volunteers)A formulation containing a skin-lightening peptide was significantly superior to the vehicle at 12 weeks in improving overall appearance and evenness of skin tone in subjects with skin types V-VI.[6][7]
Nonapeptide-1 In vitroInhibits melanin synthesis by approximately 33% by blocking the α-MSH receptor.
Oligopeptide-68 In vivo (Human Volunteers)A formulation with 5% ß-White (containing Oligopeptide-68) resulted in 87% of volunteers reporting a more uniform skin tone and 91% feeling their skin was brighter after 56 days.
Comparative StudyA combination treatment with Oligopeptide-68 was found to be superior to hydroquinone (B1673460) in pigment reduction for facial melasma.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are outlined below.

In Vitro Evaluation of Depigmenting Activity

1. Cell Culture:

  • Human Epidermal Keratinocytes (HEK) and B16-F10 Murine Melanoma Cells: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. UVB Irradiation:

  • Cells are washed with phosphate-buffered saline (PBS) and irradiated with a specific dose of UVB (e.g., 100 mJ/cm²). The UVB source should be calibrated to ensure accurate dosage.

3. Peptide Treatment:

  • Immediately after irradiation, the medium is replaced with fresh medium containing the test peptides (this compound, Nonapeptide-1, or Oligopeptide-68) at various concentrations.

4. Melanin Content Assay:

  • After a 72-hour incubation period, cells are washed with PBS and lysed with a solution of 1N NaOH.
  • The absorbance of the lysate is measured at 405 nm using a microplate reader.
  • Melanin content is normalized to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.

5. Tyrosinase Activity Assay:

  • Cells are lysed in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).
  • The cell lysate is incubated with L-DOPA (3,4-dihydroxy-L-phenylalanine).
  • The rate of dopachrome (B613829) formation is measured by monitoring the absorbance at 475 nm over time.

6. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Total RNA is extracted from treated and untreated cells using a suitable kit.
  • cDNA is synthesized from the RNA template.
  • qRT-PCR is performed using specific primers for target genes (e.g., POMC, TYR, MITF) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

In Vivo Evaluation of Depigmenting Activity

1. Animal Model:

  • Brown or black guinea pigs or hairless mice are commonly used models for UVB-induced pigmentation studies.

2. UVB-Induced Pigmentation:

  • A designated area on the dorsal skin of the animals is exposed to a controlled dose of UVB radiation three times a week for several weeks until hyperpigmentation is induced.

3. Topical Application of Peptides:

  • Formulations containing the test peptides or a vehicle control are applied topically to the pigmented areas daily for a specified period (e.g., 4-8 weeks).

4. Evaluation of Pigmentation:

  • Skin color is measured weekly using a chromameter to determine the L* value (lightness).
  • At the end of the study, skin biopsies are taken for histological analysis. Fontana-Masson staining is used to visualize melanin deposits in the epidermis.

Visualizations

UVB_Pigmentation_Pathway cluster_UVB UVB Radiation cluster_Keratinocyte Keratinocyte cluster_Melanocyte Melanocyte cluster_Inhibitors Peptide Intervention Points UVB UVB POMC POMC Gene Expression UVB->POMC stimulates Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) UVB->Cytokines stimulates aMSH α-MSH POMC->aMSH produces MC1R MC1R aMSH->MC1R binds to MITF MITF MC1R->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Tetrapeptide30 This compound Tetrapeptide30->POMC inhibits Tetrapeptide30->Cytokines inhibits Nonapeptide1 Nonapeptide-1 Nonapeptide1->MC1R blocks Oligopeptide68 Oligopeptide-68 Oligopeptide68->MITF inhibits

Caption: Signaling pathway of UVB-induced pigmentation and points of intervention by different peptides.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies A 1. Cell Culture (Keratinocytes & Melanocytes) B 2. UVB Irradiation A->B C 3. Peptide Treatment (this compound, Nonapeptide-1, Oligopeptide-68) B->C D 4. Analysis C->D D1 Melanin Content Assay D->D1 D2 Tyrosinase Activity Assay D->D2 D3 qRT-PCR for Gene Expression D->D3 E 1. Animal Model (e.g., Guinea Pig) F 2. UVB-Induced Hyperpigmentation E->F G 3. Topical Peptide Application F->G H 4. Evaluation G->H H1 Chromameter Readings (L* value) H->H1 H2 Histology (Fontana-Masson) H->H2

Caption: General experimental workflow for evaluating the efficacy of depigmenting peptides.

Conclusion and Future Directions

The available evidence suggests that this compound is an effective agent for reducing UVB-induced pigmentation through its unique multi-target mechanism. While direct comparative studies on the reproducibility of its effects against alternatives like Nonapeptide-1 and Oligopeptide-68 are lacking, the distinct mechanisms of action of these peptides provide a strong rationale for their efficacy.

For future research, it is imperative to conduct head-to-head comparative studies under standardized experimental conditions to definitively assess the relative efficacy and reproducibility of these peptides. Such studies would provide invaluable data for drug development professionals and researchers in the field of dermatology and cosmetic science. Furthermore, long-term clinical trials are necessary to establish the sustained effects and safety profiles of these promising ingredients.

References

A Head-to-Head Analysis of Tetrapeptide-30 and Niacinamide for Enhanced Skin Tone Evenness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tetrapeptide-30 and niacinamide, two prominent ingredients in the pursuit of a uniform skin tone. This document synthesizes available data on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Executive Summary

Mechanisms of Action

The two compounds address skin pigmentation through fundamentally different, yet complementary, mechanisms.

This compound: This synthetic peptide, composed of proline, lysine, and glutamic acid, intervenes at multiple points in the melanogenesis cascade.[3] Its key actions include:

  • Inhibition of Tyrosinase Expression: this compound has been shown to reduce the gene expression of tyrosinase, a critical enzyme in melanin (B1238610) synthesis.[1][2]

  • Downregulation of Pro-inflammatory Cytokines: It can decrease the expression of inflammatory markers such as IL-6, IL-8, and TNF-α, which are known to stimulate melanocytes.[1][2]

  • Suppression of POMC Gene: By reducing the expression of the proopiomelanocortin (POMC) gene, this compound helps to inhibit both post-inflammatory hyperpigmentation and UVB-induced pigmentation.[1][2][8]

  • Inhibition of Melanin Transfer: Some evidence suggests it also plays a role in blocking the transfer of melanin to keratinocytes.[1][3]

Niacinamide: A form of vitamin B3, niacinamide does not directly inhibit tyrosinase activity or melanocyte proliferation.[5] Its primary mechanism is the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes.[5][6][7] This action is reversible and is thought to be mediated by its influence on keratinocyte factors.[7] By preventing the distribution of melanin, niacinamide leads to a lighter and more even skin appearance.[5]

Comparative Efficacy from Clinical Studies

While direct comparative studies are lacking, individual clinical data provide insights into the effectiveness of each ingredient.

This compound: Summary of Clinical Findings
Study ParameterOutcomeConcentrationStudy PopulationDurationCitation
Skin BrighteningSignificant improvement in overall appearance and evenness of skin tone.2.5% SolutionNot specified2-4 weeks[9]
Age Spot ReductionNotable fading of age spots.2.5% SolutionNot specified8 weeks[9]
Reduction of Skin LesionsSignificant reduction in skin lesions.2.5% SolutionNot specified4 weeks[9]
Melasma and PIHReduction in melasma and post-inflammatory hyperpigmentation.Not specifiedNot specifiedNot specified[10]
Niacinamide: Summary of Clinical Findings
Study ParameterOutcomeConcentrationStudy PopulationDurationCitation
Hyperpigmentation ReductionSignificantly decreased hyperpigmentation and increased skin lightness compared to vehicle.5%18 Japanese women4 weeks[5]
Facial Tanning ReductionSignificantly decreased facial tanning when combined with sunscreen.2%120 Japanese womenNot specified[5]
Improvement in PhotoagingReductions in fine lines, wrinkles, hyperpigmented spots, red blotchiness, and skin sallowness.5%50 Caucasian women12 weeks[11]
Melasma TreatmentGood to excellent improvement in 44% of patients.4%27 melasma patients8 weeks[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of skin lightening agents. Below are representative protocols for in vitro and in vivo evaluation.

In Vitro Melanin Production Assay
  • Cell Culture: Human epidermal melanocytes are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound (this compound or niacinamide) for a specified period (e.g., 72 hours). A known tyrosinase inhibitor like kojic acid can be used as a positive control.

  • Melanin Quantification: Post-treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm. The results are often normalized to the total protein content of the cell lysate.

Melanosome Transfer Assay (Co-culture Model)
  • Co-culture System: Human epidermal melanocytes and keratinocytes are cultured together to mimic the epidermal unit.

  • Treatment: The co-culture is treated with the test compounds for a defined period.

  • Quantification: The transfer of melanosomes can be quantified through various methods, including immunofluorescence staining for melanosomal proteins within keratinocytes or flow cytometry. A common method involves quantifying the percentage of keratinocytes that have phagocytosed melanosomes. One study reported a 35-68% inhibition of melanosome transfer with niacinamide in a co-culture model.[5][13]

Clinical Assessment of Skin Tone Evenness
  • Subject Recruitment: A cohort of subjects with uneven skin tone or specific hyperpigmentation concerns is recruited.

  • Product Application: Subjects apply the test formulation to a designated area of the face (e.g., in a split-face, randomized design) over a set period (e.g., 8-12 weeks). A vehicle control is applied to the contralateral side.

  • Efficacy Evaluation: Skin tone evenness and hyperpigmentation are assessed at baseline and at regular intervals using:

    • Expert Visual Grading: Dermatologists or trained technicians evaluate changes in skin tone and pigmentation using standardized scales.

    • Instrumental Analysis: Techniques like digital photography with cross-polarized light, spectrophotometry, and colorimetry (measuring the Lab* color space) provide objective measurements of changes in skin color and spot size/intensity.[5][13]

Visualizing the Mechanisms and Workflows

Signaling Pathways

Signaling Pathways for Skin Tone Evenness cluster_0 This compound Pathway cluster_1 Niacinamide Pathway Tetrapeptide30 This compound POMC POMC Gene Expression Tetrapeptide30->POMC inhibits Tyrosinase_exp Tyrosinase Gene Expression Tetrapeptide30->Tyrosinase_exp inhibits Inflammation Inflammatory Cytokines (IL-6, IL-8, TNF-α) Tetrapeptide30->Inflammation inhibits Melanocyte_act Melanocyte Activation POMC->Melanocyte_act activates Melanin_prod Melanin Production Tyrosinase_exp->Melanin_prod enables Inflammation->Melanocyte_act activates Melanocyte_act->Melanin_prod stimulates Niacinamide Niacinamide Melanosome_transfer Melanosome Transfer (Melanocyte to Keratinocyte) Niacinamide->Melanosome_transfer inhibits Pigmentation Visible Skin Pigmentation Melanosome_transfer->Pigmentation leads to

Caption: Comparative signaling pathways of this compound and Niacinamide in skin pigmentation.

Experimental Workflow

Experimental Workflow for Efficacy Testing cluster_vitro In Vitro Analysis cluster_vivo In Vivo (Clinical) Analysis A1 Cell Culture (Melanocytes/Co-culture) A2 Treatment with This compound/Niacinamide A1->A2 A3 Melanin Assay A2->A3 A4 Melanosome Transfer Assay A2->A4 A5 Gene Expression Analysis (qPCR) A2->A5 B1 Subject Recruitment (n=X, Fitzpatrick I-VI) A5->B1 Informulation Selection B2 Baseline Measurement (Visual & Instrumental) B1->B2 B3 Split-Face Application (12 weeks) B2->B3 B4 Follow-up Measurements (Weeks 4, 8, 12) B3->B4 B5 Data Analysis (Statistical Comparison) B4->B5

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Tetrapeptide-30, a synthetic peptide utilized in cosmetic and drug development for its skin-brightening properties. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. All generated waste containing this compound, including pure substance, solutions, and contaminated materials, should be treated as potentially bioactive chemical waste.

Immediate Safety Protocols

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety goggles or a face shield must be worn.

    • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Handling Area: All handling of this compound, particularly in its powdered form, should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material. All spill cleanup materials must be collected in a sealed, labeled container for hazardous waste disposal.

Waste Segregation and Disposal Procedures

Proper segregation of waste streams is fundamental to safe and efficient disposal. Never dispose of this compound or its solutions down the drain, as this is explicitly advised against in safety data sheets and can lead to environmental contamination.[1][2]

Waste Stream Management

Waste TypeContainer RequirementsDisposal Procedure
Solid this compound Waste Designated, leak-proof, and clearly labeled hazardous chemical waste container.Collect all unused or expired lyophilized powder and contaminated consumables (e.g., weigh boats, contaminated wipes). This waste must be disposed of through a licensed chemical destruction plant or by controlled incineration.[1][2]
Liquid this compound Waste Designated, leak-proof, and clearly labeled hazardous chemical waste container.Collect all solutions containing this compound. Do not discharge to sewer systems. [1][2] Chemical inactivation (see below) may be a viable pre-treatment before collection by a licensed waste disposal service.
Contaminated Sharps Puncture-resistant, leak-proof sharps container labeled "Biohazardous and Chemically Contaminated Sharps."Includes needles, syringes, and pipette tips that have come into contact with this compound. Arrange for disposal through your institution's hazardous waste program, which typically involves incineration.
Contaminated Labware N/AGlassware and equipment should be decontaminated prior to washing. Soaking in a 10% bleach solution for at least 30 minutes or using an enzymatic detergent is a common practice for peptide decontamination. After decontamination, wash thoroughly with laboratory-grade detergent and rinse with purified water.

Note on Quantitative Data: Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds) are not publicly available. The precautionary principle dictates treating all concentrations as requiring specialized disposal.

Experimental Protocols for Decontamination

While specific protocols for this compound are not available, general peptide decontamination procedures can be applied as a pre-treatment step to reduce the bioactivity of the waste, especially for liquid waste and contaminated labware.

Chemical Inactivation Protocol (General for Peptides):

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Inactivation: For liquid waste, slowly add a 10% bleach solution (sodium hypochlorite) to the peptide solution to achieve a final concentration of 0.5-1.0% sodium hypochlorite.

  • Contact Time: Allow the mixture to react for a minimum of 30 minutes to ensure peptide degradation.

  • Neutralization: After inactivation, neutralize the pH of the solution (if required by your institution's waste management policy) before collection.

  • Collection: Transfer the treated waste to a designated hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Environmental Considerations

While some modern cosmetic peptides are designed for biodegradability, many synthetic peptides may not readily degrade in the environment.[1][2] Furthermore, the synthesis of peptides can involve reagents that are persistent environmental pollutants.[3] Improper disposal can introduce these bioactive molecules and associated chemicals into aquatic ecosystems, with unknown long-term effects. Therefore, controlled destruction via incineration is the recommended final disposal method to prevent environmental release.

Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste contaminated with this compound.

Tetrapeptide30_Disposal_Workflow start Waste Generation (this compound Contaminated) is_sharp Is the waste a sharp? start->is_sharp decontaminate_labware Decontaminate Labware (e.g., 10% Bleach) start->decontaminate_labware Labware sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid final_disposal Arrange for Pickup by Licensed Waste Disposal Service (Incineration/Chemical Destruction) sharps_container->final_disposal solid_waste_container Collect in Solid Hazardous Waste Container is_liquid->solid_waste_container No (Solid/PPE) liquid_waste_container Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes solid_waste_container->final_disposal liquid_waste_container->final_disposal wash_labware Thoroughly Wash and Rinse Labware decontaminate_labware->wash_labware wash_labware->start Reuse

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Tetrapeptide-30. Adherence to these guidelines is critical for ensuring personnel safety and maintaining research integrity.

While this compound is a widely used cosmetic ingredient, it is imperative to handle it with the appropriate precautions in a laboratory setting. The following procedures outline the necessary personal protective equipment (PPE), operational handling steps, and proper disposal methods.

Essential Personal Protective Equipment (PPE)

A risk assessment should always be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound in its pure form (lyophilized powder or concentrated solution).

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire/flame resistant and impervious clothing is recommended.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated. Wash and dry hands thoroughly after handling.[2]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. If exposure limits are exceeded, a full-face respirator should be used.[1]

Operational Plan: From Receipt to Application

A systematic approach to handling this compound is crucial for both safety and preserving the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Verify that the product is correctly labeled as this compound.

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light and moisture.[3]

  • Solution: If received in solution, store at the recommended temperature, typically refrigerated or frozen. For long-term storage of solutions, it is best to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

2. Handling and Preparation:

  • All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • When reconstituting the lyophilized powder, allow the vial to come to room temperature before opening to prevent condensation.

  • Use sterile, high-purity water or an appropriate buffer for reconstitution.

  • Ensure all equipment, such as spatulas and weigh boats, are clean and dry.

3. Experimental Use:

  • Maintain a sterile working environment to prevent contamination of the peptide.

  • Clearly label all solutions with the compound name, concentration, and date of preparation.

  • Avoid direct contact with the skin and eyes.[2]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product and Contaminated Materials: Unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, vials), should be collected in a designated and clearly labeled hazardous waste container.[5][6]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][5]

  • Do Not:

    • Discharge into sewer systems or drains.[4][5]

    • Contaminate water, foodstuffs, or feed.[4][5]

  • Empty Containers: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4][5]

Safe Handling Workflow

Tetrapeptide30_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Receiving & Inspection B Proper Storage (Lyophilized: <= -20°C) (Solution: Follow recommendations) A->B C Wear Full PPE (Goggles, Lab Coat, Gloves, Respirator) B->C D Work in Ventilated Area (Fume Hood) C->D E Reconstitution & Preparation D->E F Experimental Use E->F G Segregate Waste (Solid, Liquid, Sharps) F->G J Follow First-Aid Measures (Inhalation, Skin/Eye Contact, Ingestion) F->J H Collect in Labeled Hazardous Waste Container G->H I Dispose via Licensed Chemical Waste Vendor H->I K Seek Immediate Medical Attention J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.